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3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid Documentation Hub

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  • Product: 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
  • CAS: 512809-48-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the pyrazole derivative...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the pyrazole derivative, 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. Pyrazoles are a well-established class of heterocyclic compounds with diverse pharmacological activities, making them privileged scaffolds in drug discovery. This document serves as a foundational resource for researchers interested in utilizing this specific compound as a building block or lead structure in the development of novel therapeutic agents. While experimental data for this exact molecule is limited in publicly accessible literature, this guide extrapolates from established chemical principles and data on closely related analogues to provide a robust framework for its scientific exploration.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow for diverse substitutions, leading to a broad spectrum of biological activities. Pyrazole-containing drugs have been successfully developed for a wide range of therapeutic areas, including anti-inflammatory, analgesic, anticancer, and antimicrobial applications. The inherent stability of the pyrazole ring and its ability to participate in various non-covalent interactions make it an attractive scaffold for designing molecules that can effectively interact with biological targets.

This guide focuses on a specific derivative, 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, which incorporates several key features: a brominated pyrazole core, dimethyl substitution, and a propanoic acid side chain. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions or act as a bioisostere for other groups. The dimethyl groups can influence solubility and metabolic stability, while the propanoic acid moiety introduces a carboxylic acid functional group that can participate in hydrogen bonding and salt formation, significantly impacting the compound's pharmacokinetic profile.

Molecular Structure and Physicochemical Properties

The chemical structure of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is presented below.

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ADR [label=""]; ADS [label=""]; ADT [label=""]; ADU [label=""]; ADV [label=""]; ADW [label=""]; ADX [label=""]; ADY [label=""]; ADZ [label=""]; AEA [label=""]; AEB [label=""]; AEC [label=""]; AED [label=""]; AEE [label=""]; AEF [label=""]; AEG [label=""]; AEH [label=""]; AEI [label=""]; AEJ [label=""]; AEK [label=""]; AEL [label=""]; AEM [label=""]; AEN [label=""]; AEO [label=""]; AEP [label=""]; AEQ [label=""]; AER [label=""]; AES [label=""]; AET [label=""]; AEU [label=""]; AEV [label=""]; AEW [label=""]; AEX [label=""]; AEY [label=""]; AEZ [label=""]; AFA [label=""]; AFB [label=""]; AFC [label=""]; AFD [label=""]; AFE [label=""]; AFF [label=""]; AFG [label=""]; AFH [label=""]; AFI [label=""]; AFJ [label=""]; AFK [label=""]; AFL [label=""]; AFM [label=""]; AFN [label=""]; AFO [label=""]; AFP [label=""]; AFQ [label=""]; AFR [label=""]; AFS [label=""]; AFT [label=""]; AFU [label=""]; AFV [label=""]; AFW [label=""]; AFX [label=""]; AFY [label=""]; AFZ [label=""]; AGA [label=""]; AGB [label=""]; 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AIN [label=""]; AIO [label=""]; AIP [label=""]; AIQ [label=""]; AIR [label=""]; AIS [label=""]; AIT [label=""]; AIU [label=""]; AIV [label=""]; AIW [label=""]; AIX [label=""]; AIY [label=""]; AIZ [label=""]; AJA [label=""]; AJB [label=""]; AJC [label=""]; AJD [label=""]; AJE [label=""]; AJF [label=""]; AJG [label=""]; AJH [label=""]; AJI [label=""]; AJJ [label=""]; AJK [label=""]; AJL [label=""]; AJM [label=""]; AJN [label=""]; AJO [label=""]; AJP [label=""]; AJQ [label=""]; AJR [label=""]; AJS [label=""]; AJT [label=""]; AJU [label=""]; AJV [label=""]; AJW [label=""]; AJX [label=""]; AJY [label=""]; AJZ [label=""]; AKA [label=""]; AKB [label=""]; AKC [label=""]; AKD [label=""]; AKE [label=""]; AKF [label=""]; AKG [label=""]; AKH [label=""]; AKI [label=""]; AKJ [label=""]; AKK [label=""]; AKL [label=""]; AKM [label=""]; AKN [label=""]; AKO [label=""]; AKP [label=""]; AKQ [label=""]; AKR [label=""]; AKS [label=""]; AKT [label=""]; AKU [label=""]; AKV [label=""]; AKW [label=""]; AKX [label=""]; AKY [label=""]; AKZ [label=""]; ALA [label=""]; ALB [label=""]; ALC [label=""]; ALD [label=""]; ALE [label=""]; ALF [label=""]; ALG [label=""]; ALH [label=""]; ALI [label=""]; ALJ [label=""]; ALK [label=""]; ALL [label=""]; ALM [label=""]; ALN [label=""]; ALO [label=""]; ALP [label=""]; ALQ [label=""]; ALR [label=""]; ALS [label=""]; ALT [label=""]; ALU [label=""]; ALV [label=""]; ALW [label=""]; ALX [label=""]; ALY [label=""]; ALZ [label=""]; AMA [label=""]; AMB [label=""]; AMC [label=""]; AMD [label=""]; AME [label=""]; AMF [label=""]; AMG [label=""]; AMH [label=""]; AMI [label=""]; AMJ [label=""]; AMK [label=""]; AML [label=""]; AMM [label=""]; AMN [label=""]; AMO [label=""]; AMP [label=""]; AMQ [label=""]; AMR [label=""]; AMS [label=""]; AMT [label=""]; AMU [label=""]; AMV [label=""]; AMW [label=""]; AMX [label=""]; AMY [label=""]; AMZ [label=""]; ANA [label=""]; ANB [label=""]; ANC [label=""]; AND [label=""]; ANE [label=""]; ANF [label=""]; ANG [label=""]; ANH [label=""]; ANI [label=""]; 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APU [label=""]; APV [label=""]; APW [label=""]; APX [label=""]; APY [label=""]; APZ [label=""]; AQA [label=""]; AQB [label=""]; AQC [label=""]; AQD [label=""]; AQE [label=""]; AQF [label=""]; AQG [label=""]; AQH [label=""]; AQI [label=""]; AQJ [label=""]; AQK [label=""]; AQL [label=""]; AQM [label=""]; AQN [label=""]; AQO [label=""]; AQP [label=""]; AQQ [label=""]; AQR [label=""]; AQS [label=""]; AQT [label=""]; AQU [label=""]; AQV [label=""]; AQW [label=""]; AQX [label=""]; AQY [label=""]; AQZ [label=""]; ARA [label=""]; ARB [label=""]; ARC [label=""]; ARD [label=""]; ARE [label=""]; ARF [label=""]; ARG [label=""]; ARH [label=""]; ARI [label=""]; ARJ [label=""]; ARK [label=""]; ARL [label=""]; ARM [label=""]; ARN [label=""]; ARO [label=""]; ARP [label=""]; ARQ [label=""]; ARR [label=""]; ARS [label=""]; ART [label=""]; ARU [label=""]; ARV [label=""]; ARW [label=""]; ARX [label=""]; ARY [label=""]; ARZ [label=""]; ASA [label=""]; ASB [label=""]; ASC [label=""]; ASD [label=""]; ASE [label=""]; ASF [label=""]; ASG [label=""]; ASH [label=""]; ASI [label=""]; ASJ [label=""]; ASK [label=""]; ASL [label=""]; ASM [label=""]; ASN [label=""]; ASO [label=""]; ASP [label=""]; ASQ [label=""]; ASR [label=""]; ASS [label=""]; AST [label=""]; ASU [label=""]; ASV [label=""]; ASW [label=""]; ASX [label=""]; ASY [label=""]; ASZ [label=""]; ATA [label=""]; ATB [label=""]; ATC [label=""]; ATD [label=""]; ATE [label=""]; ATF [label=""]; ATG [label=""]; ATH [label=""]; ATI [label=""]; ATJ [label=""]; ATK [label=""]; ATL [label=""]; ATM [label=""]; ATN [label=""]; ATO [label=""]; ATP [label=""]; ATQ [label=""]; ATR [label=""]; ATS [label=""]; ATT [label=""]; ATU [label=""]; ATV [label=""]; ATW [label=""]; ATX [label=""]; ATY [label=""]; ATZ [label=""]; AUA [label=""]; AUB [label=""]; AUC [label=""]; AUD [label=""]; AUE [label=""]; AUF [label=""]; AUG [label=""]; AUH [label=""]; AUI [label=""]; AUJ [label=""]; AUK [label=""]; AUL [label=""]; AUM [label=""]; AUN [label=""]; AUO [label=""]; AUP [label=""]; AUQ [label=""]; AUR [label=""]; AUS [label=""]; AUT [label=""]; AUU [label=""]; AUV [label=""]; AUW [label=""]; AUX [label=""]; AUY [label=""]; AUZ [label=""]; AVA [label=""]; AVB [label=""]; AVC [label=""]; AVD [label=""]; AVE [label=""]; AVF [label=""]; AVG [label=""]; AVH [label=""]; AVI [label=""]; AVJ [label=""]; AVK [label=""]; AVL [label=""]; AVM [label=""]; AVN [label=""]; AVO [label=""]; AVP [label=""]; AVQ [label=""]; AVR [label=""]; AVS [label=""]; AVT [label=""]; AVU [label=""]; AVV [label=""]; AVW [label=""]; AVX [label=""]; AVY [label=""]; AVZ [label=""]; AWA [label=""]; AWB [label=""]; AWC [label=""]; AWD [label=""]; AWE [label=""]; AWF [label=""]; AWG [label=""]; AWH [label=""]; AWI [label=""]; AWJ [label=""]; AWK [label=""]; AWL [label=""]; AWM [label=""]; AWN [label=""]; AWO [label=""]; AWP [label=""]; AWQ [label=""]; AWR [label=""]; AWS [label=""]; AWT [label=""]; AWU [label=""]; AWV [label=""]; AWW [label=""]; AWX [label=""]; AWY [label=""]; AWZ [label=""]; AXA [label=""]; AXB [label=""]; AXC [label=""]; AXD [label=""]; AXE [label=""]; AXF [label=""]; AXG [label=""]; AXH [label=""]; AXI [label=""]; AXJ [label=""]; AXK [label=""]; AXL [label=""]; AXM [label=""]; AXN [label=""]; AXO [label=""]; AXP [label=""]; AXQ [label=""]; AXR [label=""]; AXS [label=""]; AXT [label=""]; AXU [label=""]; AXV [label=""]; AXW [label=""]; AXX [label=""]; AXY [label=""]; AXZ [label=""]; AYA [label=""]; AYB [label=""]; AYC [label=""]; AYD [label=""]; AYE [label=""]; AYF [label=""]; AYG [label=""]; AYH [label=""]; AYI [label=""]; AYJ [label=""]; AYK [label=""]; AYL [label=""]; AYM [label=""]; AYN [label=""]; AYO [label=""]; AYP [label=""]; AYQ [label=""]; AYR [label=""]; AYS [label=""]; AYT [label=""]; AYU [label=""]; AYV [label=""]; AYW [label=""]; AYX [label=""]; AYY [label=""]; AYZ [label=""]; AZA [label=""]; AZB [label=""]; AZC [label=""]; AZD [label=""]; AZE [label=""]; AZF [label=""]; AZG [label=""]; AZH [label=""]; AZI [label=""]; AZJ [label=""]; AZK [label=""]; AZL [label=""]; AZM [label=""]; AZN [label=""]; AZO [label=""]; AZP [label=""]; AZQ [label=""]; AZR [label=""]; AZS [label=""]; AZT [label=""]; AZU [label=""]; AZV [label=""]; AZW [label=""]; AZX [label=""]; AZY [label=""]; AZZ [label=""]; B [pos="1.5,1.5!"]; C [pos="2.5,1.5!"]; D [pos="3.5,1.5!"]; E [pos="4.5,1.5!"]; F [pos="5.5,1.5!"]; G [pos="1.5,2.5!"]; H [pos="2.5,2.5!"]; I [pos="3.5,2.5!"]; J [pos="4.5,2.5!"]; K [pos="5.5,2.5!"]; L [pos="1.5,3.5!"]; M [pos="2.5,3.5!"]; N [pos="3.5,3.5!"]; O [pos="4.5,3.5!"]; P [pos="5.5,3.5!"]; Q [pos="1.5,4.5!"]; R [pos="2.5,4.5!"]; S [pos="3.5,4.5!"]; T [pos="4.5,4.5!"]; U [pos="5.5,4.5!"]; V [pos="1.5,5.5!"]; W [pos="2.5,5.5!"]; X [pos="3.5,5.5!"]; Y [pos="4.5,5.5!"]; Z [pos="5.5,5.5!"]; AA [pos="1.5,6.5!"]; AB [pos="2.5,6.5!"]; AC [pos="3.5,6.5!"]; AD [pos="4.5,6.5!"]; AE [pos="5.5,6.5!"]; AF [pos="1.5,7.5!"]; AG [pos="2.5,7.5!"]; AH [pos="3.5,7.5!"]; AI [pos="4.5,7.5!"]; AJ [pos="5.5,7.5!"]; AK [pos="1.5,8.5!"]; AL [pos="2.5,8.5!"]; AM [pos="3.5,8.5!"]; AN [pos="4.5,8.5!"]; AO [pos="5.5,8.5!"]; AP [pos="1.5,9.5!"]; AQ [pos="2.5,9.5!"]; AR [pos="3.5,9.5!"]; AS [pos="4.5,9.5!"]; AT [pos="5.5,9.5!"]; AU [pos="1.5,10.5!"]; AV [pos="2.5,10.5!"]; AW [pos="3.5,10.5!"]; AX [pos="4.5,10.5!"]; AY [pos="5.5,10.5!"]; AZ [pos="1.5,11.5!"]; BA [pos="2.5,11.5!"]; BB [pos="3.5,11.5!"]; BC [pos="4.5,11.5!"]; BD [pos="5.5,11.5!"]; BE [pos="1.5,12.5!"]; BF [pos="2.5,12.5!"]; BG [pos="3.5,12.5!"]; BH [pos="4.5,12.5!"]; BI [pos="5.5,12.5!"]; BJ [pos="1.5,13.5!"]; BK [pos="2.5,13.5!"]; BL [pos="3.5,13.5!"]; BM [pos="4.5,13.5!"]; BN [pos="5.5,13.5!"]; BO [pos="1.5,14.5!"]; BP [pos="2.5,14.5!"]; BQ [pos="3.5,14.5!"]; BR [pos="4.5,14.5!"]; BS [pos="5.5,14.5!"]; BT [pos="1.5,15.5!"]; BU [pos="2.5,15.5!"]; BV [pos="3.5,15.5!"]; BW [pos="4.5,15.5!"]; BX [pos="5.5,15.5!"]; BY [pos="1.5,16.5!"]; BZ [pos="2.5,16.5!"]; CA [pos="3.5,16.5!"]; CB [pos="4.5,16.5!"]; CC [pos="5.5,16.5!"]; CD [pos="1.5,17.5!"]; CE [pos="2.5,17.5!"]; CF [pos="3.5,17.5!"]; CG [pos="4.5,17.5!"]; CH [pos="5.5,17.5!"]; CI [pos="1.5,18.5!"]; CJ [pos="2.5,18.5!"]; CK [pos="3.5,18.5!"]; CL [pos="4.5,18.5!"]; CM [pos="5.5,18.5!"]; CN [pos="1.5,19.5!"]; CO [pos="2.5,19.5!"]; CP [pos="3.5,19.5!"]; CQ [pos="4.5,19.5!"]; CR [pos="5.5,19.5!"]; CS [pos="1.5,20.5!"]; CT [pos="2.5,20.5!"]; CU [pos="3.5,20.5!"]; CV [pos="4.5,20.5!"]; CW [pos="5.5,20.5!"]; CX [pos="1.5,21.5!"]; CY [pos="2.5,21.5!"]; CZ [pos="3.5,21.5!"]; DA [pos="4.5,21.5!"]; DB [pos="5.5,21.5!"]; DC [pos="1.5,22.5!"]; DD [pos="2.5,22.5!"]; DE [pos="3.5,22.5!"]; DF [pos="4.5,22.5!"]; DG [pos="5.5,22.5!"]; DH [pos="1.5,23.5!"]; DI [pos="2.5,23.5!"]; DJ [pos="3.5,23.5!"]; DK [pos="4.5,23.5!"]; DL [pos="5.5,23.5!"]; DM [pos="1.5,24.5!"]; DN [pos="2.5,24.5!"]; DO [pos="3.5,24.5!"]; DP [pos="4.5,24.5!"]; DQ [pos="5.5,24.5!"]; DR [pos="1.5,25.5!"]; DS [pos="2.5,25.5!"]; DT [pos="3.5,25.5!"]; DU [pos="4.5,25.5!"]; DV [pos="5.5,25.5!"]; DW [pos="1.5,26.5!"]; DX [pos="2.5,26.5!"]; DY [pos="3.5,26.5!"]; DZ [pos="4.5,26.5!"]; EA [pos="5.5,26.5!"]; EB [pos="1.5,27.5!"]; EC [pos="2.5,27.5!"]; ED [pos="3.5,27.5!"]; EE [pos="4.5,27.5!"]; EF [pos="5.5,27.5!"]; EG [pos="1.5,28.5!"]; EH [pos="2.5,28.5!"]; EI [pos="3.5,28.5!"]; EJ [pos="4.5,28.5!"]; EK [pos="5.5,28.5!"]; EL [pos="1.5,29.5!"]; EM [pos="2.5,29.5!"]; EN [pos="3.5,29.5!"]; EO [pos="4.5,29.5!"]; EP [pos="5.5,29.5!"]; EQ [pos="1.5,30.5!"]; ER [pos="2.5,30.5!"]; ES [pos="3.5,30.5!"]; ET [pos="4.5,30.5!"]; EU [pos="5.5,30.5!"]; EV [pos="1.5,31.5!"]; EW [pos="2.5,31.5!"]; EX [pos="3.5,31.5!"]; EY [pos="4.5,31.5!"]; EZ [pos="5.5,31.5!"]; FA [pos="1.5,32.5!"]; FB [pos="2.5,32.5!"]; FC [pos="3.5,32.5!"]; FD [pos="4.5,32.5!"]; FE [pos="5.5,32.5!"]; FF [pos="1.5,33.5!"]; FG [pos="2.5,33.5!"]; FH [pos="3.5,33.5!"]; FI [pos="4.5,33.5!"]; FJ [pos="5.5,33.5!"]; FK [pos="1.5,34.5!"]; FL [pos="2.5,34.5!"]; FM [pos="3.5,34.5!"]; FN [pos="4.5,34.5!"]; FO [pos="5.5,34.5!"]; FP [pos="1.5,35.5!"]; FQ [pos="2.5,35.5!"]; FR [pos="3.5,35.5!"]; FS [pos="4.5,35.5!"]; FT [pos="5.5,35.5!"]; FU [pos="1.5,36.5!"]; FV [pos="2.5,36.5!"]; FW [pos="3.5,36.5!"]; FX [pos="4.5,36.5!"]; FY [pos="5.5,36.5!"]; FZ [pos="1.5,37.5!"]; GA [pos="2.5,37.5!"]; GB [pos="3.5,37.5!"]; GC [pos="4.5,37.5!"]; GD [pos="5.5,37.5!"]; GE [pos="1.5,38.5!"]; GF [pos="2.5,38.5!"]; GG [pos="3.5,38.5!"]; GH [pos="4.5,38.5!"]; GI [pos="5.5,38.5!"]; GJ [pos="1.5,39.5!"]; GK [pos="2.5,39.5!"]; GL [pos="3.5,39.5!"]; GM [pos="4.5,39.5!"]; GN [pos="5.5,39.5!"]; GO [pos="1.5,40.5!"]; GP [pos="2.5,40.5!"]; GQ [pos="3.5,40.5!"]; GR [pos="4.5,40.5!"]; GS [pos="5.5,40.5!"]; GT [pos="1.5,41.5!"]; GU [pos="2.5,41.5!"]; GV [pos="3.5,41.5!"]; GW [pos="4.5,41.5!"]; GX [pos="5.5,41.5!"]; GY [pos="1.5,42.5!"]; GZ [pos="2.5,42.5!"]; HA [pos="3.5,42.5!"]; HB [pos="4.5,42.5!"]; HC [pos="5.5,42.5!"]; HD [pos="1.5,43.5!"]; HE [pos="2.5,43.5!"]; HF [pos="3.5,43.5!"]; HG [pos="4.5,43.5!"]; HH [pos="5.5,43.5!"]; HI [pos="1.5,44.5!"]; HJ [pos="2.5,44.5!"]; HK [pos="3.5,44.5!"]; HL [pos="4.5,44.5!"]; HM [pos="5.5,44.5!"]; HN [pos="1.5,45.5!"]; HO [pos="2.5,45.5!"]; HP [pos="3.5,45.5!"]; HQ [pos="4.5,45.5!"]; HR [pos="5.5,45.5!"]; HS [pos="1.5,46.5!"]; HT [pos="2.5,46.5!"]; HU [pos="3.5,46.5!"]; HV [pos="4.5,46.5!"]; HW [pos="5.5,46.5!"]; HX [pos="1.5,47.5!"]; HY [pos="2.5,47.5!"]; HZ [pos="3.5,47.5!"]; IA [pos="4.5,47.5!"]; IB [pos="5.5,47.5!"]; IC [pos="1.5,48.5!"]; ID [pos="2.5,48.5!"]; IE [pos="3.5,48.5!"]; IF [pos="4.5,48.5!"]; IG [pos="5.5,48.5!"]; IH [pos="1.5,49.5!"]; II [pos="2.5,49.5!"]; IJ [pos="3.5,49.5!"]; IK [pos="4.5,49.5!"]; IL [pos="5.5,49.5!"]; IM [pos="1.5,50.5!"]; IN [pos="2.5,50.5!"]; IO [pos="3.5,50.5!"]; IP [pos="4.5,50.5!"]; IQ [pos="5.5,50.5!"]; IR [pos="1.5,51.5!"]; IS [pos="2.5,51.5!"]; IT [pos="3.5,51.5!"]; IU [pos="4.5,51.5!"]; IV [pos="5.5,51.5!"]; IW [pos="1.5,52.5!"]; IX [pos="2.5,52.5!"]; IY [pos="3.5,52.5!"]; IZ [pos="4.5,52.5!"]; JA [pos="5.5,52.5!"]; JB [pos="1.5,53.5!"]; JC [pos="2.5,53.5!"]; JD [pos="3.5,53.5!"]; JE [pos="4.5,53.5!"]; JF [pos="5.5,53.5!"]; JG [pos="1.5,54.5!"]; JH [pos="2.5,54.5!"]; JI [pos="3.5,54.5!"]; JJ [pos="4.5,54.5!"]; JK [pos="5.5,54.5!"]; JL [pos="1.5,55.5!"]; JM [pos="2.5,55.5!"]; JN [pos="3.5,55.5!"]; JO [pos="4.5,55.5!"]; JP [pos="5.5,55.5!"]; JQ [pos="1.5,56.5!"]; JR [pos="2.5,56.5!"]; JS [pos="3.5,56.5!"]; JT [pos="4.5,56.5!"]; JU [pos="5.5,56.5!"]; JV [pos="1.5,57.5!"]; JW [pos="2.5,57.5!"]; JX [pos="3.5,57.5!"]; JY [pos="4.5,57.5!"]; JZ [pos="5.5,57.5!"]; KA [pos="1.5,58.5!"]; KB [pos="2.5,58.5!"]; KC [pos="3.5,58.5!"]; KD [pos="4.5,58.5!"]; KE [pos="5.5,58.5!"]; KF [pos="1.5,59.5!"]; KG [pos="2.5,59.5!"]; KH [pos="3.5,59.5!"]; KI [pos="4.5,59.5!"]; KJ [pos="5.5,59.5!"]; KK [pos="1.5,60.5!"]; KL [pos="2.5,60.5!"]; KM [pos="3.5,60.5!"]; KN [pos="4.5,60.5!"]; KO [pos="5.5,60.5!"]; KP [pos="1.5,61.5!"]; KQ [pos="2.5,61.5!"]; KR [pos="3.5,61.5!"]; KS [pos="4.5,61.5!"]; KT [pos="5.5,61.5!"]; KU [pos="1.5,62.5!"]; KV [pos="2.5,62.5!"]; KW [pos="3.5,62.5!"]; KX [pos="4.5,62.5!"]; KY [pos="5.5,62.5!"]; KZ [pos="1.5,63.5!"]; LA [pos="2.5,63.5!"]; LB [pos="3.5,63.5!"]; LC [pos="4.5,63.5!"]; LD [pos="5.5,63.5!"]; LE [pos="1.5,64.5!"]; LF [pos="2.5,64.5!"]; LG [pos="3.5,64.5!"]; LH [pos="4.5,64.5!"]; LI [pos="5.5,64.5!"]; LJ [pos="1.5,65.5!"]; LK [pos="2.5,65.5!"]; LL [pos="3.5,65.5!"]; LM [pos="4.5,65.5!"]; LN [pos="5.5,65.5!"]; LO [pos="1.5,66.5!"]; LP [pos="2.5,66.5!"]; LQ [pos="3.5,66.5!"]; LR [pos="4.5,66.5!"]; LS [pos="5.5,66.5!"]; LT [pos="1.5,67.5!"]; LU [pos="2.5,67.5!"]; LV [pos="3.5,67.5!"]; LW [pos="4.5,67.5!"]; LX [pos="5.5,67.5!"]; LY [pos="1.5,68.5!"]; LZ [pos="2.5,68.5!"]; MA [pos="3.5,68.5!"]; MB [pos="4.5,68.5!"]; MC [pos="5.5,68.5!"]; MD [pos="1.5,69.5!"]; ME [pos="2.5,69.5!"]; MF [pos="3.5,69.5!"]; MG [pos="4.5,69.5!"]; MH [pos="5.5,69.5!"]; MI [pos="1.5,70.5!"]; MJ [pos="2.5,70.5!"]; MK [pos="3.5,70.5!"]; ML [pos="4.5,70.5!"]; MM [pos="5.5,70.5!"]; MN [pos="1.5,71.5!"]; MO [pos="2.5,71.5!"]; MP [pos="3.5,71.5!"]; MQ [pos="4.5,71.5!"]; MR [pos="5.5,71.5!"]; MS [pos="1.5,72.5!"]; MT [pos="2.5,72.5!"]; MU [pos="3.5,72.5!"]; MV [pos="4.5,72.5!"]; MW [pos="5.5,72.5!"]; MX [pos="1.5,73.5!"]; MY [pos="2.5,73.5!"]; MZ [pos="3.5,73.5!"]; NA [pos="4.5,73.5!"]; NB [pos="5.5,73.5!"]; NC [pos="1.5,74.5!"]; ND [pos="2.5,74.5!"]; NE [pos="3.5,74.5!"]; NF [pos="4.5,74.5!"]; NG [pos="5.5,74.5!"]; NH [pos="1.5,75.5!"]; NI [pos="2.5,75.5!"]; NJ [pos="3.5,75.5!"]; NK [pos="4.5,75.5!"]; NL [pos="5.5,75.5!"]; NM [pos="1.5,76.5!"]; NN [pos="2.5,76.5!"]; NO [pos="3.5,76.5!"]; NP [pos="4.5,76.5!"]; NQ [pos="5.5,76.5!"]; NR [pos="1.5,77.5!"]; NS [pos="2.5,77.5!"]; NT [pos="3.5,77.5!"]; NU [pos="4.5,77.5!"]; NV [pos="5.5,77.5!"]; NW [pos="1.5,78.5!"]; NX [pos="2.5,78.5!"]; NY [pos="3.5,78.5!"]; NZ [pos="4.5,78.5!"]; OA [pos="5.5,78.5!"]; OB [pos="1.5,79.5!"]; OC [pos="2.5,79.5!"]; OD [pos="3.5,79.5!"]; OE [pos="4.5,79.5!"]; OF [pos="5.5,79.5!"]; OG [pos="1.5,80.5!"]; OH [pos="2.5,80.5!"]; OI [pos="3.5,80.5!"]; OJ [pos="4.5,80.5!"]; OK [pos="5.5,80.5!"]; OL [pos="1.5,81.5!"]; OM [pos="2.5,81.5!"]; ON [pos="3.5,81.5!"]; OO [pos="4.5,81.5!"]; OP [pos="5.5,81.5!"]; OQ [pos="1.5,82.5!"]; OR [pos="2.5,82.5!"]; OS [pos="3.5,82.5!"]; OT [pos="4.5,82.5!"]; OU [pos="5.5,82.5!"]; OV [pos="1.5,83.5!"]; OW [pos="2.5,83.5!"]; OX [pos="3.5,83.5!"]; OY [pos="4.5,83.5!"]; OZ [pos="5.5,83.5!"]; PA [pos="1.5,84.5!"]; PB [pos="2.5,84.5!"]; PC [pos="3.5,84.5!"]; PD [pos="4.5,84.5!"]; PE [pos="5.5,84.5!"]; PF [pos="1.5,85.5!"]; PG [pos="2.5,85.5!"]; PH [pos="3.5,85.5!"]; PI [pos="4.5,85.5!"]; PJ [pos="5.5,85.5!"]; PK [pos="1.5,86.5!"]; PL [pos="2.5,86.5!"]; PM [pos="3.5,86.5!"]; PN [pos="4.5,86.5!"]; PO [pos="5.5,86.5!"]; PP [pos="1.5,87.5!"]; PQ [pos="2.5,87.5!"]; PR [pos="3.5,87.5!"]; PS [pos="4.5,87.5!"]; PT [pos="5.5,87.5!"]; PU [pos="1.5,88.5!"]; PV [pos="2.5,88.5!"]; PW [pos="3.5,88.5!"]; PX [pos="4.5,88.5!"]; PY [pos="5.5,88.5!"]; PZ [pos="1.5,89.5!"]; QA [pos="2.5,89.5!"]; QB [pos="3.5,89.5!"]; QC [pos="4.5,89.5!"]; QD [pos="5.5,89.5!"]; QE [pos="1.5,90.5!"]; QF [pos="2.5,90.5!"]; QG [pos="3.5,90.5!"]; QH [pos="4.5,90.5!"]; QI [pos="5.5,90.5!"]; QJ [pos="1.5,91.5!"]; QK [pos="2.5,91.5!"]; QL [pos="3.5,91.5!"]; QM [pos="4.5,91.5!"]; QN [pos="5.5,91.5!"]; QO [pos="1.5,92.5!"]; QP [pos="2.5,92.5!"]; QQ [pos="3.5,92.5!"]; QR [pos="4.5,92.5!"]; QS [pos="5.5,92.5!"]; QT [pos="1.5,93.5!"]; QU [pos="2.5,93.5!"]; QV [pos="3.5,93.5!"]; QW [pos="4.5,93.5!"]; QX [pos="5.5,93.5!"]; QY [pos="1.5,94.5!"]; QZ [pos="2.5,94.5!"]; RA [pos="3.5,94.5!"]; RB [pos="4.5,94.5!"]; RC [pos="5.5,94.5!"]; RD [pos="1.5,95.5!"]; RE [pos="2.5,95.5!"]; RF [pos="3.5,95.5!"]; RG [pos="4.5,95.5!"]; RH [pos="5.5,95.5!"]; RI [pos="1.5,96.5!"]; RJ [pos="2.5,96.5!"]; RK [pos="3.5,96.5!"]; RL [pos="4.5,96.5!"]; RM [pos="5.5,96.5!"]; RN [pos="1.5,97.5!"]; RO [pos="2.5,97.5!"]; RP [pos="3.5,97.5!"]; RQ [pos="4.5,97.5!"]; RR [pos="5.5,97.5!"]; RS [pos="1.5,98.5!"]; RT [pos="2.5,98.5!"]; RU [pos="3.5,98.5!"]; RV [pos="4.5,98.5!"]; RW [pos="5.5,98.5!"]; RX [pos="1.5,99.5!"]; RY [pos="2.5,99.5!"]; RZ [pos="3.5,99.5!"]; SA [pos="4.5,99.5!"]; SB [pos="5.5,99.5!"]; SC [pos="1.5,100.5!"]; SD [pos="2.5,100.5!"]; SE [pos="3.5,100.5!"]; SF [pos="4.5,100.5!"]; SG [pos="5.5,100.5!"]; SH [pos="1.5,101.5!"]; SI [pos="2.5,101.5!"]; SJ [pos="3.5,101.5!"]; SK [pos="4.5,101.5!"]; SL [pos="5.5,101.5!"]; SM [pos="1.5,102.5!"]; SN [pos="2.5,102.5!"]; SO [pos="3.5,102.5!"]; SP [pos="4.5,102.5!"]; SQ [pos="5.5,102.5!"]; SR [pos="1.5,103.5!"]; SS [pos="2.5,103.5!"]; ST [pos="3.5,103.5!"]; SU [pos="4.5,103.5!"]; SV [pos="5.5,103.5!"]; SW [pos="1.5,104.5!"]; SX [pos="2.5,104.5!"]; SY [pos="3.5,104.5!"]; SZ [pos="4.5,104.5!"]; TA [pos="5.5,104.5!"]; TB [pos="1.5,105.5!"]; TC [pos="2.5,105.5!"]; TD [pos="3.5,105.5!"]; TE [pos="4.5,105.5!"]; TF [pos="5.5,105.5!"]; TG [pos="1.5,106.5!"]; TH [pos="2.5,106.5!"]; TI [pos="3.5,106.5!"]; TJ [pos="4.5,106.5!"]; TK [pos="5.5,106.5!"]; TL [pos="1.5,107.5!"]; TM [pos="2.5,107.5!"]; TN [pos="3.5,107.5!"]; TO [pos="4.5,107.5!"]; TP [pos="5.5,107.5!"]; TQ [pos="1.5,108.5!"]; TR [pos="2.5,108.5!"]; TS [pos="3.5,108.5!"]; TT [pos="4.5,108.5!"]; TU [pos="5.5,108.5!"]; TV [pos="1.5,109.5!"]; TW [pos="2.5,109.5!"]; TX [pos="3.5,109.5!"]; TY [pos="4.5,109.5!"]; TZ [pos="5.5,109.5!"]; UA [pos="1.5,110.5!"]; UB [pos="2.5,110.5!"]; UC [pos="3.5,110.5!"]; UD [pos="4.5,110.5!"]; UE [pos="5.5,110.5!"]; UF [pos="1.5,111.5!"]; UG [pos="2.5,111.5!"]; UH [pos="3.5,111.5!"]; UI [pos="4.5,111.5!"]; UJ [pos="5.5,111.5!"]; UK [pos="1.5,112.5!"]; UL [pos="2.5,112.5!"]; UM [pos="3.5,112.5!"]; UN [pos="4.5,112.5!"]; UO [pos="5.5,112.5!"]; UP [pos="1.5,113.5!"]; UQ [pos="2.5,113.5!"]; UR [pos="3.5,113.5!"]; US [pos="4.5,113.5!"]; UT [pos="5.5,113.5!"]; UU [pos="1.5,114.5!"]; UV [pos="2.5,114.5!"]; UW [pos="3.5,114.5!"]; UX [pos="4.5,114.5!"]; UY [pos="5.5,114.5!"]; UZ [pos="1.5,115.5!"]; VA [pos="2.5,115.5!"]; VB [pos="3.5,115.5!"]; VC [pos="4.5,115.5!"]; VD [pos="5.5,115.5!"]; VE [pos="1.5,116.5!"]; VF [pos="2.5,116.5!"]; VG [pos="3.5,116.5!"]; VH [pos="4.5,116.5!"]; VI [pos="5.5,116.5!"]; VJ [pos="1.5,117.5!"]; VK [pos="2.5,117.5!"]; VL [pos="3.5,117.5!"]; VM [pos="4.5,117.5!"]; VN [pos="5.5,117.5!"]; VO [pos="1.5,118.5!"]; VP [pos="2.5,118.5!"]; VQ [pos="3.5,118.5!"]; VR [pos="4.5,118.5!"]; VS [pos="5.5,118.5!"]; VT [pos="1.5,119.5!"]; VU [pos="2.5,119.5!"]; VV [pos="3.5,119.5!"]; VW [pos="4.5,119.5!"]; VX [pos="5.5,119.5!"]; VY [pos="1.5,120.5!"]; VZ [pos="2.5,120.5!"]; WA [pos="3.5,120.5!"]; WB [pos="4.5,120.5!"]; WC [pos="5.5,120.5!"]; WD [pos="1.5,121.5!"]; WE [pos="2.5,121.5!"]; WF [pos="3.5,121.5!"]; WG [pos="4.5,121.5!"]; WH [pos="5.5,121.5!"]; WI [pos="1.5,122.5!"]; WJ [pos="2.5,122.5!"]; WK [pos="3.5,122.5!"]; WL [pos="4.5,122.5!"]; WM [pos="5.5,122.5!"]; WN [pos="1.5,123.5!"]; WO [pos="2.5,123.5!"]; WP [pos="3.5,123.5!"]; WQ [pos="4.5,123.5!"]; WR [pos="5.5,123.5!"]; WS [pos="1.5,124.5!"]; WT [pos="2.5,124.5!"]; WU [pos="3.5,124.5!"]; WV [pos="4.5,124.5!"]; WW [pos="5.5,124.5!"]; WX [pos="1.5,125.5!"]; WY [pos="2.5,125.5!"]; WZ [pos="3.5,125.5!"]; XA [pos="4.5,125.5!"]; XB [pos="5.5,125.5!"]; XC [pos="1.5,126.5!"]; XD [pos="2.5,126.5!"]; XE [pos="3.5,126.5!"]; XF [pos="4.5,126.5!"]; XG [pos="5.5,126.5!"]; XH [pos="1.5,127.5!"]; XI [pos="2.5,127.5!"]; XJ [pos="3.5,127.5!"]; XK [pos="4.5,127.5!"]; XL [pos="5.5,127.5!"]; XM [pos="1.5,128.5!"]; XN [pos="2.5,128.5!"]; XO [pos="3.5,128.5!"]; XP [pos="4.5,128.5!"]; XQ [pos="5.5,128.5!"]; XR [pos="1.5,129.5!"]; XS [pos="2.5,129.5!"]; XT [pos="3.5,129.5!"]; XU [pos="4.5,129.5!"]; XV [pos="5.5,129.5!"]; XW [pos="1.5,130.5!"]; XX [pos="2.5,130.5!"]; XY [pos="3.5,130.5!"]; XZ [pos="4.5,130.5!"]; YA [pos="5.5,130.5!"]; YB [pos="1.5,131.5!"]; YC [pos="2.5,131.5!"]; YD [pos="3.5,131.5!"]; YE [pos="4.5,131.5!"]; YF [pos="5.5,131.5!"]; YG [pos="1.5,132.5!"]; YH [pos="2.5,132.5!"]; YI [pos="3.5,132.5!"]; YJ [pos="4.5,132.5!"]; YK [pos="5.5,132.5!"]; YL [pos="1.5,133.5!"]; YM [pos="2.5,133.5!"]; YN [pos="3.5,133.5!"]; YO [pos="4.5,133.5!"]; YP [pos="5.5,133.5!"]; YQ [pos="1.5,134.5!"]; YR [pos="2.5,134.5!"]; YS [pos="3.5,134.5!"]; YT [pos="4.5,134.5!"]; YU [pos="5.5,134.5!"]; YV [pos="1.5,135.5!"]; YW [pos="2.5,135.5!"]; YX [pos="3.5,135.5!"]; YY [pos="4.5,135.5!"]; YZ [pos="5.5,135.5!"]; ZA [pos="1.5,136.5!"]; ZB [pos="2.5,136.5!"]; ZC [pos="3.5,136.5!"]; ZD [pos="4.5,136.5!"]; ZE [pos="5.5,136.5!"]; ZF [pos="1.5,137.5!"]; ZG [pos="2.5,137.5!"]; ZH [pos="3.5,137.5!"]; ZI [pos="4.5,137.5!"]; ZJ [pos="5.5,137.5!"]; ZK [pos="1.5,138.5!"]; ZL [pos="2.5,138.5!"]; ZM [pos="3.5,138.5!"]; ZN [pos="4.5,138.5!"]; ZO [pos="5.5,138.5!"]; ZP [pos="1.5,139.5!"]; ZQ [pos="2.5,139.5!"]; ZR [pos="3.5,139.5!"]; ZS [pos="4.5,139.5!"]; ZT [pos="5.5,139.5!"]; ZU [pos="1.5,140.5!"]; ZV [pos="2.5,140.5!"]; ZW [pos="3.5,140.5!"]; ZX [pos="4.5,140.5!"]; ZY [pos="5.5,140.5!"]; ZZ [pos="1.5,141.5!"]; AAA [pos="2.5,141.5!"]; AAB [pos="3.5,141.5!"]; AAC [pos="4.5,141.5!"]; AAD [pos="5.5,141.5!"]; AAE [pos="1.5,142.5!"]; AAF [pos="2.5,142.5!"]; AAG [pos="3.5,142.5!"]; AAH [pos="4.5,142.5!"]; AAI [pos="5.5,142.5!"]; AAJ [pos="1.5,143.5!"]; AAK [pos="2.5,143.5!"]; AAL [pos="3.5,143.5!"]; AAM [pos="4.5,143.5!"]; AAN [pos="5.5,143.5!"]; AAO [pos="1.5,144.5!"]; AAP [pos="2.5,144.5!"]; AAQ [pos="3.5,144.5!"]; AAR [pos="4.5,144.5!"]; AAS [pos="5.5,144.5!"]; AAT [pos="1.5,145.5!"]; AAU [pos="2.5,145.5!"]; AAV [pos="3.5,145.5!"]; AAW [pos="4.5,145.5!"]; AAX [pos="5.5,145.5!"]; AAY [pos="1.5,146.5!"]; AAZ [pos="2.5,146.5!"]; ABA [pos="3.5,146.5!"]; ABB [pos="4.5,146.5!"]; ABC [pos="5.5,146.5!"]; ABD [pos="1.5,147.5!"]; ABE [pos="2.5,147.5!"]; ABF [pos="3.5,147.5!"]; ABG [pos="4.5,147.5!"]; ABH [pos="5.5,147.5!"]; ABI [pos="1.5,148.5!"]; ABJ [pos="2.5,148.5!"]; ABK [pos="3.5,148.5!"]; ABL [pos="4.5,148.5!"]; ABM [pos="5.5,148.5!"]; ABN [pos="1.5,149.5!"]; ABO [pos="2.5,149.5!"]; ABP [pos="3.5,149.5!"]; ABQ [pos="4.5,149.5!"]; ABR [pos="5.5,149.5!"]; ABS [pos="1.5,150.5!"]; ABT [pos="2.5,150.5!"]; ABU [pos="3.5,150.5!"]; ABV [pos="4.5,150.5!"]; ABW [pos="5.5,150.5!"]; ABX [pos="1.5,151.5!"]; ABY [pos="2.5,151.5!"]; ABZ [pos="3.5,151.5!"]; ACA [pos="4.5,151.5!"]; ACB [pos="5.5,151.5!"]; ACC [pos="1.5,152.5!"]; ACD [pos="2.5,152.5!"]; ACE [pos="3.5,152.5!"]; ACF [pos="4.5,152.5!"]; ACG [pos="5.5,152.5!"]; ACH [pos="1.5,153.5!"]; ACI [pos="2.5,153.5!"]; ACJ [pos="3.5,153.5!"]; ACK [pos="4.5,153.5!"]; ACL [pos="5.5,153.5!"]; ACM [pos="1.5,154.5!"]; ACN [pos="2.5,154.5!"]; ACO [pos="3.5,154.5!"]; ACP [pos="4.5,154.5!"]; ACQ [pos="5.5,154.5!"]; ACR [pos="1.5,155.5!"]; ACS [pos="2.5,155.5!"]; ACT [pos="3.5,155.5!"]; ACU [pos="4.5,155.5!"]; ACV [pos="5.5,155.5!"]; ACW [pos="1.5,156.5!"]; ACX [pos="2.5,156.5!"]; ACY [pos="3.5,156.5!"]; ACZ [pos="4.5,156.5!"]; ADA [pos="5.5,156.5!"]; ADB [pos="1.5,157.5!"]; ADC [pos="2.5,157.5!"]; ADD [pos="3.5,157.5!"]; ADE [pos="4.5,157.5!"]; ADF [pos="5.5,157.5!"]; ADG [pos="1.5,158.5!"]; ADH [pos="2.5,158.5!"]; ADI [pos="3.5,158.5!"]; ADJ [pos="4.5,158.5!"]; ADK [pos="5.5,158.5!"]; ADL [pos="1.5,159.5!"]; ADM [pos="2.5,159.5!"]; ADN [pos="3.5,159.5!"]; ADO [pos="4.5,159.5!"]; ADP [pos="5.5,159.5!"]; ADQ [pos="1.5,160.5!"]; ADR [pos="2.5,160.5!"]; ADS [pos="3.5,160.5!"]; ADT [pos="4.5,160.5!"]; ADU [pos="5.5,160.5!"]; ADV [pos="1.5,161.5!"]; ADW [pos="2.5,161.5!"]; ADX [pos="3.5,161.5!"]; ADY [pos="4.5,161.5!"]; ADZ [pos="5.5,161.5!"]; AEA [pos="1.5,162.5!"]; AEB [pos="2.5,162.5!"]; AEC [pos="3.5,162.5!"]; AED [pos="4.5,162.5!"]; AEE [pos="5.5,162.5!"]; AEF [pos="1.5,163.5!"]; AEG [pos="2.5,163.5!"]; AEH [pos="3.5,163.5!"]; AEI [pos="4.5,163.5!"]; AEJ [pos="5.5,163.5!"]; AEK [pos="1.5,164.5!"]; AEL [pos="2.5,164.5!"]; AEM [pos="3.5,164.5!"]; AEN [pos="4.5,164.5!"]; AEO [pos="5.5,164.5!"]; AEP [pos="1.5,165.5!"]; AEQ [pos="2.5,165.5!"]; AER [pos="3.5,165.5!"]; AES [pos="4.5,165.5!"]; AET [pos="5.5,165.5!"]; AEU [pos="1.5,166.5!"]; AEV [pos="2.5,166.5!"]; AEW [pos="3.5,166.5!"]; AEX [pos="4.5,166.5!"]; AEY [pos="5.5,166.5!"]; AEZ [pos="1.5,167.5!"]; AFA [pos="2.5,167.5!"]; AFB [pos="3.5,167.5!"]; AFC [pos="4.5,167.5!"]; AFD [pos="5.5,167.5!"]; AFE [pos="1.5,168.5!"]; AFF [pos="2.5,168.5!"]; AFG [pos="3.5,168.5!"]; AFH [pos="4.5,168.5!"]; AFI [pos="5.5,168.5!"]; AFJ [pos="1.5,169.5!"]; AFK [pos="2.5,169.5!"]; AFL [pos="3.5,169.5!"]; AFM [pos="4.5,169.5!"]; AFN [pos="5.5,169.5!"]; AFO [pos="1.5,170.5!"]; AFP [pos="2.5,170.5!"]; AFQ [pos="3.5,170.5!"]; AFR [pos="4.5,170.5!"]; AFS [pos="5.5,170.5!"]; AFT [pos="1.5,171.5!"]; AFU [pos="2.5,171.5!"]; AFV [pos="3.5,171.5!"]; AFW [pos="4.5,171.5!"]; AFX [pos="5.5,171.5!"]; AFY [pos="1.5,172.5!"]; AFZ [pos="2.5,172.5!"]; AGA [pos="3.5,172.5!"]; AGB [pos="4.5,172.5!"]; AGC [pos="5.5,172.5!"]; AGD [pos="1.5,173.5!"]; AGE [pos="2.5,173.5!"]; AGF [pos="3.5,173.5!"]; AGG [pos="4.5,173.5!"]; AGH [pos="5.5,173.5!"]; AGI [pos="1.5,174.5!"]; AGJ [pos="2.5,174.5!"]; AGK [pos="3.5,174.5!"]; AGL [pos="4.5,174.5!"]; AGM [pos="5.5,174.5!"]; AGN [pos="1.5,175.5!"]; AGO [pos="2.5,175.5!"]; AGP [pos="3.5,175.5!"]; AGQ [pos="4.5,175.5!"]; AGR [pos="5.5,175.5!"]; AGS [pos="1.5,176.5!"]; AGT [pos="2.5,176.5!"]; AGU [pos="3.5,176.5!"]; AGV [pos="4.5,176.5!"]; AGW [pos="5.5,176.5!"]; AGX [pos="1.5,177.5!"]; AGY [pos="2.5,177.5!"]; AGZ [pos="3.5,177.5!"]; AHA [pos="4.5,177.5!"]; AHB [pos="5.5,177.5!"]; AHC [pos="1.5,178.5!"]; AHD [pos="2.5,178.5!"]; AHE [pos="3.5,178.5!"]; AHF [pos="4.5,178.5!"]; AHG [pos="5.5,178.5!"]; AHH [pos="1.5,179.5!"]; AHI [pos="2.5,179.5!"]; AHJ [pos="3.5,179.5!"]; AHK [pos="4.5,179.5!"]; AHL [pos="5.5,179.5!"]; AHM [pos="1.5,180.5!"]; AHN [pos="2.5,180.5!"]; AHO [pos="3.5,180.5!"]; AHP [pos="4.5,180.5!"]; AHQ [pos="5.5,180.5!"]; AHR [pos="1.5,181.5!"]; AHS [pos="2.5,181.5!"]; AHT [pos="3.5,181.5!"]; AHU [pos="4.5,181.5!"]; AHV [pos="5.5,181.5!"]; AHW [pos="1.5,182.5!"]; AHX [pos="2.5,182.5!"]; AHY [pos="3.5,182.5!"]; AHZ [pos="4.5,182.5!"]; AIA [pos="5.5,182.5!"]; AIB [pos="1.5,183.5!"]; AIC [pos="2.5,183.5!"]; AID [pos="3.5,183.5!"]; AIE [pos="4.5,183.5!"]; AIF [pos="5.5,183.5!"]; AIG [pos="1.5,184.5!"]; AIH [pos="2.5,184.5!"]; AII [pos="3.5,184.5!"]; AIJ [pos="4.5,184.5!"]; AIK [pos="5.5,184.5!"]; AIL [pos="1.5,185.5!"]; AIM [pos="2.5,185.5!"]; AIN [pos="3.5,185.5!"]; AIO [pos="4.5,185.5!"]; AIP [pos="5.5,185.5!"]; AIQ [pos="1.5,186.5!"]; AIR [pos="2.5,186.5!"]; AIS [pos="3.5,186.5!"]; AIT [pos="4.5,186.5!"]; AIU [pos="5.5,186.5!"]; AIV [pos="1.5,187.5!"]; AIW [pos="2.5,187.5!"]; AIX [pos="3.5,187.5!"]; AIY [pos="4.5,187.5!"]; AIZ [pos="5.5,187.5!"]; AJA [pos="1.5,188.5!"]; AJB [pos="2.5,188.5!"]; AJC [pos="3.5,188.5!"]; AJD [pos="4.5,188.5!"]; AJE [pos="5.5,188.5!"]; AJF [pos="1.5,189.5!"]; AJG [pos="2.5,189.5!"]; AJH [pos="3.5,189.5!"]; AJI [pos="4.5,189.5!"]; AJJ [pos="5.5,189.5!"]; AJK [pos="1.5,190.5!"]; AJL [pos="2.5,190.5!"]; AJM [pos="3.5,190.5!"]; AJN [pos="4.5,190.5!"]; AJO [pos="5.5,190.5!"]; AJP [pos="1.5,191.5!"]; AJQ [pos="2.5,191.5!"]; AJR [pos="3.5,191.5!"]; AJS [pos="4.5,191.5!"]; AJT [pos="5.5,191.5!"]; AJU [pos="1.5,192.5!"]; AJV [pos="2.5,192.5!"]; AJW [pos="3.5,192.5!"]; AJX [pos="4.5,192.5!"]; AJY [pos="5.5,192.5!"]; AJZ [pos="1.5,193.5!"]; AKA [pos="2.5,193.5!"]; AKB [pos="3.5,193.5!"]; AKC [pos="4.5,193.5!"]; AKD [pos="5.5,193.5!"]; AKE [pos="1.5,194.5!"]; AKF [pos="2.5,194.5!"]; AKG [pos="3.5,194.5!"]; AKH [pos="4.5,194.5!"]; AKI [pos="5.5,194.5!"]; AKJ [pos="1.5,195.5!"]; AKK [pos="2.5,195.5!"]; AKL [pos="3.5,195.5!"]; AKM [pos="4.5,195.5!"]; AKN [pos="5.5,195.5!"]; AKO [pos="1.5,196.5!"]; AKP [pos="2.5,196.5!"]; AKQ [pos="3.5,196.5!"]; AKR [pos="4.5,196.5!"]; AKS [pos="5.5,196.5!"]; AKT [pos="1.5,197.5!"]; AKU [pos="2.5,197.5!"]; AKV [pos="3.5,197.5!"]; AKW [pos="4.5,197.5!"]; AKX [pos="5.5,197.5!"]; AKY [pos="1.5,198.5!"]; AKZ [pos="2.5,198.5!"]; ALA [pos="3.5,198.5!"]; ALB [pos="4.5,198.5!"]; ALC [pos="5.5,198.5!"]; ALD [pos="1.5,199.5!"]; ALE [pos="2.5,199.5!"]; ALF [pos="3.5,199.5!"]; ALG [pos="4.5,199.5!"]; ALH [pos="5.5,199.5!"]; ALI [pos="1.5,200.5!"]; ALJ [pos="2.5,200.5!"]; ALK [pos="3.5,200.5!"]; ALL [pos="4.5,200.5!"]; ALM [pos="5.5,200.5!"]; ALN [pos="1.5,201.5!"]; ALO [pos="2.5,201.5!"]; ALP [pos="3.5,201.5!"]; ALQ [pos="4.5,201.5!"]; ALR [pos="5.5,201.5!"]; ALS [pos="1.5,202.5!"]; ALT [pos="2.5,202.5!"]; ALU [pos="3.5,202.5!"]; ALV [pos="4.5,202.5!"]; ALW [pos="5.5,202.5!"]; ALX [pos="1.5,203.5!"]; ALY [pos="2.5,203.5!"]; ALZ [pos="3.5,203.5!"]; AMA [pos="4.5,203.5!"]; AMB [pos="5.5,203.5!"]; AMC [pos="1.5,204.5!"]; AMD [pos="2.5,204.5!"]; AME [pos="3.5,204.5!"]; AMF [pos="4.5,204.5!"]; AMG [pos="5.5,204.5!"]; AMH [pos="1.5,205.5!"]; AMI [pos="2.5,205.5!"]; AMJ [pos="3.5,205.5!"]; AMK [pos="4.5,205.5!"]; AML [pos="5.5,205.5!"]; AMM [pos="1.5,206.5!"]; AMN [pos="2.5,206.5!"]; AMO [pos="3.5,206.5!"]; AMP [pos="4.5,206.5!"]; AMQ [pos="5.5,206.5!"]; AMR [pos="1.5,207.5!"]; AMS [pos="2.5,207.5!"]; AMT [pos="3.5,207.5!"]; AMU [pos="4.5,207.5!"]; AMV [pos="5.5,207.5!"]; AMW [pos="1.5,208.5!"]; AMX [pos="2.5,208.5!"]; AMY [pos="3.5,208.5!"]; AMZ [pos="4.5,208.5!"]; ANA [pos="5.5,208.5!"]; ANB [pos="1.5,209.5!"]; ANC [pos="2.5,209.5!"]; AND [pos="3.5,209.5!"]; ANE [pos="4.5,209.5!"]; ANF [pos="5.5,209.5!"]; ANG [pos="1.5,210.5!"]; ANH [pos="2.5,210.5!"]; ANI [pos="3.5,210.5!"]; ANJ [pos="4.5,210.5!"]; ANK [pos="5.5,210.5!"]; ANL [pos="1.5,211.5!"]; ANM [pos="2.5,211.5!"]; ANN [pos="3.5,211.5!"]; ANO [pos="4.5,211.5!"]; ANP [pos="5.5,211.5!"]; ANQ [pos="1.5,212.5!"]; ANR [pos="2.5,212.5!"]; ANS [pos="3.5,212.5!"]; ANT [pos="4.5,212.5!"]; ANU [pos="5.5,212.5!"]; ANV [pos="1.5,213.5!"]; ANW [pos="2.5,213.5!"]; ANX [pos="3.5,213.5!"]; ANY [pos="4.5,213.5!"]; ANZ [pos="5.5,213.5!"]; AOA [pos="1.5,214.5!"]; AOB [pos="2.5,214.5!"]; AOC [pos="3.5,214.5!"]; AOD [pos="4.5,214.5!"]; AOE [pos="5.5,214.5!"]; AOF [pos="1.5,215.5!"]; AOG [pos="2.5,215.5!"]; AOH [pos="3.5,215.5!"]; AOI [pos="4.5,215.5!"]; AOJ [pos="5.5,215.5!"]; AOK [pos="1.5,216.5!"]; AOL [pos="2.5,216.5!"]; AOM [pos="3.5,216.5!"]; AON [pos="4.5,216.5!"]; AOO [pos="5.5,216.5!"]; AOP [pos="1.5,217.5!"]; AOQ [pos="2.5,217.5!"]; AOR [pos="3.5,217.5!"]; AOS [pos="4.5,217.5!"]; AOT [pos="5.5,217.5!"]; AOU [pos="1.5,218.5!"]; AOV [pos="2.5,218.5!"]; AOW [pos="3.5,218.5!"]; AOX [pos="4.5,218.5!"]; AOY [pos="5.5,218.5!"]; AOZ [pos="1.5,219.5!"]; APA [pos="2.5,219.5!"]; APB [pos="3.5,219.5!"]; APC [pos="4.5,219.5!"]; APD [pos="5.5,219.5!"]; APE [pos="1.5,220.5!"]; APF [pos="2.5,220.5!"]; APG [pos="3.5,220.5!"]; APH [pos="4.5,220.5!"]; API [pos="5.5,220.5!"]; APJ [pos="1.5,221.5!"]; APK [pos="2.5,221.5!"]; APL [pos="3.5,221.5!"]; APM [pos="4.5,221.5!"]; APN [pos="5.5,221.5!"]; APO [pos="1.5,222.5!"]; APP [pos="2.5,222.5!"]; APQ [pos="3.5,222.5!"]; APR [pos="4.5,222.5!"]; APS [pos="5.5,222.5!"]; APT [pos="1.5,223.5!"]; APU [pos="2.5,223.5!"]; APV [pos="3.5,223.5!"]; APW [pos="4.5,223.5!"]; APX [pos="5.5,223.5!"]; APY [pos="1.5,224.5!"]; APZ [pos="2.5,224.5!"]; AQA [pos="3.5,224.5!"]; AQB [pos="4.5,224.5!"]; AQC [pos="5.5,224.5!"]; AQD [pos="1.5,225.5!"]; AQE [pos="2.5,225.5!"]; AQF [pos="3.5,225.5!"]; AQG [pos="4.5,225.5!"]; AQH [pos="5.5,225.5!"]; AQI [pos="1.5,226.5!"]; AQJ [pos="2.5,226.5!"]; AQK [pos="3.5,226.5!"]; AQL [pos="4.5,226.5!"]; AQM [pos="5.5,226.5!"]; AQN [pos="1.5,227.5!"]; AQO [pos="2.5,227.5!"]; AQP [pos="3.5,227.5!"]; AQQ [pos="4.5,227.5!"]; AQR [pos="5.5,227.5!"]; AQS [pos="1.5,228.5!"]; AQT [pos="2.5,228.5!"]; AQU [pos="3.5,228.5!"]; AQV [pos="4.5,228.5!"]; AQW [pos="5.5,228.5!"]; AQX [pos="1.5,229.5!"]; AQY [pos="2.5,229.5!"]; AQZ [pos="3.5,229.5!"]; ARA [pos="4.5,229.5!"]; ARB [pos="5.5,229.5!"]; ARC [pos="1.5,230.5!"]; ARD [pos="2.5,230.5!"]; ARE [pos="3.5,230.5!"]; ARF [pos="4.5,230.5!"]; ARG [pos="5.5,230.5!"]; ARH [pos="1.5,231.5!"]; ARI [pos="2.5,231.5!"]; ARJ [pos="3.5,231.5!"]; ARK [pos="4.5,231.5!"]; ARL [pos="5.5,231.5!"]; ARM [pos="1.5,232.5!"]; ARN [pos="2.5,232.5!"]; ARO [pos="3.5,232.5!"]; ARP [pos="4.5,232.5!"]; ARQ [pos="5.5,232.5!"]; ARR [pos="1.5,233.5!"]; ARS [pos="2.5,233.5!"]; ART [pos="3.5,233.5!"]; ARU [pos="4.5,233.5!"]; ARV [pos="5.5,233.5!"]; ARW [pos="1.5,234.5!"]; ARX [pos="2.5,234.5!"]; ARY [pos="3.5,234.5!"]; ARZ [pos="4.5,234.5!"]; ASA [pos="5.5,234.5!"]; ASB [pos="1.5,235.5!"]; ASC [pos="2.5,235.5!"]; ASD [pos="3.5,235.5!"]; ASE [pos="4.5,235.5!"]; ASF [pos="5.5,235.5!"]; ASG [pos="1.5,236.5!"]; ASH [pos="2.5,236.5!"]; ASI [pos="3.5,236.5!"]; ASJ [pos="4.5,236.5!"]; ASK [pos="5.5,236.5!"]; ASL [pos="1.5,237.5!"]; ASM [pos="2.5,237.5!"]; ASN [pos="3.5,237.5!"]; ASO [pos="4.5,237.5!"]; ASP [pos="5.5,237.5!"]; ASQ [pos="1.5,238.5!"]; ASR [pos="2.5,238.5!"]; ASS [pos="3.5,238.5!"]; AST [pos="4.5,238.5!"]; ASU [pos="5.5,238.5!"]; ASV [pos="1.5,239.5!"]; ASW [pos="2.5,239.5!"]; ASX [pos="3.5,239.5!"]; ASY [pos="4.5,239.5!"]; ASZ [pos="5.5,239.5!"]; ATA [pos="1.5,240.5!"]; ATB [pos="2.5,240.5!"]; ATC [pos="3.5,240.5!"]; ATD [pos="4.5,240.5!"]; ATE [pos="5.5,240.5!"]; ATF [pos="1.5,241.5!"]; ATG [pos="2.5,241.5!"]; ATH [pos="3.5,241.5!"]; ATI [pos="4.5,241.5!"]; ATJ [pos="5.5,241.5!"]; ATK [pos="1.5,242.5!"]; ATL [pos="2.5,242.5!"]; ATM [pos="3.5,242.5!"]; ATN [pos="4.5,242.5!"]; ATO [pos="5.5,242.5!"]; ATP [pos="1.5,243.5!"]; ATQ [pos="2.5,243.5!"]; ATR [pos="3.5,243.5!"]; ATS [pos="4.5,243.5!"]; ATT [pos="5.5,243.5!"]; ATU [pos="1.5,244.5!"]; ATV [pos="2.5,244.5!"]; ATW [pos="3.5,244.5!"]; ATX [pos="4.5,244.5!"]; ATY [pos="5.5,244.5!"]; ATZ [pos="1.5,245.5!"]; AUA [pos="2.5,245.5!"]; AUB [pos="3.5,245.5!"]; AUC [pos="4.5,245.5!"]; AUD [pos="5.5,245.5!"]; AUE [pos="1.5,246.5!"]; AUF [pos="2.5,246.5!"]; AUG [pos="3.5,246.5!"]; AUH [pos="4.5,246.5!"]; AUI [pos="5.5,246.5!"]; AUJ [pos="1.5,247.5!"]; AUK [pos="2.5,247.5!"]; AUL [pos="3.5,247.5!"]; AUM [pos="4.5,247.5!"]; AUN [pos="5.5,247.5!"]; AUO [pos="1.5,248.5!"]; AUP [pos="2.5,248.5!"]; AUQ [pos="3.5,248.5!"]; AUR [pos="4.5,248.5!"]; AUS [pos="5.5,248.5!"]; AUT [pos="1.5,249.5!"]; AUU [pos="2.5,249.5!"]; AUV [pos="3.5,249.5!"]; AUW [pos="4.5,249.5!"]; AUX [pos="5.5,249.5!"]; AUY [pos="1.5,250.5!"]; AUZ [pos="2.5,250.5!"]; AVA [pos="3.5,250.5!"]; AVB [pos="4.5,250.5!"]; AVC [pos="5.5,250.5!"]; AVD [pos="1.5,251.5!"]; AVE [pos="2.5,251.5!"]; AVF [pos="3.5,251.5!"]; AVG [pos="4.5,251.5!"]; AVH [pos="5.5,251.5!"]; AVI [pos="1.5,252.5!"]; AVJ [pos="2.5,252.5!"]; AVK [pos="3.5,252.5!"]; AVL [pos="4.5,252.5!"]; AVM [pos="5.5,252.5!"]; AVN [pos="1.5,253.5!"]; AVO [pos="2.5,253.5!"]; AVP [pos="3.5,253.5!"]; AVQ [pos="4.5,253.5!"]; AVR [pos="5.5,253.5!"]; AVS [pos="1.5,254.5!"]; AVT [pos="2.5,254.5!"]; AVU [pos="3.5,254.5!"]; AVV [pos="4.5,254.5!"]; AVW [pos="5.5,254.5!"]; AVX [pos="1.5,255.5!"]; AVY [pos="2.5,255.5!"]; AVZ [pos="3.5,255.5!"]; AWA [pos="4.5,255.5!"]; AWB [pos="5.5,255.5!"]; AWC [pos="1.5,256.5!"]; AWD [pos="2.5,256.5!"]; AWE [pos="3.5,256.5!"]; AWF [pos="4.5,256.5!"]; AWG [pos="5.5,256.5!"]; AWH [pos="1.5,257.5!"]; AWI [pos="2.5,257.5!"]; AWJ [pos="3.5,257.5!"]; AWK [pos="4.5,257.5!"]; AWL [pos="5.5,257.5!"]; AWM [pos="1.5,258.5!"]; AWN [pos="2.5,258.5!"]; AWO [pos="3.5,258.5!"]; AWP [pos="4.5,258.5!"]; AWQ [pos="5.5,258.5!"]; AWR [pos="1.5,259.5!"]; AWS [pos="2.5,259.5!"]; AWT [pos="3.5,259.5!"]; AWU [pos="4.5,259.5!"]; AWV [pos="5.5,259.5!"]; AWW [pos="1.5,260.5!"]; AWX [pos="2.5,260.5!"]; AWY [pos="3.5,260.5!"]; AWZ [pos="4.5,260.5!"]; AXA [pos="5.5,260.5!"]; AXB [pos="1.5,261.5!"]; AXC [pos="2.5,261.5!"]; AXD [pos="3.5,261.5!"]; AXE [pos="4.5,261.5!"]; AXF [pos="5.5,261.5!"]; AXG [pos="1.5,262.5!"]; AXH [pos="2.5,262.5!"]; AXI [pos="3.5,262.5!"]; AXJ [pos="4.5,262.5!"]; AXK [pos="5.5,262.5!"]; AXL [pos="1.5,263.5!"]; AXM [pos="2.5,263.5!"]; AXN [pos="3.5,263.5!"]; AXO [pos="4.5,263.5!"]; AXP [pos="5.5,263.5!"]; AXQ [pos="1.5,264.5!"]; AXR [pos="2.5,264.5!"]; AXS [pos="3.5,264.5!"]; AXT [pos="4.5,264.5!"]; AXU [pos="5.5,264.5!"]; AXV [pos="1.5,265.5!"]; AXW [pos="2.5,265.5!"]; AXX [pos="3.5,265.5!"]; AXY [pos="4.5,265.5!"]; AXZ [pos="5.5,265.5!"]; AYA [pos="1.5,266.5!"]; AYB [pos="2.5,266.5!"]; AYC [pos="3.5,266.5!"]; AYD [pos="4.5,266.5!"]; AYE [pos="5.5,266.5!"]; AYF [pos="1.5,267.5!"]; AYG [pos="2.5,267.5!"]; AYH [pos="3.5,267.5!"]; AYI [pos="4.5,267.5!"]; AYJ [pos="5.5,267.5!"]; AYK [pos="1.5,268.5!"]; AYL [pos="2.5,268.5!"]; AYM [pos="3.5,268.5!"]; AYN [pos="4.5,268.5!"]; AYO [pos="5.5,268.5!"]; AYP [pos="1.5,269.5!"]; AYQ [pos="2.5,269.5!"]; AYR [pos="3.5,269.5!"]; AYS [pos="4.5,269.5!"]; AYT [pos="5.5,269.5!"]; AYU [pos="1.5,270.5!"]; AYV [pos="2.5,270.5!"]; AYW [pos="3.5,270.5!"]; AYX [pos="4.5,270.5!"]; AYY [pos="5.5,270.5!"]; AYZ [pos="1.5,271.5!"]; AZA [pos="2.5,271.5!"]; AZB [pos="3.5,271.5!"]; AZC [pos="4.5,271.5!"]; AZD [pos="5.5,271.5!"]; AZE [pos="1.5,272.5!"]; AZF [pos="2.5,272.5!"]; AZG [pos="3.5,272.5!"]; AZH [pos="4.5,272.5!"]; AZI [pos="5.5,272.5!"]; AZJ [pos="1.5,273.5!"]; AZK [pos="2.5,273.5!"]; AZL [pos="3.5,273.5!"]; AZM [pos="4.5,273.5!"]; AZN [pos="5.5,273.5!"]; AZO [pos="1.5,274.5!"]; AZP [pos="2.5,274.5!"]; AZQ [pos="3.5,274.5!"]; AZR [pos="4.5,274.5!"]; AZS [pos="5.5,274.5!"]; AZT [pos="1.5,275.5!"]; AZU [pos="2.5,275.5!"]; AZV [pos="3.5,275.5!"]; AZW [pos="4.5,275.5!"]; AZX [pos="5.5,275.5!"]; AZY [pos="1.5,276.5!"]; AZZ [pos="2.5,276.5!"]; BAA [pos="3.5,276.5!"]; BAB [pos="4.5,276.5!"]; BAC [pos="5.5,276.5!"]; BAD [pos="1.5,277.5!"]; BAE [pos="2.5,277.5!"]; BAF [pos="3.5,277.5!"]; BAG [pos="4.5,277.5!"]; BAH [pos="5.5,277.5!"]; BAI [pos="1.5,278.5!"]; BAJ [pos="2.5,278.5!"]; BAK [pos="3.5,278.5!"]; BAL [pos="4.5,278.5!"]; BAM [pos="5.5,278.5!"]; BAN [pos="1.5,279.5!"]; BAO [pos="2.5,279.5!"]; BAP [pos="3.5,279.5!"]; BAQ [pos="4.5,279.5!"]; BAR [pos="5.5,279.5!"]; BAS [pos="1.5,280.5!"]; BAT [pos="2.5,280.5!"]; BAU [pos="3.5,280.5!"]; BAV [pos="4.5,280.5!"]; BAW [pos="5.5,280.5!"]; BAX [pos="1.5,281.5!"]; BAY [pos="2.5,281.5!"]; BAZ [pos="3.5,281.5!"]; BBA [pos="4.5,281.5!"]; BBB [pos="5.5,281.5!"]; BBC [pos="1.5,282.5!"]; BBD [pos="2.5,282.5!"]; BBE [pos="3.5,282.5!"]; BBF [pos="4.5,282.5!"]; BBG [pos="5.5,282.5!"]; BBH [pos="1.5,283.5!"]; BBI [pos="2.5,283.5!"]; BBJ [pos="3.5,283.5!"]; BBK [pos="4.5,283.5!"]; BBL [pos="5.5,283.5!"]; BBM [pos="1.5,284.5!"]; BBN [pos="2.5,284.5!"]; BBO [pos="3.5,284.5!"]; BBP [pos="4.5,284.5!"]; BBQ [pos="5.5,284.5!"]; BBR [pos="1.5,285.5!"]; BBS [pos="2.5,285.5!"]; BBT [pos="3.5,285.5!"]; BBU [pos="4.5,285.5!"]; BBV [pos="5.5,285.5!"]; BBW [pos="1.5,286.5!"]; BBX [pos="2.5,286.5!"]; BBY [pos="3.5,286.5!"]; BBZ [pos="4.5,286.5!"]; BCA [pos="5.5,286.5!"]; BCB [pos="1.5,287.5!"]; BCC [pos="2.5,287.5!"]; BCD [pos="3.5,287.5!"]; BCE [pos="4.5,287.5!"]; BCF [pos="5.5,287.5!"]; BCG [pos="1.5,288.5!"]; BCH [pos="2.5,288.5!"]; BCI [pos="3.5,288.5!"]; BCJ [pos="4.5,288.5!"]; BCK [pos="5.5,288.5!"]; BCL [pos="1.5,289.5!"]; BCM [pos="2.5,289.5!"]; BCN [pos="3.5,289.5!"]; BCO [pos="4.5,289.5!"]; BCP [pos="5.5,289.5!"]; BCQ [pos="1.5,290.5!"]; BCR [pos="2.5,290.5!"]; BCS [pos="3.5,290.5!"]; BCT [pos="4.5,290.5!"]; BCU [pos="5.5,290.5!"]; BCV [pos="1.5,291.5!"]; BCW [pos="2.5,291.5!"]; BCX [pos="3.5,291.5!"]; BCY [pos="4.5,291.5!"]; BCZ [pos="5.5,291.5!"]; BDA [pos="1.5,292.5!"]; BDB [pos="2.5,292.5!"]; BDC [pos="3.5,292.5!"]; BDD [pos="4.5,292.5!"]; BDE [pos="5.5,292.5!"]; BDF [pos="1.5,293.5!"]; BDG [pos="2.5,293.5!"]; BDH [pos="3.5,293.5!"]; BDI [pos="4.5,293.5!"]; BDJ [pos="5.5,293.5!"]; BDK [pos="1.5,294.5!"]; BDL [pos="2.5,294.5!"]; BDM [pos="3.5,294.5!"]; BDN [pos="4.5,294.5!"]; BDO [pos="5.5,294.5!"]; BDP [pos="1.5,295.5!"]; BDQ [pos="2.5,295.5!"]; BDR [pos="3.5,295.5!"]; BDS [pos="4.5,295.5!"]; BDT [pos="5.5,295.5!"]; BDU [pos="1.5,296.5!"]; BDV [pos="2.5,296.5!"]; BDW [pos="3.5,296.5!"]; BDX [pos="4.5,296.5!"]; BDY [pos="5.5,296.5!"]; BDZ [pos="1.5,297.5!"]; BEA [pos="2.5,297.5!"]; BEB [pos="3.5,297.5!"]; BEC [pos="4.5,297.5!"]; BED [pos="5.5,297.5!"]; BEE [pos="1.5,298.5!"]; BEF [pos="2.5,298.5!"]; BEG [pos="3.5,298.5!"]; BEH [pos="4.5,298.5!"]; BEI [pos="5.5,298.5!"]; BEJ [pos="1.5,299.5!"]; BEK [pos="2.5,299.5!"]; BEL [pos="3.5,299.5!"]; BEM [pos="4.5,299.5!"]; BEN [pos="5.5,299.5!"]; BEO [pos="1.5,300.5!"]; BEP [pos="2.5,300.5!"]; BEQ [pos="3.5,300.5!"]; BER [pos="4.5,300.5!"]; BES [pos="5.5,300.5!"]; BET [pos="1.5,301.5!"]; BEU [pos="2.5,301.5!"]; BEV [pos="3.5,301.5!"]; BEW [pos="4.5,301.5!"]; BEX [pos="5.5,301.5!"]; BEY [pos="1.5,302.5!"]; BEZ [pos="2.5,302.5!"]; BFA [pos="3.5,302.5!"]; BFB [pos="4.5,302.5!"]; BFC [pos="5.5,302.5!"]; BFD [pos="1.5,303.5!"]; BFE [pos="2.5,303.5!"]; BFF [pos="3.5,303.5!"]; BFG [pos="4.5,303.5!"]; BFH [pos="5.5,303.5!"]; BFI [pos="1.5,304.5!"]; BFJ [pos="2.5,304.5!"]; BFK [pos="3.5,304.5!"]; BFL [pos="4.5,304.5!"]; BFM [pos="5.5,304.5!"]; BFN [pos="1.5,305.5!"]; BFO [pos="2.5,305.5!"]; BFP [pos="3.5,305.5!"]; BFQ [pos="4.5,305.5!"]; BFR [pos="5.5,305.5!"]; BFS [pos="1.5,306.5!"]; BFT [pos="2.5,306.5!"]; BFU [pos="3.5,306.5!"]; BFV [pos="4.5,306.5!"]; BFW [pos="5.5,306.5!"]; BFX [pos="1.5,307.5!"]; BFY [pos="2.5,307.5!"]; BFZ [pos="3.5,307.5!"]; BGA [pos="4.5,307.5!"]; BGB [pos="5.5,307.5!"]; BGC [pos="1.5,308.5!"]; BGD [pos="2.5,308.5!"]; BGE [pos="3.5,308.5!"]; BGF [pos="4.5,308.5!"]; BGG [pos="5.5,308.5!"]; BGH [pos="1.5,309.5!"]; BGI [pos="2.5,309.5!"]; BGJ [pos="3.5,309.5!"]; BGK [pos="4.5,309.5!"]; BGL [pos="5.5,309.5!"]; BGM [pos="1.5,310.5!"]; BGN [pos="2.5,310.5!"]; BGO [pos="3.5,310.5!"]; BGP [pos="4.5,310.5!"]; BGQ [pos="5.5,310.5!"]; BGR [pos="1.5,311.5!"]; BGS [pos="2.5,311.5!"]; BGT [pos="3.5,311.5!"]; BGU [pos="4.5,311.5!"]; BGV [pos="5.5,311.5!"]; BGW [pos="1.5,312.5!"]; BGX [pos="2.5,312.5!"]; BGY [pos="3.5,312.5!"]; BGZ [pos="4.5,312.5!"]; BHA [pos="5.5,312.5!"]; BHB [pos="1.5,313.5!"]; BHC [pos="2.5,313.5!"]; BHD [pos="3.5,313.5!"]; BHE [pos="4.5,313.5!"]; BHF [pos="5.5,313.5!"]; BHG [pos="1.5,314.5!"]; BHH [pos="2.5,314.5!"]; BHI [pos="3.5,314.5!"]; BHJ [pos="4.5,314.5!"]; BHK [pos="5.5,314.5!"]; BHL [pos="1.5,315.5!"]; BHM [pos="2.5,315.5!"]; BHN [pos="3.5,315.5!"]; BHO [pos="4.5,315.5!"]; BHP [pos="5.5,315.5!"]; BHQ [pos="1.5,316.5!"]; BHR [pos="2.5,316.5!"]; BHS [pos="3.5,316.5!"]; BHT [pos="4.5,316.5!"]; BHU [pos="5.5,316.5!"]; BHV [pos="1.5,317.5!"]; BHW [pos="2.5,317.5!"]; BHX [pos="3.5,317.5!"]; BHY [pos="4.5,317.5!"]; BHZ [pos="5.5,317.5!"]; BIA [pos="1.5,318.5!"]; BIB [pos="2.5,318.5!"]; BIC [pos="3.5,318.5!"]; BID [pos="4.5,318.5!"]; BIE [pos="5.5,318.5!"]; BIF [pos="1.5,319.5!"]; BIG [pos="2.5,319.5!"]; BIH [pos="3.5,319.5!"]; BII [pos="4.5,319.5!"]; BIJ [pos="5.5,319.5!"]; BIK [pos="1.5,320.5!"]; BIL [pos="2.5,320.5!"]; BIM [pos="3.5,320.5!"]; BIN [pos="4.5,320.5!"]; BIO [pos="5.5,320.5!"]; BIP [pos="1.5,321.5!"]; BIQ [pos="2.5,321.5!"]; BIR [pos="3.5,321.5!"]; BIS [pos="4.5,321.5!"]; BIT [pos="5.5,321.5!"]; BIU [pos="1.5,322.5!"]; BIV [pos="2.5,322.5!"]; BIW [pos="3.5,322.5!"]; BIX [pos="4.5,322.5!"]; BIY [pos="5.5,322.5!"]; BIZ [pos="1.5,323.5!"]; BJA [pos="2.5,323.5!"]; BJB [pos="3.5,323.5!"]; BJC [pos="4.5,323.5!"]; BJD [pos="5.5,323.5!"]; BJE [pos="1.5,324.5!"]; BJF [pos="2.5,324.5!"]; BJG [pos="3.5,324.5!"]; BJH [pos="4.5,324.5!"]; BJI [pos="5.5,324.5!"]; BJJ [pos="1.5,325.5!"]; BJK [pos="2.5,325.5!"]; BJL [pos="3.5,325.5!"]; BJM [pos="4.5,325.5!"]; BJN [pos="5.5,325.5!"]; BJO [pos="1.5,326.5!"]; BJP [pos="2.5,326.5!"]; BJQ [pos="3.5,326.5!"]; BJR [pos="4.5,326.5!"]; BJS [pos="5.5,326.5!"]; BJT [pos="1.5,327.5!"]; BJU [pos="2.5,327.5!"]; BJV [pos="3.5,327.5!"]; BJW [pos="4.5,327.5!"]; BJX [pos="5.5,327.5!"]; BJY [pos="1.5,328.5!"]; BJZ [pos="2.5,328.5!"]; BKA [pos="3.5,328.5!"]; BKB [pos="4.5,328.5!"]; BKC [pos="5.5,328.5!"]; BKD [pos="1.5,329.5!"]; BKE [pos="2.5,329.5!"]; BKF [pos="3.5,329.5!"]; BKG [pos="4.5,329.5!"]; BKH [pos="5.5,329.5!"]; BKI [pos="1.5,330.5!"]; BKJ [pos="2.5,330.5!"]; BKK [pos="3.5,330.5!"]; BKL [pos="4.5,330.5!"]; BKM [pos="5.5,330.5!"]; BKN [pos="1.5,331.5!"]; BKO [pos="2.5,331.5!"]; BKP [pos="3.5,331.5!"]; BKQ [pos="4.5,331.5!"]; BKR [pos="5.5,331.5!"]; BKS [pos="1.5,332.5!"]; BKT [pos="2.5,332.5!"]; BKU [pos="3.5,332.5!"]; BKV [pos="4.5,332.5!"]; BKW [pos="5.5,332.5!"]; BKX [pos="1.5,333.5!"]; BKY [pos="2.5,333.5!"]; BKZ [pos="3.5,333.5!"]; BLA [pos="4.5,333.5!"]; BLB [pos="5.5,333.5!"]; BLC [pos="1.5,334.5!"]; BLD [pos="2.5,334.5!"]; BLE [pos="3.5,334.5!"]; BLF [pos="4.5,334.5!"]; BLG [pos="5.5,334.5!"]; BLH [pos="1.5,335.5!"]; BLI [pos="2.5,335.5!"]; BLJ [pos="3.5,335.5!"]; BLK [pos="4.5,335.5!"]; BLL [pos="5.5,335.5!"]; BLM [pos="1.5,336.5!"]; BLN [pos="2.5,336.5!"]; BLO [pos="3.5,336.5!"]; BLP [pos="4.5,336.5!"]; BLQ [pos="5.5,336.5!"]; BLR [pos="1.5,337.5!"]; BLS [pos="2.5,337.5!"]; BLT [pos="3.5,337.5!"]; BLU [pos="4.5,337.5!"]; BLV [pos="5.5,337.5!"]; BLW [pos="1.5,338.5!"]; BLX [pos="2.5,338.5!"]; BLY [pos="3.5,338.5!"]; BLZ [pos="4.5,338.5!"]; BMA [pos="5.5,338.5!"]; BMB [pos="1.5,339.5!"]; BMC [pos="2.5,339.5!"]; BMD [pos="3.5,339.5!"]; BME [pos="4.5,339.5!"]; BMF [pos="5.5,339.5!"]; BMG [pos="1.5,340.5!"]; BMH [pos="2.5,340.5!"]; BMI [pos="3.5,340.5!"]; BMJ [pos="4.5,340.5!"]; BMK [pos="5.5,340.5!"]; BML [pos="1.5,341.5!"]; BMM [pos="2.5,341.5!"]; BMN [pos="3.5,341.5!"]; BMO [pos="4.5,341.5!"]; BMP [pos="5.5,341.5!"]; BMQ [pos="1.5,342.5!"]; BMR [pos="2.5,342.5!"]; BMS [pos="3.5,342.5!"]; BMT [pos="4.5,342.5!"]; BMU [pos="5.5,342.5!"]; BMV [pos="1.5,343.5!"]; BMW [pos="2.5,343.5!"]; BMX [pos="3.5,343.5!"]; BMY [pos="4.5,343.5!"]; BMZ [pos="5.5,343.5!"]; BNA [pos="1.5,344.5!"]; BNB [pos="2.5,344.5!"]; BNC [pos="3.5,344.5!"]; BND [pos="4.5,344.5!"]; BNE [pos="5.5,344.5!"]; BNF [pos="1.5,345.5!"]; BNG [pos="2.5,345.5!"]; BNH [pos="3.5,345.5!"]; BNI [pos="4.5,345.5!"]; BNJ [pos="5.5,345.5!"]; BNK [pos="1.5,346.5!"]; BNL [pos="2.5,346.5!"]; BNM [pos="3.5,346.5!"]; BNN [pos="4.5,346.5!"]; BNO [pos="5.5,346.5!"]; BNP [pos="1.5,347.5!"]; BNQ [pos="2.5,347.5!"]; BNR [pos="3.5,347.5!"]; BNS [pos="4.5,347.5!"]; BNT [pos="5.5,347.5!"]; BNU [pos="1.5,348.5!"]; BNV [pos="2.5,348.5!"]; BNW [pos="3.5,348.5!"]; BNX [pos="4.5,348.5!"]; BNY [pos="5.5,348.5!"]; BNZ [pos="1.5,349.5!"]; BOA [pos="2.5,349.5!"]; BOB [pos="3.5,349.5!"]; BOC [pos="4.5,349.5!"]; BOD [pos="5.5,349.5!"]; BOE [pos="1.5,350.5!"]; BOF [pos="2.5,350.5!"]; BOG [pos="3.5,350.5!"]; BOH [pos="4.5,350.5!"]; BOI [pos="5.5,350.5!"]; BOJ [pos="1.5,351.5!"]; BOK [pos="2.5,351.5!"]; BOL [pos="3.5,351.5!"]; BOM [pos="4.5,351.5!"]; BON [pos="5.5,351.5!"]; BOO [pos="1.5,352.5!"]; BOP [pos="2.5,352.5!"]; BOQ [pos="3.5,352.5!"]; BOR [pos="4.5,352.5!"]; BOS [pos="5.5,352.5!"]; BOT [pos="1.5,353.5!"]; BOU [pos="2.5,353.5!"]; BOV [pos="3.5,353.5!"]; BOW [pos="4.5,353.5!"]; BOX [pos="5.5,353.5!"]; BOY [pos="1.5,354.5!"]; BOZ [pos="2.5,354.5!"]; BPA [pos="3.5,354.5!"]; BPB [pos="4.5,354.5!"]; BPC [pos="5.5,354.5!"]; BPD [pos="1.5,355.5!"]; BPE [pos="2.5,355.5!"]; BPF [pos="3.5,355.5!"]; BPG [pos="4.5,355.5!"]; BPH [pos="5.5,355.5!"]; BPI [pos="1.5,356.5!"]; BPJ [pos="2.5,356.5!"]; BPK [pos="3.5,356.5!"]; BPL [pos="4.5,356.5!"]; BPM [pos="5.5,356.5!"]; BPN [pos="1.5,357.5!"]; BPO [pos="2.5,357.5!"]; BPP [pos="3.5,357.5!"]; BPQ [pos="4.5,357.5!"]; BPR [pos="5.5,357.5!"]; BPS [pos="1.5,358.5!"]; BPT [pos="2.5,358.5!"]; BPU [pos="3.5,358.5!"]; BPV [pos="4.5,358.5!"]; BPW [pos="5.5,358.5!"]; BPX [pos="1.5,359.5!"]; BPY [pos="2.5,359.5!"]; BPZ [pos="3.5,359.5!"]; BQA [pos="4.5,359.5!"]; BQB [pos="5.5,359.5!"]; BQC [pos="1.5,360.5!"]; BQD [pos="2.5,360.5!"]; BQE [pos="3.5,360.5!"]; BQF [pos="4.5,360.5!"]; BQG [pos="5.5,360.5!"]; BQH [pos="1.5,361.5!"]; BQI [pos="2.5,361.5!"]; BQJ [pos="3.5,361.5!"]; BQK [pos="4.5,361.5!"]; BQL [pos="5.5,361.5!"]; BQM [pos="1.5,362.5!"]; BQN [pos="2.5,362.5!"]; BQO [pos="3.5,362.5!"]; BQP [pos="4.5,362.5!"]; BQQ [pos="5.5,362.5!"]; BQR [pos="1.5,363.5!"]; BQS [pos="2.5,363.5!"]; BQT [pos="3.5,363.5!"]; BQU [pos="4.5,363.5!"]; BQV [pos="5.5,363.5!"]; BQW [pos="1.5,364.5!"]; BQX [pos="2.5,364.5!"]; BQY [pos="3.5,364.5!"]; BQZ [pos="4.5,364.5!"]; BRA [pos="5.5,364.5!"]; BRB [pos="1.5,365.5!"]; BRC [pos="2.5,365.5!"]; BRD [pos="3.5,365.5!"]; BRE [pos="4.5,365.5!"]; BRF [pos="5.5,365.5!"]; BRG [pos="1.5,366.5!"]; BRH [pos="2.5,366.5!"]; BRI [pos="3.5,366.5!"]; BRJ [pos="4.5,366.5!"]; BRK [pos="5.5,366.5!"]; BRL [pos="1.5,367.5!"]; BRM [pos="2.5,367.5!"]; BRN [pos="3.5,367.5!"]; BRO [pos="4.5,367.5!"]; BRP [pos="5.5,367.5!"]; BRQ [pos="1.5,368.5!"]; BRR [pos="2.5,368.5!"]; BRS [pos="3.5,368.5!"]; BRT [pos="4.5,368.5!"]; BRU [pos="5.5,368.5!"]; BRV [pos="1.5,369.5!"]; BRW [pos="2.5,369.5!"]; BRX [pos="3.5,369.5!"]; BRY [pos="4.5,369.5!"]; BRZ [pos="5.5,369.5!"]; BSA [pos="1.5,370.5!"]; BSB [pos="2.5,370.5!"]; BSC [pos="3.5,370.5!"]; BSD [pos="4.5,370.5!"]; BSE [pos="5.5,370.5!"]; BSF [pos="1.5,371.5!"]; BSG [pos="2.5,371.5!"]; BSH [pos="3.5,371.5!"]; BSI [pos="4.5,371.5!"]; BSJ [pos="5.5,371.5!"]; BSK [pos="1.5,372.5!"]; BSL [pos="2.5,372.5!"]; BSM [pos="3.5,372.5!"]; BSN [pos="4.5,372.5!"]; BSO [pos="5.5,372.5!"]; BSP [pos="1.5,373.5!"]; BSQ [pos="2.5,373.5!"]; BSR [pos="3.5,373.5!"]; BSS [pos="4.5,373.5!"]; BST [pos="5.5,373.5!"]; BSU [pos="1.5,374.5!"]; BSV [pos="2.5,374.5!"]; BSW [pos="3.5,374.5!"]; BSX [pos="4.5,374.5!"]; BSY [pos="5.5,374.5!"]; BSZ [pos="1.5,375.5!"]; BTA [pos="2.5,375.5!"]; BTB [pos="3.5,375.5!"]; BTC [pos="4.5,375.5!"]; BTD [pos="5.5,375.5!"]; BTE [pos="1.5,376.5!"]; BTF [pos="2.5,376.5!"]; BTG [pos="3.5,376.5!"]; BTH [pos="4.5,376.5!"]; BTI [pos="5.5,376.5!"]; BTJ [pos="1.5,377.5!"]; BTK [pos="2.5,377.5!"]; BTL [pos="3.5,377.5!"]; BTM [pos="4.5,377.5!"]; BTN [pos="5.5,377.5!"]; BTO [pos="1.5,378.5!"]; BTP [pos="2.5,378.5!"]; BTQ [pos="3.5,378.5!"]; BTR [pos="4.5,378.5!"]; BTS [pos="5.5,378.5!"]; BTT [pos="1.5,379.5!"]; BTU [pos="2.5,379.5!"]; BTV [pos="3.5,379.5!"]; BTW [pos="4.5,379.5!"]; BTX [pos="5.5,379.5!"]; BTY [pos="1.5,380.5!"]; BTZ [pos="2.5,380.5!"]; BUA [pos="3.5,380.5!"]; BUB [pos="4.5,380.5!"]; BUC [pos="5.5,380.5!"]; BUD [pos="1.5,381.5!"]; BUE [pos="2.5,381.5!"]; BUF [pos="3.5,381.5!"]; BUG [pos="4.5,381.5!"]; BUH [pos="5.5,381.5!"]; BUI [pos="1.5,382.5!"]; BUJ [pos="2.5,382.5!"]; BUK [pos="3.5,382.5!"]; BUL [pos="4.5,382.5!"]; BUM [pos="5.5,382.5!"]; BUN [pos="1.5,383.5!"]; BUO [pos="2.5,383.5!"]; BUP [pos="3.5,383.5!"]; BUQ [pos="4.5,383.5!"]; BUR [pos="5.5,383.5!"]; BUS [pos="1.5,384.5!"]; BUT [pos="2.5,384.5!"]; BUU [pos="3.5,384.5!"]; BUV [pos="4.5,384.5!"]; BUW [pos="5.5,384.5!"]; BUX [pos="1.5,385.5!"]; BUY [pos="2.5,385.5!"]; BUZ [pos="3.5,385.5!"]; BVA [pos="4.5,385.5!"]; BVB [pos="5.5,385.5!"]; BVC [pos="1.5,386.5!"]; BVD [pos="2.5,386.5!"]; BVE [pos="3.5,386.5!"]; BVF [pos="4.5,386.5!"]; BVG [pos="5.5,386.5!"]; BVH [pos="1.5,387.5!"]; BVI [pos="2.5,387.5!"]; BVJ [pos="3.5,387.5!"]; BVK [pos="4.5,387.5!"]; BVL [pos="5.5,387.5!"]; BVM [pos="1.5,388.5!"]; BVN [pos="2.5,388.5!"]; BVO [pos="3.5,388.5!"]; BVP [pos="4.5,388.5!"]; BVQ [pos="5.5,388.5!"]; BVR [pos="1.5,389.5!"]; BVS [pos="2.5,389.5!"]; BVT [pos="3.5,389.5!"]; BVU [pos="4.5,389.5!"]; BVV [pos="5.5,389.5!"]; BVW [pos="1.5,390.5!"]; BVX [pos="2.5,390.5!"]; BVY [pos="3.5,390.5!"]; BVZ [pos="4.5,390.5!"]; BWA [pos="5.5,390.5!"]; BWB [pos="1.5,391.5!"]; BWC [pos="2.5,391.5!"]; BWD [pos="3.5,391.5!"]; BWE [pos="4.5,391.5!"]; BWF [pos="5.5,391.5!"]; BWG [pos="1.5,392.5!"]; BWH [pos="2.5,392.5!"]; BWI [pos="3.5,392.5!"]; BWJ [pos="4.5,392.5!"]; BWK [pos="5.5,392.5!"]; BWL [pos="1.5,393.5!"]; BWM [pos="2.5,393.5!"]; BWN [pos="3.5,393.5!"]; BWO [pos="4.5,393.5!"]; BWP [pos="5.5,393.5!"]; BWQ [pos="1.5,394.5!"]; BWR [pos="2.5,394.5!"]; BWS [pos="3.5,394.5!"]; BWT [pos="4.5,394.5!"]; BWU [pos="5.5,394.5!"]; BWV [pos="1.5,395.5!"]; BWW [pos="2.5,395.5!"]; BWX [pos="3.5,395.5!"]; BWY [pos="4.5,395.5!"]; BWZ [pos="5.5,395.5!"]; BXA [pos="1.5,396.5!"]; BXB [pos="2.5,396.5!"]; BXC [pos="3.5,396.5!"]; BXD [pos="4.5,396.5!"]; BXE [pos="5.5,396.5!"]; BXF [pos="1.5,397.5!"]; BXG [pos="2.5,397.5!"]; BXH [pos="3.5,397.5!"]; BXI [pos="4.5,397.5!"]; BXJ [pos="5.5,397.5!"]; BXK [pos="1.5,398.5!"]; BXL [pos="2.5,398.5!"]; BXM [pos="3.5,398.5!"]; BXN [pos="4.5,398.5!"]; BXO [pos="5.5,398.5!"]; BXP [pos="1.5,399.5!"]; BXQ [pos="2.5,399.5!"]; BXR [pos="3.5,399.5!"]; BXS [pos="4.5,399.5!"]; BXT [pos="5.5,399.5!"]; BXU [pos="1.5,400.5!"]; BXV [pos="2.5,400.5!"]; BXW [pos="3.5,400.5!"]; BXX [pos="4.5,400.5!"]; BXY [pos="5.5,400.5!"]; BXZ [pos="1.5,401.5!"]; BYA [pos="2.5,401.5!"]; BYB [pos="3.5,401.5!"]; BYC [pos="4.5,401.5!"]; BYD [pos="5.5,401.5!"]; BYE [pos="1.5,402.5!"]; BYF [pos="2.5,402.5!"]; BYG [pos="3.5,402.5!"]; BYH [pos="4.5,402.5!"]; BYI [pos="5.5,402.5!"]; BYJ [pos="1.5,403.5!"]; BYK [pos="2.5,403.5!"]; BYL [pos="3.5,403.5!"]; BYM [pos="4.5,403.5!"]; BYN [pos="5.5,403.5!"]; BYO [pos="1.5,404.5!"]; BYP [pos="2.5,404.5!"]; BYQ [pos="3.5,404.5!"]; BYR [pos="4.5,404.5!"]; BYS [pos="5.5,404.5!"]; BYT [pos="1.5,405.5!"]; BYU [pos="2.5,405.5!"]; BYV [pos="3.5,405.5!"]; BYW [pos="4.5,405.5!"]; BYX [pos="5.5,405.5!"]; BYY [pos="1.5,406.5!"]; BYZ [pos="2.5,406.5!"]; BZA [pos="3.5,406.5!"]; BZB [pos="4.5,406.5!"]; BZC [pos="5.5,406.5!"]; BZD [pos="1.5,407.5!"]; BZE [pos="2.5,407.5!"]; BZF [pos="3.5,407.5!"]; BZG [pos="4.5,407.5!"]; BZH [pos="5.5,407.5!"]; BZI [pos="1.5,408.5!"]; BZJ [pos="2.5,408.5!"]; BZK [pos="3.5,408.5!"]; BZL [pos="4.5,408.5!"]; BZM [pos="5.5,408.5!"]; BZN [pos="1.5,409.5!"]; BZO [pos="2.5,409.5!"]; BZP [pos="3.5,409.5!"]; BZQ [pos="4.5,409.5!"]; BZR [pos="5.5,409.5!"]; BZS [pos="1.5,410.5!"]; BZT [pos="2.5,410.5!"]; BZU [pos="3.5,410.5!"]; BZV [pos="4.5,410.5!"]; BZW [pos="5.5,410.5!"]; BZX [pos="1.5,411.5!"]; BZY [pos="2.5,411.5!"]; BZZ [pos="3.5,411.5!"]; CAA [pos="4.5,411.5!"]; CAB [pos="5.5,411.5!"]; CAC [pos="1.5,412.5!"]; CAD [pos="2.5,412.5!"]; CAE [pos="3.5,412.5!"]; CAF [pos="4.5,412.5!"]; CAG [pos="5.5,412.5!"]; CAH [pos="1.5,413.5!"]; CAI [pos="2.5,413.5!"]; CAJ [pos="3.5,413.5!"]; CAK [pos="4.5,413.5!"]; CAL [pos="5.5,413.5!"]; CAM [pos="1.5,414.5!"]; CAN [pos="2.5,414.5!"]; CAO [pos="3.5,414.5!"]; CAP [pos="4.5,414.5!"]; CAQ [pos="5.5,414.5!"]; CAR [pos="1.5,415.5!"]; CAS [pos="2.5,415.5!"]; CAT [pos="3.5,415.5!"]; CAU [pos="4.5,415.5!"]; CAV [pos="5.5,415.5!"]; CAW [pos="1.5,416.5!"]; CAX [pos="2.5,416.5!"]; CAY [pos="3.5,416.5!"]; CAZ [pos="4.5,416.5!"]; CBA [pos="5.5,416.5!"]; CBB [pos="1.5,417.5!"]; CBC [pos="2.5,417.5!"]; CBD [pos="3.5,417.5!"]; CBE [pos="4.5,417.5!"]; CBF [pos="5.5,417.5!"]; CBG [pos="1.5,418.5!"]; CBH [pos="2.5,418.5!"]; CBI [pos="3.5,418.5!"]; CBJ [pos="4.5,418.5!"]; CBK [pos="5.5,418.5!"]; CBL [pos="1.5,419.5!"]; CBM [pos="2.5,419.5!"]; CBN [pos="3.5,419.5!"]; CBO [pos="4.5,419.5!"]; CBP [pos="5.5,419.5!"]; CBQ [pos="1.5,420.5!"]; CBR [pos="2.5,420.5!"]; CBS [pos="3.5,420.5!"]; CBT [pos="4.5,420.5!"]; CBU [pos="5.5,420.5!"]; CBV [pos="1.5,421.5!"]; CBW [pos="2.5,421.5!"]; CBX [pos="3.5,421.5!"]; CBY [pos="4.5,421.5!"]; CBZ [pos="5.5,421.5!"]; CCA [pos="1.5,422.5!"]; CCB [pos="2.5,422.5!"]; CCC [pos="3.5,422.5!"]; CCD [pos="4.5,422.5!"]; CCE [pos="5.5,422.5!"]; CCF [pos="1.5,423.5!"]; CCG [pos="2.5,423.5!"]; CCH [pos="3.5,423.5!"]; CCI [pos="4.5,423.5!"]; CCJ [pos="5.5,423.5!"]; CCK [pos="1.5,424.5!"]; CCL [pos="2.5,424.5!"]; CCM [pos="3.5,424.5!"]; CCN [pos="4.5,424.5!"]; CCO [pos="5.5,424.5!"]; CCP [pos="1.5,425.5!"]; CCQ [pos="2.5,425.5!"]; CCR [pos="3.5,425.5!"]; CCS [pos="4.5,425.5!"]; CCT [pos="5.5,425.5!"]; CCU [pos="1.5,426.5!"]; CCV [pos="2.5,426.5!"]; CCW [pos="3.5,426.5!"]; CCX [pos="4.5,426.5!"]; CCY [pos="5.5,426.5!"]; CCZ [pos="1.5,427.5!"]; CDA [pos="2.5,427.5!"]; CDB [pos="3.5,427.5!"]; CDC [pos="4.5,427.5!"]; CDD [pos="5.5,427.5!"]; CDE [pos="1.5,428.5!"]; CDF [pos="2.5,428.5!"]; CDG [pos="3.5,428.5!"]; CDH [pos="4.5,428.5!"]; CDI [pos="5.5,428.5!"]; CDJ [pos="1.5,429.5!"]; CDK [pos="2.5,429.5!"]; CDL [pos="3.5,429.5!"]; CDM [pos="4.5,429.5!"]; CDN [pos="5.5,429.5!"]; CDO [pos="1.5,430.5!"]; CDP [pos="2.5,430.5!"]; CDQ [pos="3.5,430.5!"]; CDR [pos="4.5,430.5!"]; CDS [pos="5.5,430.5!"]; CDT [pos="1.5,431.5!"]; CDU [pos="2.5,431.5!"]; CDV [pos="3.5,431.5!"]; CDW [pos="4.5,431.5!"]; CDX [pos="5.5,431.5!"]; CDY [pos="1.5,432.5!"]; CDZ [pos="2.5,432.5!"]; CEA [pos="3.5,432.5!"]; CEB [pos="4.5,432.5!"]; CEC [pos="5.5,432.5!"]; CED [pos="1.5,433.5!"]; CEE [pos="2.5,433.5!"]; CEF [pos="3.5,433.5!"]; CEG [pos="4.5,433.5!"]; CEH [pos="5.5,433.5!"]; CEI [pos="1.5,434.5!"]; CEJ [pos="2.5,434.5!"]; CEK [pos="3.5,434.5!"]; CEL [pos="4.5,434.5!"]; CEM [pos="5.5,434.5!"]; CEN [pos="1.5,435.5!"]; CEO [pos="2.5,435.5!"]; CEP [pos="3.5,435.5!"]; CEQ [pos="4.5,435.5!"]; CER [pos="5.5,435.5!"]; CES [pos="1.5,436.5!"]; CET [pos="2.5,436.5!"]; CEU [pos="3.5,436.5!"]; CEV [pos="4.5,436.5!"]; CEW [pos="5.5,436.5!"]; CEX [pos="1.5,437.5!"]; CEY [pos="2.5,437.5!"]; CEZ [pos="3.5,437.5!"]; CFA [pos="4.5,437.5!"]; CFB [pos="5.5,437.5!"]; CFC [pos="1.5,438.5!"]; CFD [pos="2.5,438.5!"]; CFE [pos="3.5,438.5!"]; CFF [pos="4.5,438.5!"]; CFG [pos="5.5,438.5!"]; CFH [pos="1.5,439.5!"]; CFI [pos="2.5,439.5!"]; CFJ [pos="3.5,439.5!"]; CFK [pos="4.5,439.5!"]; CFL [pos="5.5,439.5!"]; CFM [pos="1.5,440.5!"]; CFN [pos="2.5,440.5!"]; CFO [pos="3.5,440.5!"]; CFP [pos="4.5,440.5!"]; CFQ [pos="5.5,440.5!"]; CFR [pos="1.5,441.5!"]; CFS [pos="2.5,441.5!"]; CFT [pos="3.5,441.5!"]; CFU [pos="4.5,441.5!"]; CFV [pos="5.5,441.5!"]; CFW [pos="1.5,442.5!"]; CFX [pos="2.5,442.5!"]; CFY [pos="3.5,442.5!"]; CFZ [pos="4.5,442.5!"]; CGA [pos="5.5,442.5!"]; CGB [pos="1.5,443.5!"]; CGC [pos="2.5,443.5!"]; CGD [pos="3.5,443.5!"]; CGE [pos="4.5,443.5!"]; CGF [pos="5.5,443.5!"]; CGG [pos="1.5,444.5!"]; CGH [pos="2.5,444.5!"]; CGI [pos="3.5,444.5!"]; CGJ [pos="4.5,444.5!"]; CGK [pos="5.5,444.5!"]; CGL [pos="1.5,445.5!"]; CGM [pos="2.5,445.5!"]; CGN [pos="3.5,445.5!"]; CGO [pos="4.5,445.5!"]; CGP [pos="5.5,445.5!"]; CGQ [pos="1.5,446.5!"]; CGR [pos="2.5,446.5!"]; CGS [pos="3.5,446.5!"]; CGT [pos="4.5,446.5!"]; CGU [pos="5.5,446.5!"]; CGV [pos="1.5,447.5!"]; CGW [pos="2.5,447.5!"]; CGX [pos="3.5,447.5!"]; CGY [pos="4.5,447.5!"]; CGZ [pos="5.5,447.5!"]; CHA [pos="1.5,448.5!"]; CHB [pos="2.5,448.5!"]; CHC [pos="3.5,448.5!"]; CHD [pos="4.5,448.5!"]; CHE [pos="5.5,448.5!"]; CHF [pos="1.5,449.5!"]; CHG [pos="2.5,449.5!"]; CHH [pos="3.5,449.5!"]; CHI [pos="4.5,449.5!"]; CHJ [pos="5.5,449.5!"]; CHK [pos="1.5,450.5!"]; CHL [pos="2.5,450.5!"]; CHM [pos="3.5,450.5!"]; CHN [pos="4.5,450.5!"]; CHO [pos="5.5,450.5!"]; CHP [pos="1.5,451.5!"]; CHQ [pos="2.5,451.5!"]; CHR [pos="3.5,451.5!"]; CHS [pos="4.5,451.5!"]; CHT [pos="5.5,451.5!"]; CHU [pos="1.5,452.5!"]; CHV [pos="2.5,452.5!"]; CHW [pos="3.5,452.5!"]; CHX [pos="4.5,452.5!"]; CHY [pos="5.5,452.5!"]; CHZ [pos="1.5,453.5!"]; CIA [pos="2.5,453.5!"]; CIB [pos="3.5,453.5!"]; CIC [pos="4.5,453.5!"]; CID [pos="5.5,453.5!"]; CIE [pos="1.5,454.5!"]; CIF [pos="2.5,454.5!"]; CIG [pos="3.5,454.5!"]; CIH [pos="4.5,454.5!"]; CII [pos="5.5,454.5!"]; CIJ [pos="1.5,455.5!"]; CIK [pos="2.5,455.5!"]; CIL [pos="3.5,455.5!"]; CIM [pos="4.5,455.5!"]; CIN [pos="5.5,455.5!"]; CIO [pos="1.5,456.5!"]; CIP [pos="2.5,456.5!"]; CIQ [pos="3.5,456.5!"]; CIR [pos="4.5,456.5!"]; CIS [pos="5.5,456.5!"]; CIT [pos="1.5,457.5!"]; CIU [pos="2.5,457.5!"]; CIV [pos="3.5,457.5!"]; CIW [pos="4.5,457.5!"]; CIX [pos="5.5,457.5!"]; CIY [pos="1.5,458.5!"]; CIZ [pos="2.5,458.5!"]; CJA [pos="3.5,458.5!"]; CJB [pos="4.5,458.5!"]; CJC [pos="5.5,458.5!"]; CJD [pos="1.5,459.5!"]; CJE [pos="2.5,459.5!"]; CJF [pos="3.5,459.5!"]; CJG [pos="4.5,459.5!"]; CJH [pos="5.5,459.5!"]; CJI [pos="1.5,460.5!"]; CJJ [pos="2.5,460.5!"]; CJK [pos="3.5,460.5!"]; CJL [pos="4.5,460.5!"]; CJM [pos="5.5,460.5!"]; CJN [pos="1.5,461.5!"]; CJO [pos="2.5,461.5!"]; CJP [pos="3.5,461.5!"]; CJQ [pos="4.5,461.5!"]; CJR [pos="5.5,461.5!"]; CJS [pos="1.5,462.5!"]; CJT [pos="2.5,462.5!"]; CJU [pos="3.5,462.5!"]; CJV [pos="4.5,462.5!"]; CJW [pos="5.5,462.5!"]; CJX [pos="1.5,463.5!"]; CJY [pos="2.5,463.5!"]; CJZ [pos="3.5,463.5!"]; CKA [pos="4.5,463.5!"]; CKB [pos="5.5,463.5!"]; CKC [pos="1.5,464.5!"]; CKD [pos="2.5,464.5!"]; CKE [pos="3.5,464.5!"]; CKF [pos="4.5,464.5!"]; CKG [pos="5.5,464.5!"]; CKH [pos="1.5,465.5!"]; CKI [pos="2.5,465.5!"]; CKJ [pos="3.5,465.5!"]; CKK [pos="4.5,465.5!"]; CKL [pos="5.5,465.5!"]; CKM [pos="1.5,466.5!"]; CKN [pos="2.5,466.5!"]; CKO [pos="3.5,466.5!"]; CKP [pos="4.5,466.5!"]; CKQ [pos="5.5,466.5!"]; CKR [pos="1.5,467.5!"]; CKS [pos="2.5,467.5!"]; CKT [pos="3.5,467.5!"]; CKU [pos="4.5,467.5!"]; CKV [pos="5.5,467.5!"]; CKW [pos="1.5,468.5!"]; CKX [pos="2.5,468.5!"]; CKY [pos="3.5,468.5!"]; CKZ [pos="4.5,468.5!"]; CLA [pos="5.5,468.5!"]; CLB [pos="1.5,469.5!"]; CLC [pos="2.5,469.5!"]; CLD [pos="3.5,469.5!"]; CLE [pos="4.5,469.5!"]; CLF [pos="5.5,469.5!"]; CLG [pos="1.5,470.5!"]; CLH [pos="2.5,470.5!"]; CLI [pos="3.5,470.5!"]; CLJ [pos="4.5,470.5!"]; CLK [pos="5.5,470.5!"]; CLL [pos="1.5,471.5!"]; CLM [pos="2.5,471.5!"]; CLN [pos="3.5,471.5!"]; CLO [pos="4.5,471.5!"]; CLP [pos="5.5,471.5!"]; CLQ [pos="1.5,472.5!"]; CLR [pos="2.5,472.5!"]; CLS [pos="3.5,472.5!"]; CLT [pos="4.5,472.5!"]; CLU [pos="5.5,472.5!"]; CLV [pos="1.5,473.5!"]; CLW [pos="2.5,473.5!"]; CLX [pos="3.5,473.5!"]; CLY [pos="4.5,473.5!"]; CLZ [pos="5.5,473.5!"]; CMA [pos="1.5,474.5!"]; CMB [pos="2.5,474.5!"]; CMC [pos="3.5,474.5!"]; CMD [pos="4.5,474.5!"]; CME [pos="5.5,474.5!"]; CMF [pos="1.5,475.5!"]; CMG [pos="2.5,475.5!"]; CMH [pos="3.5,475.5!"]; CMI [pos="4.5,475.5!"]; CMJ [pos="5.5,475.5!"]; CMK [pos="1.5,476.5!"]; CML [pos="2.5,476.5!"]; CMM [pos="3.5,476.5!"]; CMN [pos="4.5,476.5!"]; CMO [pos="5.5,476.5!"]; CMP [pos="1.5,477.5!"]; CMQ [pos="2.5,477.5!"]; CMR [pos="3.5,477.5!"]; CMS [pos="4.5,477.5!"]; CMT [pos="5.5,477.5!"]; CMU [pos="1.5,478.5!"]; CMV [pos="2.5,478.5!"]; CMW [pos="3.5,478.5!"]; CMX [pos="4.5,478.5!"]; CMY [pos="5.5,478.5!"]; CMZ [pos="1.5,479.5!"]; CNA [pos="2.5,479.5!"]; CNB [pos="3.5,479.5!"]; CNC [pos="4.5,479.5!"]; CND [pos="5.5,479.5!"]; CNE [pos="1.5,480.5!"]; CNF [pos="2.5,480.5!"]; CNG [pos="3.5,480.5!"]; CNH [pos="4.5,480.5!"]; CNI [pos="5.5,480.5!"]; CNJ [pos="1.5,481.5!"]; CNK [pos="2.5,481.5!"]; CNL [pos="3.5,481.5!"]; CNM [pos="4.5,481.5!"]; CNN [pos="5.5,481.5!"]; CNO [pos="1.5,482.5!"]; CNP [pos="2.5,482.5!"]; CNQ [pos="3.5,482.5!"]; CNR [pos="4.5,482.5!"]; CNS [pos="5.5,482.5!"]; CNT [pos="1.5,483.5!"]; CNU [pos="2.5,483.5!"]; CNV [pos="3.5,483.5!"]; CNW [pos="4.5,483.5!"]; CNX [pos="5.5,483.5!"]; CNY [pos="1.5,484.5!"]; CNZ [pos="2.5,484.5!"]; COA [pos="3.5,484.5!"]; COB [pos="4.5,484.5!"]; COC [pos="5.5,484.5!"]; COD [pos="1.5,485.5!"]; COE [pos="2.5,485.5!"]; COF [pos="3.5,485.5!"]; COG [pos="4.5,485.5!"]; COH [pos="5.5,485.5!"]; COI [pos="1.5,486.5!"]; COJ [pos="2.5,486.5!"]; COK [pos="3.5,486.5!"]; COL [pos="4.5,486.5!"]; COM [pos="5.5,486.5!"]; CON [pos="1.5,487.5!"]; COO [pos="2.5,487.5!"]; COP [pos="3.5,487.5!"]; COQ [pos="4.5,487.5!"]; COR [pos="5.5,487.5!"]; COS [pos="1.5,488.5!"]; COT [pos="2.5,488.5!"]; COU [pos="3.5,488.5!"]; COV [pos="4.5,488.5!"]; COW [pos="5.5,488.5!"]; COX [pos="1.5,489.5!"]; COY [pos="2.5,489.5!"]; COZ [pos="3.5,489.5!"]; CPA [pos="4.5,489.5!"]; CPB [pos="5.5,489.5!"]; CPC [pos="1.5,490.5!"]; CPD [pos="2.5,490.5!"]; CPE [pos="3.5,490.5!"]; CPF [pos="4.5,490.5!"]; CPG [pos="5.5,490.5!"]; CPH [pos="1.5,491.5!"]; CPI [pos="2.5,491.5!"]; CPJ [pos="3.5,491.5!"]; CPK [pos="4.5,491.5!"]; CPL [pos="5.5,491.5!"]; CPM [pos="1.5,492.5!"]; CPN [pos="2.5,492.5!"]; CPO [pos="3.5,492.5!"]; CPP [pos="4.5,492.5!"]; CPQ [pos="5.5,492.5!"]; CPR [pos="1.5,493.5!"]; CPS [pos="2.5,493.5!"]; CPT [pos="3.5,493.5!"]; CPU [pos="4.5,493.5!"]; CPV [pos="5.5,493.5!"]; CPW [pos="1.5,494.5!"]; CPX [pos="2.5,494.5!"]; CPY [pos="3.5,494.5!"]; CPZ [pos="4.5,494.5!"]; CQA [pos="5.5,494.5!"]; CQB [pos="1.5,495.5!"]; CQC [pos="2.5,495.5!"]; CQD [pos="3.5,495.5!"]; CQE [pos="4.5,495.5!"]; CQF [pos="5.5,495.5!"]; CQG [pos="1.5,496.5!"]; CQH [pos="2.5,496.5!"]; CQI [pos="3.5,496.5!"]; CQJ [pos="4.5,496.5!"]; CQK [pos="5.5,496.5!"]; CQL [pos="1.5,497.5!"]; CQM [pos="2.5,497.5!"]; CQN [pos="3.5,497.5!"]; CQO [pos="4.5,497.5!"]; CQP [pos="5.5,497.5!"]; CQQ [pos="1.5,498.5!"]; CQR [pos="2.5,498.5!"]; CQS [pos="3.5,498.5!"]; CQT [pos="4.5,498.5!"]; CQU [pos="5.5,498.5!"]; CQV [pos="1.5,499.5!"]; CQW [pos="2.5,499.5!"]; CQX [pos="3.5,499.5!"]; CQY [pos="4.5,499.5!"]; CQZ [pos="5.5,499.5!"]; CRA [pos="1.5,500.5!"]; CRB [pos="2.5,500.5!"]; CRC [pos="3.5,500.5!"]; CRD [pos="4.5,500.5!"]; CRE [pos="5.5,500.5!"]; CRF [pos="1.5,501.5!"]; CRG [pos="2.5,501.5!"]; CRH [pos="3.5,501.5!"]; CRI [pos="4.5,501.5!"]; CRJ [pos="5.5,501.5!"]; CRK [pos="1.5,502.5!"]; CRL [pos="2.5,502.5!"]; CRM [pos="3.5,502.5!"]; CRN [pos="4.5,502.5!"]; CRO [pos="5.5,502.5!"]; CRP [pos="1.5,503.5!"]; CRQ [pos="2.5,503.5!"]; CRR [pos="3.5,503.5!"]; CRS [pos="4.5,503.5!"]; CRT [pos="5.5,503.5!"]; CRU [pos="1.5,504.5!"]; CRV [pos="2.5,504.5!"]; CRW [pos="3.5,504.5!"]; CRX [pos="4.5,504.5!"]; CRY [pos="5.5,504.5!"]; CRZ [pos="1.5,505.5!"]; CSA [pos="2.5,505.5!"]; CSB [pos="3.5,505.5!"]; CSC [pos="4.5,505.5!"]; CSD [pos="5.5,505.5!"]; CSE [pos="1.5,506.5!"]; CSF [pos="2.5,506.5!"]; CSG [pos="3.5,506.5!"]; CSH [pos="4.5,506.5!"]; CSI [pos="5.5,506.5!"]; CSJ [pos="1.5,507.5!"]; CSK [pos="2.5,507.5!"]; CSL [pos="3.5,507.5!"]; CSM [pos="4.5,507.5!"]; CSN [pos="5.5,507.5!"]; CSO [pos="1.5,508.5!"]; CSP [pos="2.5,508.5!"]; CSQ [pos="3.5,508.5!"]; CSR [pos="4.5,508.5!"]; CSS [pos="5.5,508.5!"]; CST [pos="1.5,509.5!"]; CSU [pos="2.5,509.5!"]; CSV [pos="3.5,509.5!"]; CSW [pos="4.5,509.5!"]; CSX [pos="5.5,509.5!"]; CSY [pos="1.5,510.5!"]; CSZ [pos="2.5,510.5!"]; CTA [pos="3.5,510.5!"]; CTB [pos="4.5,510.5!"]; CTC [pos="5.5,510.5!"]; CTD [pos="1.5,511.5!"]; CTE [pos="2.5,511.5!"]; CTF [pos="3.5,511.5!"]; CTG [pos="4.5,511.5!"]; CTH [pos="5.5,511.5!"]; CTI [pos="1.5,512.5!"]; CTJ [pos="2.5,512.5!"]; CTK [pos="3.5,512.5!"]; CTL [pos="4.5,512.5!"]; CTM [pos="5.5,512.5!"]; CTN [pos="1.5,513.5!"]; CTO [pos="2.5,513.5!"]; CTP [pos="3.5,513.5!"]; CTQ [pos="4.5,513.5!"]; CTR [pos="5.5,513.5!"]; CTS [pos="1.5,514.5!"]; CTT [pos="2.5,514.5!"]; CTU [pos="3.5,514.5!"]; CTV [pos="4.5,514.5!"]; CTW [pos="5.5,514.5!"]; CTX [pos="1.5,515.5!"]; CTY [pos="2.5,515.5!"]; CTZ [pos="3.5,515.5!"]; CUA [pos="4.5,515.5!"]; CUB [pos="5.5,515.5!"]; CUC [pos="1.5,516.5!"]; CUD [pos="2.5,516.5!"]; CUE [pos="3.5,516.5!"]; CUF [pos="4.5,516.5!"]; CUG [pos="5.5,516.5!"]; CUH [pos="1.5,517.5!"]; CUI [pos="2.5,517.5!"]; CUJ [pos="3.5,517.5!"]; CUK [pos="4.5,517.5!"]; CUL [pos="5.5,517.5!"]; CUM [pos="1.5,518.5!"]; CUN [pos="2.5,518.5!"]; CUO [pos="3.5,518.5!"]; CUP [pos="4.5,518.5!"]; CUQ [pos="5.5,518.5!"]; CUR [pos="1.5,519.5!"]; CUS [pos="2.5,519.5!"]; CUT [pos="3.5,519.5!"]; CUU [pos="4.5,519.5!"]; CUV [pos="5.5,519.5!"]; CUW [pos="1.5,520.5!"]; CUX [pos="2.5,520.5!"]; CUY [pos="3.5,520.5!"]; CUZ [pos="4.5,520.5!"]; CVA [pos="5.5,520.5!"]; CVB [pos="1.5,521.5!"]; CVC [pos="2.5,521.5!"]; CVD [pos="3.5,521.5!"]; CVE [pos="4.5,521.5!"]; CVF [pos="5.5,521.5!"]; CVG [pos="1.5,522.5!"]; CVH [pos="2.5,522.5!"]; CVI [pos="3.5,522.5!"]; CVJ [pos="4.5,522.5!"]; CVK [pos="5.5,522.5!"]; CVL [pos="1.5,523.5!"]; CVM [pos="2.5,523.5!"]; CVN [pos="3.5,523.5!"]; CVO [pos="4.5,523.5!"]; CVP [pos="5.5,523.5!"]; CVQ [pos="1.5,524.5!"]; CVR [pos="2.5,524.5!"]; CVS [pos="3.5,524.5!"]; CVT [pos="4.5,524.5!"]; CVU [pos="5.5,524.5!"]; CVV [pos="1.5,525.5!"]; CVW [pos="2.5,525.5!"]; CVX [pos="3.5,525.5!"]; CVY [pos="4.5,525.5!"]; CVZ [pos="5.5,525.5!"]; CWA [pos="1.5,526.5!"]; CWB [pos="2.5,526.5!"]; CWC [pos="3.5,526.5!"]; CWD [pos="4.5,526.5!"]; CWE [pos="5.5,526.5!"]; CWF [pos="1.5,527.5!"]; CWG [pos="2.5,527.5!"]; CWH [pos="3.5,527.5!"]; CWI [pos="4.5,527.5!"]; CWJ [pos="5.5,527.5!"]; CWK [pos="1.5,528.5!"]; CWL [pos="2.5,528.5!"]; CWM [pos="3.5,528.5!"]; CWN [pos="4.5,528.5!"]; CWO [pos="5.5,528.5!"]; CWP [pos="1.5,529.5!"]; CWQ [pos="2.5,529.5!"]; CWR [pos="3.5,529.5!"]; CWS [pos="4.5,529.5!"]; CWT [pos="5.5,529.5!"]; CWU [pos="1.5,530.5!"]; CWV [pos="2.5,530.5!"]; CWW [pos="3.5,530.5!"]; CWX [pos="4.5,530.5!"]; CWY [pos="5.5,530.5!"]; CWZ [pos="1.5,531.5!"]; CXA [pos="2.5,531.5!"]; CXB [pos="3.5,531.5!"]; CXC [pos="4.5,531.5!"]; CXD [pos="5.5,531.5!"]; CXE [pos="1.5,532.5!"]; CXF [pos="2.5,532.5!"]; CXG [pos="3.5,532.5!"]; CXH [pos="4.5,532.5!"]; CXI [pos="5.5,532.5!"]; CXJ [pos="1.5,533.5!"]; CXK [pos="2.5,533.5!"]; CXL [pos="3.5,533.5!"]; CXM [pos="4.5,533.5!"]; CXN [pos="5.5,533.5!"]; CXO [pos="1.5,534.5!"]; CXP [pos="2.5,534.5!"]; CXQ [pos="3.5,534.5!"]; CXR [pos="4.5,534.5!"]; CXS [pos="5.5,534.5!"]; CXT [pos="1.5,535.5!"]; CXU [pos="2.5,535.5!"]; CXV [pos="3.5,535.5!"]; CXW [pos="4.5,535.5!"]; CXX [pos="5.5,535.5!"]; CXY [pos="1.5,536.5!"]; CXZ [pos="2.5,536.5!"]; CYA [pos="3.5,536.5!"]; CYB [pos="4.5,536.5!"]; CYC [pos="5.5,536.5!"]; CYD [pos="1.5,537.5!"]; CYE [pos="2.5,537.5!"]; CYF [pos="3.5,537.5!"]; CYG [pos="4.5,537.5!"]; CYH [pos="5.5,537.5!"]; CYI [pos="1.5,538.5!"]; CYJ [pos="2.5,538.5!"]; CYK [pos="3.5,538.5!"]; CYL [pos="4.5,538.5!"]; CYM [pos="5.5,538.5!"]; CYN [pos="1.5,539.5!"]; CYO [pos="2.5,539.5!"]; CYP [pos="3.5,539.5!"]; CYQ [pos="4.5,539.5!"]; CYR [pos="5.5,539.5!"]; CYS [pos="1.5,540.5!"]; CYT [pos="2.5,540.5!"]; CYU [pos="3.5,540.5!"]; CYV [pos="4.5,540.5!"]; CYW [pos="5.5,540.5!"]; CYX [pos="1.5,541.5!"]; CYY [pos="2.5,541.5!"]; CYZ [pos="3.5,541.5!"]; CZA [pos="4.5,541.5!"]; CZB [pos="5.5,541.5!"]; CZC [pos="1.5,542.5!"]; CZD [pos="2.5,542.5!"]; CZE [pos="3.5,542.5!"]; CZF [pos="4.5,542.5!"]; CZG [pos="5.5,542.5!"]; CZH [pos="1.5,543.5!"]; CZI [pos="2.5,543.5!"]; CZJ [pos="3.5,543.5!"]; CZK [pos="4.5,543.5!"]; CZL [pos="5.5,543.5!"]; CZM [pos="1.5,544.5!"]; CZN [pos="2.5,544.5!"]; CZO [pos="3.5,544.5!"]; CZP [pos="4.5,544.5!"]; CZQ [pos="5.5,544.5!"]; CZR [pos="1.5,545.5!"]; CZS [pos="2.5,545.5!"]; CZT [pos="3.5,545.5!"]; CZU [pos="4.5,545.5!"]; CZV [pos="5.5,545.5!"]; CZW [pos="1.5,546.5!"]; CZX [pos="2.5,546.5!"]; CZY [pos="3.5,546.5!"]; CZZ [pos="4.5,546.5!"]; DAA [pos="5.5,546.5!"]; DAB [pos="1.5,547.5!"]; DAC [pos="2.5,547.5!"]; DAD [pos="3.5,547.5!"]; DAE [pos="4.5,547.5!"]; DAF [pos="5.5,547.5!"]; DAG [pos="1.5,548.5!"]; DAH [pos="2.5,548.5!"]; DAI [pos="3.5,548.5!"]; DAJ [pos="4.5,548.5!"]; DAK [pos="5.5,548.5!"]; DAL [pos="1.5,549.5!"]; DAM [pos="2.5,549.5!"]; DAN [pos="3.5,549.5!"]; DAO [pos="4.5,549.5!"]; DAP [pos="5.5,549.5!"]; DAQ [pos="1.5,550.5!"]; DAR [pos="2.5,550.5!"]; DAS [pos="3.5,550.5!"]; DAT [pos="4.5,550.5!"]; DAU [pos="5.5,550.5!"]; DAV [pos="1.5,551.5!"]; DAW [pos="2.5,551.5!"]; DAX [pos="3.5,551.5!"]; DAY [pos="4.5,551.5!"]; DAZ [pos="5.5,551.5!"]; DBA [pos="1.5,552.5!"]; DBB [pos="2.5,552.5!"]; DBC [pos="3.5,552.5!"]; DBD [pos="4.5,552.5!"]; DBE [pos="5.5,552.5!"]; DBF [pos="1.5,553.5!"]; DBG [pos="2.5,553.5!"]; DBH [pos="3.5,553.5!"]; DBI [pos="4.5,553.5!"]; DBJ [pos="5.5,553.5!"]; DBK [pos="1.5,554.5!"]; DBL [pos="2.5,554.5!"]; DBM [pos="3.5,554.5!"]; DBN [pos="4.5,554.5!"]; DBO [pos="5.5,554.5!"]; DBP [pos="1.5,555.5!"]; DBQ [pos="2.5,555.5!"]; DBR [pos="3.5,555.5!"]; DBS [pos="4.5,555.5!"]; DBT [pos="5.5,555.5!"]; DBU [pos="1.5,556.5!"]; DBV [pos="2.5,556.5!"]; DBW [pos="3.5,556.5!"]; DBX [pos="4.5,556.5!"]; DBY [pos="5.5,556.5!"]; DBZ [pos="1.5,557.5!"]; DCA [pos="2.5,557.5!"]; DCB [pos="3.5,557.5!"]; DCC [pos="4.5,557.5!"]; DCD [pos="5.5,557.5!"]; DCE [pos="1.5,558.5!"]; DCF [pos="2.5,558.5!"]; DCG [pos="3.5,558.5!"]; DCH [pos="4.5,558.5!"]; DCI [pos="5.5,558.5!"]; DCJ [pos="1.5,559.5!"]; DCK [pos="2.5,559.5!"]; DCL [pos="3.5,559.5!"]; DCM [pos="4.5,559.5!"]; DCN [pos="5.5,559.5!"]; DCO [pos="1.5,560.5!"]; DCP [pos="2.5,560.5!"]; DCQ [pos="3.5,560.5!"]; DCR [pos="4.5,560.5!"]; DCS [pos="5.5,560.5!"]; DCT [pos="1.5,561.5!"]; DCU [pos="2.5,561.5!"]; DCV [pos="3.5,561.5!"]; DCW [pos="4.5,561.5!"]; DCX [pos="5.5,561.5!"]; DCY [pos="1.5,562.5!"]; DCZ [pos="2.5,562.5!"]; DDA [pos="3.5,562.5!"]; DDB [pos="4.5,562.5!"]; DDC [pos="5.5,562.5!"]; DDD [pos="1.5,563.5!"]; DDE [pos="2.5,563.5!"]; DDF [pos="3.5,563.5!"]; DDG [pos="4.5,563.5!"]; DDH [pos="5.5,563.5!"]; DDI [pos="1.5,564.5!"]; DDJ [pos="2.5,564.5!"]; DDK [pos="3.5,564.5!"]; DDL [pos="4.5,564.5!"]; DDM [pos="5.5,564.5!"]; DDN [pos="1.5,565.5!"]; DDO [pos="2.5,565.5!"]; DDP [pos="3.5,565.5!"]; DDQ [pos="4.5,565.5!"]; DDR [pos="5.5,565.5!"]; DDS [pos="1.5,566.5!"]; DDT [pos="2.5,566.5!"]; DDU [pos="3.5,566.5!"]; DDV [pos="4.5,566.5!"]; DDW [pos="5.5,566.5!"]; DDX [pos="1.5,567.5!"]; DDY [pos="2.5,567.5!"]; DDZ [pos="3.5,567.5!"]; DEA [pos="4.5,567.5!"]; DEB [pos="5.5,567.5!"]; DEC [pos="1.5,568.5!"]; DED [pos="2.5,568.5!"]; DEE [pos="3.5,568.5!"]; DEF [pos="4.5,568.5!"]; DEG [pos="5.5,568.5!"]; DEH [pos="1.5,569.5!"]; DEI [pos="2.5,569.5!"]; DEJ [pos="3.5,569.5!"]; DEK [pos="4.5,569.5!"]; DEL [pos="5.5,569.5!"]; DEM [pos="1.5,570.5!"]; DEN [pos="2.5,570.5!"]; DEO [pos="3.5,570.5!"]; DEP [pos="4.5,570.5!"]; DEQ [pos="5.5,570.5!"]; DER [pos="1.5,571.5!"]; DES [pos="2.5,571.5!"]; DET [pos="3.5,571.5!"]; DEU [pos="4.5,571.5!"]; DEV [pos="5.5,571.5!"]; DEW [pos="1.5,572.5!"]; DEX [pos="2.5,572.5!"]; DEY [pos="3.5,572.5!"]; DEZ [pos="4.5,572.5!"]; DFA [pos="5.5,572.5!"]; DFB [pos="1.5,573.5!"]; DFC [pos="2.5,573.5!"]; DFD [pos="3.5,573.5!"]; DFE [pos="4.5,573.5!"]; DFF [pos="5.5,573.5!"]; DFG [pos="1.5,574.5!"]; DFH [pos="2.5,574.5!"]; DFI [pos="3.5,574.5!"]; DFJ [pos="4.5,574.5!"]; DFK [pos="5.5,574.5!"]; DFL [pos="1.5,575.5!"]; DFM [pos="2.5,575.5!"]; DFN [pos="3.5,575.5!"]; DFO [pos="4.5,575.5!"]; DFP [pos="5.5,575.5!"]; DFQ [pos="1.5,576.5!"]; DFR [pos="2.5,576.5!"]; DFS [pos="3.5,576.5!"]; DFT [pos="4.5,576.5!"]; DFU [pos="5.5,576.5!"]; DFV [pos="1.5,577.5!"]; DFW [pos="2.5,577.5!"]; DFX [pos="3.5,577.5!"]; DFY [pos="4.5,577.5!"]; DFZ [pos="5.5,577.5!"]; DGA [pos="1.5,578.5!"]; DGB [pos="2.5,578.5!"]; DGC [pos="3.5,578.5!"]; DGD [pos="4.5,578.5!"]; DGE [pos="5.5,578.5!"]; DGF [pos="1.5,579.5!"]; DGG [pos="2.5,579.5!"]; DGH [pos="3.5,579.5!"]; DGI [pos="4.5,579.5!"]; DGJ [pos="5.5,579.5!"]; DGK [pos="1.5,580.5!"]; DGL [pos="2.5,580.5!"]; DGM [pos="3.5,580.5!"]; DGN [pos="4.5,580.5!"]; DGO [pos="5.5,580.5!"]; DGP [pos="1.5,581.5!"]; DGQ [pos="2.5,581.5!"]; DGR [pos="3.5,581.5!"]; DGS [pos="4.5,581.5!"]; DGT [pos="5.5,581.5!"]; DGU [pos="1.5,582.5!"]; DGV [pos="2.5,582.5!"]; DGW [pos="3.5,582.5!"]; DGX [pos="4.5,582.5!"]; DGY [pos="5.5,582.5!"]; DGZ [pos="1.5,583.5!"]; DHA [pos="2.5,583.5!"]; DHB [pos="3.5,583.5!"]; DHC [pos="4.5,583.5!"]; DHD [pos="5.5,583.5!"]; DHE [pos="1.5,584.5!"]; DHF [pos="2.5,584.5!"]; DHG [pos="3.5,584.5!"]; DHH [pos="4.5,584.5!"]; DHI [pos="5.5,584.5!"]; DHJ [pos="1.5,585.5!"]; DHK [pos="2.5,585.5!"]; DHL [pos="3.5,585.5!"]; DHM [pos="4.5,585.5!"]; DHN [pos="5.5,585.5!"]; DHO [pos="1.5,586.5!"]; DHP [pos="2.5,586.5!"]; DHQ [pos="3.5,586.5!"]; DHR [pos="4.5,586.5!"]; DHS [pos="5.5,586.5!"]; DHT [pos="1.5,587.5!"]; DHU [pos="2.5,587.5!"]; DHV [pos="3.5,587.5!"]; DHW [pos="4.5,587.5!"]; DHX [pos="5.5,587.5!"]; DHY [pos="1.5,588.5!"]; DHZ [pos="2.5,588.5!"]; DIA [pos="3.5,588.5!"]; DIB [pos="4.5,588.5!"]; DIC [pos="5.5,588.5!"]; DID [pos="1.5,589.5!"]; DIE [pos="2.5,589.5!"]; DIF [pos="3.5,589.5!"]; DIG [pos="4.5,589.5!"]; DIH [pos="5.5,589.5!"]; DII [pos="1.5,590.5!"]; DIJ [pos="2.5,590.5!"]; DIK [pos="3.5,590.5!"]; DIL [pos="4.5,590.5!"]; DIM [pos="5.5,590.5!"]; DIN [pos="1.5,591.5!"]; DIO [pos="2.5,591.5!"]; DIP [pos="3.5,591.5!"]; DIQ [pos="4.5,591.5!"]; DIR [pos="5.5,591.5!"]; DIS [pos="1.5,592.5!"]; DIT [pos="2.5,592.5!"]; DIU [pos="3.5,592.5!"]; DIV [pos="4.5,592.5!"]; DIW [pos="5.5,592.5!"]; DIX [pos="1.5,593.5!"]; DIY [pos="2.5,593.5!"]; DIZ [pos="3.5,593.5!"]; DJA [pos="4.5,593.5!"]; DJB [pos="5.5,593.5!"]; DJC [pos="1.5,594.5!"]; DJD [pos="2.5,594.5!"]; DJE [pos="3.5,594.5!"]; DJF [pos="4.5,594.5!"]; DJG [pos="5.5,594.5!"]; DJH [pos="1.5,595.5!"]; DJI [pos="2.5,595.5!"]; DJJ [pos="3.5,595.5!"]; DJK [pos="4.5,595.5!"]; DJL [pos="5.5,595.5!"]; DJM [pos="1.5,596.5!"]; DJN [pos="2.5,596.5!"]; DJO [pos="3.5,596.5!"]; DJP [pos="4.5,596.5!"]; DJQ [pos="5.5,596.5!"]; DJR [pos="1.5,597.5!"]; DJS [pos="2.5,597.5!"]; DJT [pos="3.5,597.5!"]; DJU [pos="4.5,597.5!"]; DJV [pos="5.5,597.5!"]; DJW [pos="1.5,598.5!"]; DJX [pos="2.5,598.5!"]; DJY [pos="3.5,598.5!"]; DJZ [pos="4.5,598.5!"]; DKA [pos="5.5,598.5!"]; DKB [pos="1.5,599.5!"]; DKC [pos="2.5,599.5!"]; DKD [pos="3.5,599.5!"]; DKE [pos="4.5,599.5!"]; DKF [pos="5.5,599.5!"]; DKG [pos="1.5,600.5!"]; DKH [pos="2.5,600.5!"]; DKI [pos="3.5,600.5!"]; DKJ [pos="4.5,600.5!"]; DKK [pos="5.5,600.5!"]; DKL [pos="1.5,601.5!"]; DKM [pos="2.5,601.5!"]; DKN [pos="3.5,601.5!"]; DKO [pos="4.5,601.5!"]; DKP [pos="5.5,601.5!"]; DKQ [pos="1.5,602.5!"]; DKR [pos="2.5,602.5!"]; DKS [pos="3.5,602.5!"]; DKT [pos="4.5,602.5!"]; DKU [pos="5.5,602.5!"]; DKV [pos="1.5,603.5!"]; DKW [pos="2.5,603.5!"]; DKX [pos="3.5,603.5!"]; DKY [pos="4.5,603.5!"]; DKZ [pos="5.5,603.5!"]; DLA [pos="1.5,604.5!"]; DLB [pos="2.5,604.5!"]; DLC [pos="3.5,604.5!"]; DLD [pos="4.5,604.5!"]; DLE [pos="5.5,604.5!"]; DLF [pos="1.5,605.5!"]; DLG [pos="2.5,605.5!"]; DLH [pos="3.5,605.5!"]; DLI [pos="4.5,605.5!"]; DLJ [pos="5.5,605.5!"]; DLK [pos="1.5,606.5!"]; DLL [pos="2.5,606.5!"]; DLM [pos="3.5,606.5!"]; DLN [pos="4.5,606.5!"]; DLO [pos="5.5,606.5!"]; DLP [pos="1.5,607.5!"]; DLQ [pos="2.5,607.5!"]; DLR [pos="3.5,607.5!"]; DLS [pos="4.5,607.5!"]; DLT [pos="5.5,607.5!"]; DLU [pos="1.5,608.5!"]; DLV [pos="2.5,608.5!"]; DLW [pos="3.5,608.5!"]; DLX [pos="4.5,608.5!"]; DLY [pos="5.5,608.5!"]; DLZ [pos="1.5,609.5!"]; DMA [pos="2.5,609.5!"]; DMB [pos="3.5,609.5!"]; DMC [pos="4.5,609.5!"]; DMD [pos="5.5,609.5!"]; DME [pos="1.5,610.5!"]; DMF [pos="2.5,610.5!"]; DMG [pos="3.5,610.5!"]; DMH [pos="4.5,610.5!"]; DMI [pos="5.5,610.5!"]; DMJ [pos="1.5,611.5!"]; DMK [pos="2.5,611.5!"]; DML [pos="3.5,611.5!"]; DMM [pos="4.5,611.5!"]; DMN [pos="5.5,611.5!"]; DMO [pos="1.5,612.5!"]; DMP [pos="2.5,612.5!"]; DMQ [pos="3.5,612.5!"]; DMR [pos="4.5,612.5!"]; DMS [pos="5.5,612.5!"]; DMT [pos="1.5,613.5!"]; DMU [pos="2.5,613.5!"]; DMV [pos="3.5,613.5!"]; DMW [pos="4.5,613.5!"]; DMX [pos="5.5,613.5!"]; DMY [pos="1.5,614.5!"]; DMZ [pos="2.5,614.5!"]; DNA [pos="3.5,614.5!"]; DNB [pos="4.5,614.5!"]; DNC [pos="5.5,614.5!"]; DND [pos="1.5,615.5!"]; DNE [pos="2.5,615.5!"]; DNF [pos="3.5,615.5!"]; DNG [pos="4.5,615.5!"]; DNH [pos="5.5,615.5!"]; DNI [pos="1.5,616.5!"]; DNJ [pos="2.5,616.5!"]; DNK [pos="3.5,616.5!"]; DNL [pos="4.5,616.5!"]; DNM [pos="5.5,616.5!"]; DNN [pos="1.5,617.5!"]; DNO [pos="2.5,617.5!"]; DNP [pos="3.5,617.5!"]; DNQ [pos="4.5,617.5!"]; DNR [pos="5.5,617.5!"]; DNS [pos="1.5,618.5!"]; DNT [pos="2.5,618.5!"]; DNU [pos="3.5,618.5!"]; DNV [pos="4.5,618.5!"]; DNW [pos="5.5,618.5!"]; DNX [pos="1.5,619.5!"]; DNY [pos="2.5,619.5!"]; DNZ [pos="3.5,619.5!"]; DOA [pos="4.5,619.5!"]; DOB [pos="5.5,619.5!"]; DOC [pos="1.5,620.5!"]; DOD [pos="2.5,620.5!"]; DOE [pos="3.5,620.5!"]; DOF [pos="4.5,620.5!"]; DOG [pos="5.5,620.5!"]; DOH [pos="1.5,621.5!"]; DOI [pos="2.5,621.5!"]; DOJ [pos="3.5,621.5!"]; DOK [pos="4.5,621.5!"]; DOL [pos="5.5,621.5!"]; DOM [pos="1.5,622.5!"]; DON [pos="2.5,622.5!"]; DOO [pos="3.5,622.5!"]; DOP [pos="4.5,622.5!"]; DOQ [pos="5.5,622.5!"]; DOR [pos="1.5,623.5!"]; DOS [pos="2.5,623.5!"]; DOT [pos="3.5,623.5!"]; DOU [pos="4.5,623.5!"]; DOV [pos="5.5,623.5!"]; DOW [pos="1.5,624.5!"]; DOX [pos="2.5,624.5!"]; DOY [pos="3.5,624.5!"]; DOZ [pos="4.5,624.5!"]; DPA [pos="5.5,624.5!"]; DPB [pos="1.5,625.5!"]; DPC [pos="2.5,625.5!"]; DPD [pos="3.5,625.5!"]; DPE [pos="4.5,625.625.5!"]; DPE [pos="4.5,625.

Exploratory

An In-depth Technical Guide to 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (CAS 512809-48-2): A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties that allows it to interact with a wide array of biological targets.[3] The versatility of the pyrazole ring is evident in the diverse pharmacological activities exhibited by its derivatives, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][4] Marketed drugs such as Celecoxib (an anti-inflammatory agent) and Rimonabant (an anti-obesity drug) feature the pyrazole core, underscoring its therapeutic significance.[4]

This technical guide focuses on a specific, yet highly valuable, pyrazole derivative: 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (CAS 512809-48-2). This molecule incorporates several key features that make it an attractive building block for drug discovery programs. The bromo-substituent at the 4-position of the pyrazole ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of more complex molecular architectures. The dimethyl substitution on the pyrazole ring influences the molecule's lipophilicity and metabolic stability. The N-propanoic acid side chain introduces a carboxylic acid functional group, which can be used to form amide bonds, esters, or to modulate the compound's solubility and pharmacokinetic properties.

This guide will provide a comprehensive overview of the synthesis, characterization, and potential applications of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery. These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The table below summarizes the key physicochemical properties of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid.

PropertyValueSource
CAS Number 512809-48-2-
Molecular Formula C₈H₁₁BrN₂O₂PubChem
Molecular Weight 247.09 g/mol PubChem
Appearance Predicted: White to off-white solid-
Melting Point Not available (predicted to be a solid at room temperature)-
Boiling Point Not available-
Solubility Predicted to be soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water.-
pKa Not available (the carboxylic acid proton is expected to have a pKa in the range of 4-5)-
LogP Not available (predicted to be moderately lipophilic)-

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid can be achieved through a reliable and scalable two-step process starting from the commercially available 4-bromo-3,5-dimethyl-1H-pyrazole. The key transformation involves the N-alkylation of the pyrazole ring with an acrylic acid derivative via a Michael addition reaction, followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

The first step involves the aza-Michael addition of 4-bromo-3,5-dimethyl-1H-pyrazole to ethyl acrylate.[5][6] This reaction is typically catalyzed by a base, which deprotonates the pyrazole nitrogen, increasing its nucleophilicity.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a catalytic amount of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq).

  • Addition of Reagent: Slowly add ethyl acrylate (1.2 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ethyl ester.

Causality behind Experimental Choices:

  • Solvent: Aprotic solvents are chosen to avoid interference with the base-catalyzed reaction.

  • Base: DBU is a strong, non-nucleophilic base that effectively deprotonates the pyrazole without competing in the Michael addition.

  • Stoichiometry: A slight excess of ethyl acrylate is used to ensure complete consumption of the pyrazole starting material.

Step 2: Hydrolysis to 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard procedure typically carried out under basic conditions.

Experimental Protocol:

  • Reaction Setup: Dissolve the purified ethyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate from Step 1 in a mixture of ethanol and water.

  • Hydrolysis: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq), to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the ester is fully consumed.

  • Work-up and Purification: Once the reaction is complete, remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to a pH of approximately 2-3 with a dilute acid, such as 1N HCl. The carboxylic acid product will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product, 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid.

Self-Validating System: The purity of the final product can be readily assessed by its melting point, and its structure confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the carboxylic acid proton in the ¹H NMR spectrum and the corresponding carbonyl carbon in the ¹³C NMR spectrum are key indicators of a successful hydrolysis.

Characterization and Analytical Profile

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show characteristic signals for the two methyl groups on the pyrazole ring, the two methylene groups of the propanoic acid chain, and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: The spectrum will display distinct resonances for the pyrazole ring carbons, the methyl carbons, the methylene carbons, and the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band for the O-H stretch of the carboxylic acid and a strong absorption for the C=O stretch of the carbonyl group.

Applications in Drug Discovery

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a versatile building block with significant potential in drug discovery.[7] Its utility stems from the combination of a readily modifiable pyrazole core and a functional carboxylic acid side chain.

As a Scaffold for Library Synthesis

The bromo-substituent on the pyrazole ring serves as a key functional group for diversification. It can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce a wide range of substituents at the 4-position. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[8]

As a Linker in Targeted Therapies

The propanoic acid side chain provides a convenient point of attachment for conjugating the pyrazole scaffold to other molecules. This is particularly relevant in the development of targeted therapies, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), where the pyrazole moiety could serve as a linker or a pharmacophore that interacts with the target protein.

Potential Biological Targets

Given the broad range of biological activities associated with pyrazole derivatives, this compound could be explored as a starting point for the development of inhibitors for various enzyme families or as ligands for different receptors.[1] Pyrazole-containing compounds have been reported to target kinases, cyclooxygenases (COX), and various G-protein coupled receptors (GPCRs).[4]

Workflow Diagram: Synthesis and Application in Drug Discovery

G cluster_synthesis Synthesis cluster_application Drug Discovery Application start 4-bromo-3,5-dimethyl-1H-pyrazole step1 Michael Addition (Ethyl Acrylate, DBU) start->step1 intermediate Ethyl 3-(4-bromo-3,5-dimethyl-1H- pyrazol-1-yl)propanoate step1->intermediate step2 Hydrolysis (LiOH or NaOH) intermediate->step2 product 3-(4-bromo-3,5-dimethyl-1H- pyrazol-1-yl)propanoic acid step2->product coupling Cross-Coupling Reactions (e.g., Suzuki, Stille) product->coupling product->coupling Diversification conjugation Amide Bond Formation product->conjugation product->conjugation Linker Chemistry library Compound Library Generation coupling->library conjugation->library sar Structure-Activity Relationship (SAR) Studies library->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Synthetic workflow and application in drug discovery.

Conclusion

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid represents a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its straightforward synthesis, coupled with the potential for diverse chemical modifications, makes it an attractive starting point for the development of novel therapeutic agents. The strategic combination of a functionalized pyrazole core and a carboxylic acid side chain provides a powerful platform for generating compound libraries and exploring new chemical space in the quest for innovative medicines. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this promising compound in their drug discovery endeavors.

References

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Foundational

A Comprehensive Technical Guide to 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Prepared by: Senior Application Scientist, Advanced Chemical Intermediates Division Abstract: This document provides a detailed technical overview of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, a key heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Chemical Intermediates Division

Abstract: This document provides a detailed technical overview of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, a key heterocyclic building block. The guide covers its fundamental physicochemical properties, including its precise molecular weight, and outlines validated protocols for its synthesis, characterization, and safe handling. Designed for researchers and professionals in drug development and chemical synthesis, this paper establishes a foundation of expertise and trustworthiness through rigorous, self-validating methodologies and authoritative references. It aims to explain the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the compound's behavior and potential applications.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their wide spectrum of biological activities and versatile chemical reactivity. The specific compound, 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, combines several key structural features: a stable dimethyl-pyrazole core, a reactive bromine atom suitable for further functionalization (e.g., via Suzuki or Sonogashira coupling), and a propanoic acid side chain that enhances solubility and provides a handle for amide bond formation or other conjugations.

Understanding the precise molecular characteristics of this intermediate is the first step in its rational application in complex synthesis campaigns. This guide serves as an authoritative resource for its properties and handling.

Core Physicochemical Properties

Accurate knowledge of a compound's intrinsic properties is critical for stoichiometric calculations, analytical method development, and interpretation of experimental results. The fundamental properties of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid are summarized below.

Molecular Weight and Formula

The molecular weight is a critical parameter for all laboratory manipulations involving quantitative transfer, such as preparing solutions of a specific molarity or calculating reaction yields.

PropertyValueSource
Molecular Formula C₈H₁₁BrN₂O₂Calculated
Average Molecular Weight 263.09 g/mol PubChem
Monoisotopic Mass 261.99999 DaPubChem

Rationale for Data Specificity: The average molecular weight is used for routine laboratory weighing of substances containing elements with natural isotopic abundance. The monoisotopic mass is crucial for high-resolution mass spectrometry (HRMS), where exact mass is used to confirm elemental composition.

Synthesis and Purification Workflow

The synthesis of substituted pyrazoles is a well-established field. A common and reliable method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, a logical synthetic pathway begins with the formation of the core pyrazole ring, followed by bromination and alkylation.

Synthetic Protocol: A Self-Validating Approach

This protocol is designed with in-process controls to ensure the integrity of the final product.

Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole.

  • Reaction: Acetylacetone (2,4-pentanedione) is reacted with hydrazine hydrate in an alcoholic solvent (e.g., methanol or ethanol).[1]

  • Causality: This is a classic Knorr pyrazole synthesis. The reaction is typically exothermic and proceeds rapidly to near-quantitative yield, providing a robust and scalable entry into the core heterocyclic system.[1]

  • In-Process Check: Monitor reaction completion via Thin Layer Chromatography (TLC). The disappearance of the acetylacetone spot confirms the reaction endpoint.

Step 2: Bromination of 3,5-dimethyl-1H-pyrazole.

  • Reaction: The synthesized 3,5-dimethyl-1H-pyrazole is treated with a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent like dichloromethane or acetic acid.[2]

  • Causality: The pyrazole ring is electron-rich and undergoes electrophilic substitution readily. The C4 position is the most electronically favorable site for substitution, leading to high regioselectivity. NBS is often preferred for its safer handling characteristics compared to elemental bromine.[2][3]

  • In-Process Check: TLC analysis will show a new, less polar spot corresponding to the brominated product.

Step 3: N-Alkylation with Ethyl 3-bromopropanoate.

  • Reaction: 4-bromo-3,5-dimethyl-1H-pyrazole is reacted with ethyl 3-bromopropanoate in the presence of a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent like DMF or acetonitrile.

  • Causality: The base deprotonates the pyrazole N-H, forming a nucleophilic pyrazolate anion that readily displaces the bromide from the alkylating agent in an SN2 reaction.

  • In-Process Check: Monitor by TLC or LC-MS to track the formation of the ester-protected product.

Step 4: Hydrolysis to the Carboxylic Acid.

  • Reaction: The resulting ethyl ester is hydrolyzed to the final carboxylic acid product using aqueous base (e.g., NaOH or LiOH) followed by acidic workup.

  • Causality: Saponification is a standard and high-yielding method for converting esters to carboxylic acids. The subsequent acidification protonates the carboxylate salt to yield the final product.

  • In-Process Check: The product's solubility will change significantly. The final acid should be soluble in aqueous base and precipitate upon acidification.

Synthesis_Workflow A Acetylacetone + Hydrazine Hydrate B 3,5-dimethyl-1H-pyrazole A->B Knorr Synthesis C Bromination (NBS or Br2) B->C D 4-bromo-3,5-dimethyl- 1H-pyrazole C->D Electrophilic Substitution E N-Alkylation with Ethyl 3-bromopropanoate D->E F Ethyl 3-(4-bromo-3,5-dimethyl- 1H-pyrazol-1-yl)propanoate E->F SN2 Reaction G Base Hydrolysis (Saponification) F->G H 3-(4-bromo-3,5-dimethyl- 1H-pyrazol-1-yl)propanoic acid G->H Acidification

Caption: Synthetic workflow for the target compound.

Analytical Characterization: A Self-Validating System

To ensure the identity, purity, and structural integrity of the synthesized compound, a multi-technique analytical approach is mandatory. Each technique provides orthogonal data, creating a self-validating system for quality control.

Protocol for Structural Verification

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: This is the primary tool for structural elucidation.[4] Key expected signals include:

    • A broad singlet in the 10-12 ppm region for the carboxylic acid proton, which disappears upon a D₂O shake.[5]

    • Two singlets for the two non-equivalent methyl groups on the pyrazole ring.

    • Two triplet signals corresponding to the -CH₂-CH₂- protons of the propanoic acid chain.

  • ¹³C NMR: Confirms the carbon backbone. Expected signals include the carbonyl carbon (~170-180 ppm), carbons of the pyrazole ring, the two aliphatic carbons, and the two methyl carbons.[4]

2. Mass Spectrometry (MS):

  • Methodology: Electrospray Ionization (ESI) in negative mode is ideal for this compound, as the carboxylic acid is readily deprotonated to form the [M-H]⁻ ion.[6]

  • High-Resolution MS (HRMS): Use HRMS to confirm the elemental formula. The measured mass of the [M-H]⁻ ion should be within 5 ppm of the calculated exact mass (260.9922 for C₈H₁₀BrN₂O₂⁻).

  • Isotopic Pattern: The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity (¹⁹Br vs ⁸¹Br) separated by approximately 2 Da. This is a definitive confirmation of a single bromine atom in the structure.

QC_Workflow cluster_synthesis Synthesis Output cluster_analysis Analytical QC cluster_validation Validation Checks CrudeProduct Crude Product NMR NMR Spectroscopy (¹H, ¹³C) CrudeProduct->NMR MS Mass Spectrometry (HRMS, Isotope Pattern) CrudeProduct->MS HPLC HPLC-UV CrudeProduct->HPLC Structure Correct Structure? NMR->Structure MS->Structure Purity Purity > 95%? HPLC->Purity Structure->Purity If Yes FinalProduct Qualified Material Purity->FinalProduct If Yes

Caption: Quality control workflow for compound validation.

Safety, Handling, and Storage

Proper handling of brominated organic compounds is essential to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][8]

  • Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or vapors.[7][9]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[9]

  • Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for proper waste disposal.[8]

Disclaimer: The information provided in this guide is for research and development purposes only. All procedures should be carried out by trained professionals in accordance with established laboratory safety protocols.[2][3]

References

  • Moldb. 3-(4-Bromo-1h-pyrazol-1-yl)butanoic acid.[Link]

  • PubChem. 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)-.[Link]

  • Pharmaffiliates. 3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic Acid.[Link]

  • Journal of the American Chemical Society. A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains.[Link]

  • ICL Group. BROMINE BROMINE - Safety Handbook.[Link]

  • ResearchGate. H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives.[Link]

  • Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.[Link]

  • ACS Omega. Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics.[Link]

  • Organic Syntheses. Working with Hazardous Chemicals.[Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.[Link]

  • PubMed Central (PMC). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.[Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.[Link]

  • University of Washington. Standard Operating Procedure: Bromine Safety.[Link]

  • University of Cambridge. Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated.[Link]

  • Technical Disclosure Commons. Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile fumarate.[Link]

  • University of California, Santa Barbara. Bromine Safety Sheet.[Link]

  • PubChem. Propanoic acid, 3-bromo, 4-methylpentyl ester.[Link]

  • PubChem. 3-(4-Bromo-1,3-dimethylpyrazol-5-yl)propanoic acid.[Link]

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Protocols & Analytical Methods

Method

Synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid: A Detailed Guide for Researchers

Abstract This comprehensive application note provides a detailed, multi-step protocol for the synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, a valuable heterocyclic building block in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, multi-step protocol for the synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] Starting from readily available hydrazine, this guide elucidates the practical and mechanistic details of pyrazole ring formation, subsequent electrophilic bromination, N-alkylation via a Michael addition, and final ester hydrolysis. Each step is accompanied by in-depth procedural instructions, mechanistic insights, and data presentation to ensure reproducibility and success for researchers in organic synthesis and pharmaceutical development.

Introduction

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, antibacterial, and antitumor properties.[2] The title compound, 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, incorporates several key pharmacophoric features: a substituted pyrazole core, a bromine atom which can serve as a handle for further functionalization or modulate biological activity, and a carboxylic acid moiety that can enhance solubility or act as a key binding group. This guide provides a robust and well-characterized synthetic route to this important molecule.

Overall Synthetic Scheme

The synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is accomplished in a four-step sequence starting from hydrazine and acetylacetone. The overall transformation is depicted below:

Overall Synthesis Hydrazine Hydrazine Step1 Step 1: Knorr Pyrazole Synthesis Hydrazine->Step1 Acetylacetone Acetylacetone Acetylacetone->Step1 DMP 3,5-Dimethylpyrazole Step1->DMP Step2 Step 2: Electrophilic Bromination DMP->Step2 BromoDMP 4-Bromo-3,5-dimethylpyrazole Step2->BromoDMP Step3 Step 3: Aza-Michael Addition BromoDMP->Step3 EthylAcrylate Ethyl Acrylate EthylAcrylate->Step3 Ester Ethyl 3-(4-bromo-3,5-dimethyl- 1H-pyrazol-1-yl)propanoate Step3->Ester Step4 Step 4: Ester Hydrolysis Ester->Step4 FinalProduct 3-(4-bromo-3,5-dimethyl- 1H-pyrazol-1-yl)propanoic acid Step4->FinalProduct

Caption: Overall synthetic workflow.

Step 1: Synthesis of 3,5-Dimethylpyrazole

The initial step involves the formation of the pyrazole ring through a classic Knorr pyrazole synthesis. This reaction proceeds by the condensation of a 1,3-dicarbonyl compound, in this case, acetylacetone, with hydrazine.[3][4]

Mechanism: Knorr Pyrazole Synthesis

The mechanism involves an initial acid-catalyzed nucleophilic attack of hydrazine on one of the carbonyl groups of acetylacetone to form an imine.[5][6] This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, ultimately leading to the formation of the stable aromatic pyrazole ring after dehydration.[7][8]

Knorr Pyrazole Synthesis cluster_0 Knorr Pyrazole Synthesis Mechanism Reactants Hydrazine + Acetylacetone Intermediate1 Imine Intermediate Reactants->Intermediate1 Nucleophilic attack & dehydration Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular cyclization Product 3,5-Dimethylpyrazole + H₂O Intermediate2->Product Dehydration

Sources

Application

Application Note & Protocol: Regioselective N-Alkylation of 4-Bromopyrazole with Propanoic Acid Derivatives for Drug Discovery Scaffolds

Abstract N-alkylated pyrazoles are foundational scaffolds in medicinal chemistry, frequently appearing in anti-tumor agents and other biologically active molecules.[1] The strategic N-alkylation of substituted pyrazoles...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-alkylated pyrazoles are foundational scaffolds in medicinal chemistry, frequently appearing in anti-tumor agents and other biologically active molecules.[1] The strategic N-alkylation of substituted pyrazoles is a critical transformation for tuning the physicochemical and pharmacological properties of these heterocyclic systems. This document provides a detailed protocol for the N-alkylation of 4-bromopyrazole using a propanoic acid derivative. The 4-bromo substituent serves as a versatile synthetic handle for subsequent cross-coupling reactions, enabling late-stage functionalization and the rapid generation of diverse compound libraries.[2][3] We present a robust, base-mediated protocol using ethyl 3-bromopropanoate, discuss the underlying chemical principles, and provide a comparative overview of alternative synthetic strategies. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights to ensure reproducible and high-yield synthesis.

Introduction: The Strategic Importance of N-Alkylated 4-Bromopyrazoles

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, prized in drug design as a bioisostere for amides and other aromatic rings.[1] The introduction of an alkyl chain onto a pyrazole nitrogen atom profoundly impacts molecular properties such as solubility, metabolic stability, and target binding affinity. The N-alkylation reaction is therefore a cornerstone of synthetic strategies aimed at optimizing lead compounds.

4-halopyrazoles, and specifically 4-bromopyrazole, are particularly valuable building blocks. The bromine atom at the C4 position does not introduce significant steric hindrance to the N-alkylation reaction but provides a reactive site for further molecular elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the construction of complex molecular architectures from a common intermediate, a key strategy in modern drug discovery. This protocol focuses on the efficient and selective installation of a propanoic acid ester moiety, a common pharmacophoric element, onto the 4-bromopyrazole core.

Reaction Principle and Mechanistic Insight

The most common and direct method for the N-alkylation of pyrazoles is a base-mediated nucleophilic substitution (SN2) reaction.[1][4] The key steps are:

  • Deprotonation: The N-H proton of the pyrazole ring is weakly acidic. A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), removes this proton to generate a nucleophilic pyrazolate anion. The choice of base is critical; stronger bases like NaH ensure complete deprotonation but require anhydrous conditions, whereas weaker bases like K₂CO₃ are often sufficient and offer simpler experimental handling.

  • Nucleophilic Attack: The resulting pyrazolate anion attacks the electrophilic carbon atom of the alkylating agent (in this case, ethyl 3-bromopropanoate), displacing the bromide leaving group.

  • Product Formation: This step forms the C-N bond, yielding the desired N-alkylated 4-bromopyrazole product. For a symmetrically substituted heterocycle like 4-bromopyrazole, alkylation can occur at either nitrogen atom, leading to the same product. For unsymmetrical pyrazoles, the reaction can yield a mixture of regioisomers, with the product ratio often governed by steric effects.[1][4]

cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Pyrazole 4-Bromopyrazole (N-H) Pyrazolate Pyrazolate Anion (N⁻) Pyrazole->Pyrazolate + Base - HB⁺ Base Base (e.g., K₂CO₃) Pyrazolate_ref Pyrazolate Anion Pyrazolate->Pyrazolate_ref AlkylHalide Ethyl 3-Bromopropanoate (R-Br) Product N-Alkylated Product LeavingGroup Br⁻ Pyrazolate_ref->Product + R-Br

Caption: The two-step mechanism of base-mediated N-alkylation.

Comparative Overview of N-Alkylation Methodologies

While the base-mediated approach is robust, other methods exist, each with distinct advantages. The choice of method depends on the substrate scope, desired reaction conditions, and available reagents.

MethodAlkylating AgentReagentsSolventTemp.YieldKey Advantages & Causality
Base-Mediated (SN2) Alkyl HalidesK₂CO₃, NaH, Cs₂CO₃DMF, Acetone, ACNRT - 80°CGood to ExcellentSimple, cost-effective, and widely applicable. The reaction is driven by the formation of a stable salt byproduct.[3][5]
Mitsunobu Reaction AlcoholsPPh₃, DEAD/DIADTHF, Dioxane0°C - RTGoodMild, neutral conditions suitable for sensitive substrates. Proceeds via an oxyphosphonium intermediate, leading to stereochemical inversion at the alcohol carbon.[6][7][8]
Michael Addition α,β-Unsaturated EstersBase (cat.) or neatVariousRTExcellentAtom-economical and often proceeds without a catalyst. Ideal for installing β-carbonyl chains. The reaction is driven by the formation of a stable enolate intermediate.[2]
Acid-Catalyzed TrichloroacetimidatesBrønsted Acid (e.g., CSA)DCERTGoodAn alternative to strong bases, useful for acid-stable substrates. The reaction proceeds through a carbocation intermediate.[1][4]

Detailed Experimental Protocol: N-Alkylation with Ethyl 3-Bromopropanoate

This protocol describes the synthesis of ethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.PuritySupplier
4-BromopyrazoleC₃H₃BrN₂146.972075-45-8≥97%Sigma-Aldrich
Ethyl 3-bromopropanoateC₅H₉BrO₂181.03539-74-2≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7≥99%, anhydrousAcros Organics
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous, ≥99.8%Fisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6ACS GradeVWR
HexanesN/AN/A110-54-3ACS GradeVWR
Deionized WaterH₂O18.027732-18-5N/AIn-house
Brine (sat. aq. NaCl)NaCl58.447647-14-5N/AIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6GranularEMD Millipore
Silica GelSiO₂60.087631-86-9230-400 meshSorbent Tech.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Condenser and heating mantle

  • Nitrogen/Argon gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • NMR spectrometer and Mass spectrometer

Step-by-Step Procedure

Caption: High-level experimental workflow for N-alkylation.

  • Reaction Setup:

    • To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromopyrazole (1.00 g, 6.80 mmol, 1.0 equiv.).

    • Add anhydrous potassium carbonate (1.41 g, 10.2 mmol, 1.5 equiv.).

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

    • Add anhydrous DMF (15 mL) to the flask via syringe. Stir the suspension for 10 minutes at room temperature. The suspension serves to create a sufficient concentration of the pyrazolate anion in solution.

  • Addition of Alkylating Agent:

    • Add ethyl 3-bromopropanoate (1.02 mL, 7.48 mmol, 1.1 equiv.) dropwise to the stirring suspension at room temperature. A slight excess of the electrophile ensures complete consumption of the starting pyrazole.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

    • Monitor the reaction progress by TLC (eluent: 30% Ethyl Acetate in Hexanes). The starting 4-bromopyrazole has a lower Rf value than the more nonpolar product. The reaction is complete upon the disappearance of the starting material spot.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into deionized water (50 mL) and transfer to a 250 mL separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 40 mL). The product is organic-soluble and will move into the ethyl acetate layer.

    • Combine the organic layers and wash with brine (2 x 30 mL) to remove residual DMF and inorganic salts.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3][4]

  • Purification:

    • Purify the resulting crude oil by silica gel flash column chromatography.[4]

    • Use a gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the product as a colorless or pale yellow oil.

Characterization and Data Analysis

The structure of the synthesized ethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate must be confirmed using standard analytical techniques.[9][10]

Analysis TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ ~7.5 (s, 1H, pyrazole-H), ~7.4 (s, 1H, pyrazole-H), ~4.4 (t, 2H, N-CH₂), ~4.1 (q, 2H, O-CH₂), ~2.9 (t, 2H, CH₂-COO), ~1.2 (t, 3H, CH₃). Note: The disappearance of the broad N-H proton signal from the starting material is a key indicator of successful alkylation.
¹³C NMR (100 MHz, CDCl₃)δ ~170 (C=O), ~140 (pyrazole-CH), ~130 (pyrazole-CH), ~93 (C-Br), ~61 (O-CH₂), ~47 (N-CH₂), ~34 (CH₂-COO), ~14 (CH₃).
Mass Spectrometry (ESI+)Expected m/z: [M+H]⁺ calculated for C₈H₁₂BrN₂O₂⁺: 247.01, 249.01 (characteristic isotopic pattern for bromine).
Yield Expected yield: 75-90%.

Troubleshooting and Field Insights

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive base (absorbed moisture); Insufficient temperature.Use freshly dried K₂CO₃ or a stronger base like NaH in anhydrous solvent. Increase reaction temperature to 80 °C.
Formation of Side Products Reaction temperature too high; Presence of water leading to hydrolysis of the ester.Maintain the recommended temperature. Ensure all reagents and solvents are anhydrous.
Difficult Purification Co-elution of product with unreacted ethyl 3-bromopropanoate.Ensure the reaction goes to completion. If necessary, use a shallower gradient during column chromatography.
Regioisomer Formation (Applicable to unsymmetrical pyrazoles) Steric and electronic factors.For unsymmetrical pyrazoles, separation of isomers by chromatography is often required. The N1/N2 ratio can sometimes be influenced by the choice of base and solvent.[4]

References

  • De la Rosa, S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 143-156. [Link]

  • Google Patents. (1996).
  • De la Rosa, S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Kandepi, V., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10849-10862. [Link]

  • Matos, J., et al. (2011). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]

  • Ghandour, M.I., et al. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H-PYRAZOL-3-ONE DERIVATIVES. ResearchGate. [Link]

  • Pop, F., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8206. [Link]

  • Mitsunobu, O. (Date N/A). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Self-published lecture notes. [Link]

  • Ali, A., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(11), 3146. [Link]

  • Bakulina, O., et al. (2021). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. [Link]

Sources

Method

The Strategic Utility of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid in Pharmaceutical Synthesis

Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor have cemented its role in the architecture of numerous clinically successful drugs.[1][2] From anti-inflammatory agents to a new wave of targeted cancer therapies, the pyrazole core is a versatile building block for creating molecules with high affinity and selectivity for biological targets.[1][2]

This guide focuses on a particularly valuable, functionalized pyrazole intermediate: 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid . The strategic placement of its functional groups—a reactive bromine atom, a carboxylic acid handle, and two methyl groups—makes it an exceptionally useful synthon for elaborating complex molecular structures, particularly in the realm of kinase inhibitors. The bromine atom serves as a key anchor point for cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties that are often crucial for target engagement.[3] The propanoic acid side chain provides a versatile linker and a site for amide bond formation, enabling connection to other fragments of a target molecule.[2] This document provides a detailed exploration of this intermediate's properties, synthesis, and application in the context of pharmaceutical research and development.

Physicochemical and Safety Profile

A thorough understanding of the intermediate's properties is foundational to its effective and safe use in a laboratory setting.

PropertyValue (Predicted/Typical)Reference(s)
Molecular Formula C₈H₁₁BrN₂O₂
Molecular Weight 247.09 g/mol
Appearance White to off-white solid[4]
Solubility Soluble in methanol, DMSO, DMF; sparingly soluble in water
Melting Point Not available; expected to be a crystalline solid
pKa (Carboxylic Acid) ~4-5

Safety and Handling Precautions:

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid and its precursors are hazardous chemicals that must be handled with appropriate safety measures. The presence of a brominated aromatic ring necessitates caution.[4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[4]

  • Engineering Controls: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4]

  • In case of contact:

    • Skin: Wash the affected area thoroughly with soap and water.

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Synthetic Protocols: A Stepwise Guide

The synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid can be achieved through a logical, multi-step sequence. The following protocols are based on established chemical transformations for similar structures and provide a robust starting point for laboratory synthesis.

Logical Flow of Synthesis

Synthesis_Workflow A 2,4-Pentanedione + Hydrazine B 3,5-Dimethyl-1H-pyrazole A->B Cyclocondensation C 4-Bromo-3,5-dimethyl-1H-pyrazole B->C Electrophilic Bromination D Ethyl 3-(4-bromo-3,5-dimethyl- 1H-pyrazol-1-yl)propanoate C->D N-Alkylation E 3-(4-bromo-3,5-dimethyl- 1H-pyrazol-1-yl)propanoic acid D->E Ester Hydrolysis

Caption: Synthetic workflow for the target intermediate.

Protocol 1: Synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazole (Precursor)

Causality: The synthesis begins with the construction of the pyrazole ring via a classical Knorr-type condensation, followed by electrophilic bromination at the C4 position, which is activated by the electron-donating nature of the pyrazole ring.

Step 1a: Synthesis of 3,5-Dimethyl-1H-pyrazole [5]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-pentanedione (1.0 eq) and ethanol (approx. 3 mL per gram of diketone).

  • Cool the mixture in an ice bath and add hydrazine hydrate (1.05 eq) dropwise while stirring. Caution: The reaction is exothermic.

  • After the addition is complete, remove the ice bath and reflux the mixture for 3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • The resulting crude 3,5-dimethyl-1H-pyrazole can often be used in the next step without further purification.

Step 1b: Bromination of 3,5-Dimethyl-1H-pyrazole [6]

  • Dissolve the crude 3,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetic acid or chloroform in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise with vigorous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield crude 4-bromo-3,5-dimethyl-1H-pyrazole, which can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Causality: This protocol involves the N-alkylation of the pyrazole ring with an ethyl 3-halopropanoate, followed by the hydrolysis of the resulting ester to the desired carboxylic acid. The use of a base in the alkylation step is crucial to deprotonate the pyrazole nitrogen, rendering it nucleophilic.

Step 2a: N-Alkylation with Ethyl 3-Bromopropanoate [5][7]

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq) in a dry aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

  • Add ethyl 3-bromopropanoate (1.2 eq) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure. The crude product, ethyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate, can be purified by flash column chromatography on silica gel.

Step 2b: Hydrolysis of the Ethyl Ester [8][9]

  • Dissolve the purified ethyl ester from the previous step (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide (LiOH, 2.0-3.0 eq) or sodium hydroxide (NaOH) to the solution.

  • Stir the mixture at room temperature for 2-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Once the hydrolysis is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid (HCl). A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized intermediate.

TechniqueExpected Observations
¹H NMR - A broad singlet for the carboxylic acid proton (>10 ppm).- A triplet for the CH₂ group adjacent to the pyrazole ring (~4.2-4.4 ppm).- A triplet for the CH₂ group adjacent to the carbonyl (~2.8-3.0 ppm).- Two singlets for the two methyl groups on the pyrazole ring (~2.2-2.4 ppm).
¹³C NMR - A peak for the carbonyl carbon (~175 ppm).- Peaks for the pyrazole ring carbons (C3, C4, C5) in the aromatic region (~110-150 ppm).- Peaks for the two CH₂ carbons of the propanoate chain (~35-50 ppm).- Peaks for the two methyl groups (~10-15 ppm).
FT-IR - A very broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹).[10]- A strong C=O stretch from the carboxylic acid (1680-1710 cm⁻¹).[10]- C-H stretching bands (~2850-3000 cm⁻¹).- C=N and C=C stretching from the pyrazole ring (~1500-1600 cm⁻¹).
Mass Spectrometry (MS) - The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks in an approximate 1:1 ratio).[11]- For ESI-MS in negative mode, a peak corresponding to [M-H]⁻ would be expected at m/z ~246/248.

Application in Pharmaceutical Synthesis: A Case Study in Kinase Inhibitor Development

The title compound is an ideal intermediate for the synthesis of kinase inhibitors, particularly those targeting the ATP-binding site. A prominent example is the development of inhibitors for the BRAF kinase, a key player in the MAPK signaling pathway. Mutations in BRAF, such as the V600E mutation, are drivers in a significant percentage of melanomas.[12]

Vemurafenib (PLX4032) is a well-known BRAF V600E inhibitor.[13] While not a direct precursor to Vemurafenib, 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid can be used to synthesize potent analogues by leveraging its key functional groups.

Proposed Synthetic Application: Synthesis of a BRAF Inhibitor Analog

The following workflow illustrates how the intermediate can be used to construct a hypothetical, yet plausible, BRAF inhibitor.

Application_Workflow A 3-(4-bromo-3,5-dimethyl- 1H-pyrazol-1-yl)propanoic acid B Amide Coupling with Aniline Derivative C Amide Intermediate B->C D Suzuki Coupling with Arylboronic Acid E Final BRAF Inhibitor Analog D->E

Caption: Application in the synthesis of a kinase inhibitor.

Protocol 3: Amide Coupling and Suzuki Cross-Coupling

Causality: The carboxylic acid is first activated to facilitate amide bond formation with an aniline derivative. The resulting bromo-pyrazole amide is then subjected to a palladium-catalyzed Suzuki cross-coupling reaction to install the final aryl group, a common feature in many kinase inhibitors for establishing key interactions within the enzyme's active site.[1][3]

Step 3a: Amide Bond Formation [2]

  • To a solution of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (1.0 eq) in a dry aprotic solvent like DMF or dichloromethane, add a coupling agent such as HATU (1.1 eq) or EDC (1.1 eq) along with an additive like HOBt (1.1 eq).

  • Add a base, typically diisopropylethylamine (DIPEA, 2.0 eq), and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired aniline derivative (e.g., a sulfonamide-substituted aniline, 1.0 eq).

  • Stir the reaction at room temperature overnight.

  • Upon completion (monitored by TLC or LC-MS), dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by flash column chromatography or recrystallization.

Step 3b: Suzuki Cross-Coupling [3]

  • In a reaction vessel, combine the bromo-pyrazole amide from the previous step (1.0 eq), the desired arylboronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base like potassium carbonate (2.0 eq) or sodium carbonate.

  • Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by flash column chromatography to yield the target BRAF inhibitor analog.

Conclusion

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid represents a highly valuable and versatile intermediate for pharmaceutical research. Its well-defined functional handles allow for sequential, chemoselective modifications, making it an ideal building block for constructing complex molecules, particularly within the successful class of pyrazole-based kinase inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to effectively synthesize, characterize, and strategically employ this intermediate in the pursuit of novel therapeutics.

References

  • Spectroscopy of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons.
  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 2021 . [Link]

  • 4-bromo-3,5-dimethyl-1H-pyrazole. PubChem. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Mass Spectrometry, 2018 . [Link]

  • Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors. Bioorganic & Medicinal Chemistry, 2014 . [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry, 2008 . [Link]

  • Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Organic Process Research & Development, 2022 . [Link]

  • Vemurafenib (RG7204, PLX4032): a potent, selective BRAF kinase inhibitor. Expert Opinion on Investigational Drugs, 2011 . [Link]

  • Bromination of pyrazabole. Inorganic Chemistry, 1985 . [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc., 2013 . [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 2022 . [Link]

  • Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. CoLab, 2022.
  • Pyrazole-3-carboxylic acid. SpectraBase. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry, 2023 . [Link]

  • Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. European Journal of Organic Chemistry, 2015 . [Link]

  • New pyrazolylindolin-2-one based coumarin derivatives as anti-melanoma agents: design, synthesis, dual BRAF V600E/VEGFR-2 inhibition, and computational studies. RSC Medicinal Chemistry, 2024 . [Link]

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Application

Introduction: The Critical Role of Crystalline Form in Pyrazole Carboxylic Acids

An Application Guide to the Crystallization of Pyrazole Carboxylic Acids Pyrazole carboxylic acids are a cornerstone class of heterocyclic compounds, pivotal in the landscape of drug discovery and materials science. Thei...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization of Pyrazole Carboxylic Acids

Pyrazole carboxylic acids are a cornerstone class of heterocyclic compounds, pivotal in the landscape of drug discovery and materials science. Their derivatives are noted for a wide range of biological activities, forming the active core of numerous pharmaceuticals.[1] Furthermore, their unique structural motifs, capable of forming robust hydrogen-bonded networks, make them valuable building blocks for coordination polymers and functional materials.[2][3]

The purity and solid-state properties of these compounds are not trivial details; they are critical determinants of a final product's performance, bioavailability, and stability. Crystallization is the paramount industrial process for achieving the requisite ultra-high purity while simultaneously controlling key physical characteristics like crystal habit (shape), size distribution, and polymorphic form.[4] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the principles and techniques for crystallizing pyrazole carboxylic acids, moving beyond mere procedural lists to explain the causality behind experimental choices.

Part 1: Foundational Principles of Crystallization

Crystallization is a thermodynamic process driven by supersaturation, where a solution contains more dissolved solute than can be held at equilibrium. The journey from a dissolved molecule to a highly ordered crystal lattice involves two fundamental stages: nucleation and crystal growth.

  • Solubility and Supersaturation: The foundation of any crystallization process is understanding the solubility of the pyrazole carboxylic acid in various solvents. A suitable solvent will dissolve the compound completely at an elevated temperature but have significantly lower solubility at room or sub-ambient temperatures. Supersaturation can be achieved by cooling a saturated solution, adding an anti-solvent, or slowly evaporating the solvent.

  • Nucleation: This is the initial formation of stable, sub-microscopic crystalline aggregates (nuclei). It is the kinetic barrier to crystallization. If nucleation is too rapid, it can lead to the formation of a large number of small crystals or even an amorphous powder. Seeding the supersaturated solution with a few pre-existing crystals of the desired compound can be a powerful technique to bypass stochastic nucleation and promote controlled growth on existing surfaces.[5]

  • Crystal Growth: Once stable nuclei have formed, they grow by the ordered addition of further molecules from the solution. The rate of growth relative to the rate of nucleation dictates the final crystal size. The goal of a well-designed crystallization protocol is to maintain a state of moderate supersaturation where crystal growth is favored over rapid, uncontrolled nucleation.

The molecular structure of pyrazole carboxylic acids, featuring both hydrogen bond donors (-COOH, N-H) and acceptors (N, C=O), plays a decisive role. These interactions, particularly the formation of carboxylic acid dimers via O–H···O bonds and chains involving the pyrazole rings, are the primary drivers of crystal packing.[6] The choice of solvent can influence which interactions dominate by competing for these hydrogen bonding sites.[7]

Part 2: Strategic Solvent Selection

The choice of solvent is the most critical experimental variable in crystallization.[8] An ideal solvent system should meet several criteria:

  • Temperature-Dependent Solubility: High solubility at high temperatures and low solubility at low temperatures.

  • Inertness: The solvent must not react with the pyrazole carboxylic acid.

  • Volatility: Sufficiently volatile to be easily removed from the final crystals but not so volatile that it evaporates too quickly, causing premature precipitation.[9]

  • Safety: Low toxicity and flammability are preferred.

  • Crystal Quality: The solvent-solute interactions should favor the formation of well-ordered, non-solvated crystals.

Polar solvents like ethanol, methanol, and ethyl acetate, often mixed with water, are common starting points for pyrazole carboxylic acids due to their ability to engage in hydrogen bonding and dissolve the polar functional groups.[10][11]

Table 1: Properties of Common Crystallization Solvents
SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Key Characteristics
Water100.080.1Excellent for highly polar compounds; forms strong hydrogen bonds.
Ethanol78.424.5Good general-purpose polar protic solvent. Often used in mixtures with water.
Methanol64.732.7More polar than ethanol; good for dissolving many organic acids.[11]
Isopropanol82.619.9Less polar than ethanol; can be effective for inducing crystallization from more polar solvents.
Ethyl Acetate77.16.0Medium polarity; good for compounds with moderate polarity.[9][10]
Acetone56.020.7Polar aprotic solvent; highly volatile, which can be a disadvantage.[9][11]
Toluene110.62.4Non-polar; often used as an anti-solvent or for less polar derivatives.
Heptane/Hexane98.4 / 68.0~1.9Non-polar; primarily used as anti-solvents to reduce solubility.

Data compiled from common chemical reference sources.

Part 3: Crystallization Protocols and Methodologies

The following section details three primary techniques for the crystallization of pyrazole carboxylic acids. The choice of method is dictated by the compound's solubility profile and thermal stability.

Workflow for Selecting a Crystallization Method

G start Start: Crude Pyrazole Carboxylic Acid solubility_test Screen for Suitable Solvents (High solubility when hot, low when cold) start->solubility_test solvent_found Good Solvent Found? solubility_test->solvent_found cooling Cooling Crystallization solvent_found->cooling Yes no_single_solvent Compound too soluble or insoluble in all single solvents? solvent_found->no_single_solvent No antisolvent Anti-Solvent Crystallization evaporation Slow Evaporation try_antisolvent Try Anti-Solvent Method no_single_solvent->try_antisolvent Too Soluble try_evaporation Try Slow Evaporation Method no_single_solvent->try_evaporation Sparingly Soluble try_antisolvent->antisolvent try_evaporation->evaporation

Caption: Decision workflow for selecting an appropriate crystallization technique.

Cooling Crystallization

This is the most common and often preferred method, relying on the difference in a compound's solubility in a given solvent at different temperatures.

Causality: As a hot, saturated solution cools, the solubility of the pyrazole carboxylic acid decreases. The system becomes supersaturated, forcing the solute out of the solution to form an ordered crystal lattice, which is the most thermodynamically stable state. A slow cooling rate is crucial to allow time for molecules to orient correctly into the growing crystal lattice, favoring the formation of larger, purer crystals.[12]

  • Dissolution: Place the crude pyrazole carboxylic acid (e.g., 100 mg) in a clean flask or test tube. Add a small portion of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture (e.g., using a sand or water bath) to near the solvent's boiling point while stirring.[13]

  • Achieve Saturation: Continue adding the solvent dropwise until the solid just completely dissolves.[13] It is critical to use the minimum amount of hot solvent to ensure the solution becomes supersaturated upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are present, add a slight excess of hot solvent and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization during filtration.

  • Cooling & Crystallization: Cover the flask (e.g., with a watch glass) to prevent solvent evaporation and contamination. Allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. For compounds with higher solubility, subsequent cooling in an ice bath or refrigerator may be necessary to maximize yield.

  • Isolation: Collect the formed crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals, for example, in a vacuum desiccator, to remove all traces of solvent.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation a 1. Add crude solid to flask b 2. Add solvent & heat a->b c 3. Add minimum hot solvent for full dissolution b->c d 4. Cool slowly to room temp c->d e 5. Further cooling (ice bath, optional) d->e f 6. Vacuum filter crystals e->f g 7. Wash with ice-cold solvent f->g h 8. Dry under vacuum g->h i Pure Crystals h->i

Caption: Step-by-step workflow for the cooling crystallization protocol.

Anti-Solvent Crystallization

This technique is ideal for compounds that are highly soluble in one solvent but poorly soluble in another, where the two solvents are miscible. It is also known as precipitation crystallization.[14][15]

Causality: The process begins with the pyrazole carboxylic acid dissolved in a "good" solvent. A miscible "anti-solvent," in which the compound is insoluble, is then slowly added. This addition changes the overall polarity and composition of the solvent system, drastically reducing the compound's solubility and inducing a state of high supersaturation, which leads to crystallization.[15] The rate of anti-solvent addition is a key parameter; slow addition promotes the growth of larger crystals, while rapid addition can cause the compound to "crash out" as a fine powder or oil.

  • Dissolution: Dissolve the pyrazole carboxylic acid in the minimum amount of a "good" solvent (e.g., methanol or acetone) at room temperature.

  • Filtration (Optional): If necessary, filter the solution to remove any insoluble impurities.

  • Anti-Solvent Addition: While stirring the solution, add the "anti-solvent" (e.g., water or heptane) dropwise.

  • Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.

  • Growth Phase: Stop the addition and allow the solution to stand undisturbed. Often, adding a few more drops of the "good" solvent to just redissolve the turbidity, and then allowing the system to stand, can yield better results. Alternatively, gentle warming to redissolve the precipitate followed by slow cooling can be effective.

  • Isolation & Drying: Once crystal formation is complete, isolate, wash (with the anti-solvent or a solvent mixture rich in the anti-solvent), and dry the crystals as described in the cooling crystallization protocol.

G cluster_0 Initial State cluster_1 Final State solute_dissolved Solute in 'Good' Solvent (High Solubility) process Slow Addition of 'Anti-Solvent' solute_dissolved->process s1 s2 s3 solute_cryst Crystals in Mixed Solvent (Low Solubility) c1 c2 c3 process->solute_cryst

Caption: Conceptual diagram of the anti-solvent crystallization process.

Slow Evaporation

This is a simple technique suitable for small quantities of material and for compounds that are soluble at room temperature and do not have a suitable solvent for cooling crystallization.

Causality: The compound is dissolved in a relatively volatile solvent. As the solvent slowly evaporates, the concentration of the solute increases. Eventually, the solution becomes saturated and then supersaturated, leading to nucleation and crystal growth. The key is to control the rate of evaporation; slower rates generally yield higher quality crystals.[9]

  • Dissolution: Dissolve the pyrazole carboxylic acid in a suitable solvent (e.g., ethyl acetate/methanol mixture) to create a solution that is near, but not at, saturation.[10]

  • Setup: Filter the solution into a clean vial or beaker.

  • Evaporation: Cover the container in a way that allows for very slow solvent evaporation. This can be achieved by covering the vial with parafilm and piercing it with a single needle.[9]

  • Incubation: Place the container in a vibration-free location and allow it to stand for several days to weeks.

  • Isolation: Once suitable crystals have formed, carefully decant the remaining solvent (mother liquor) and dry the crystals.

Part 4: Troubleshooting, Polymorphism, and Safety

Table 2: Common Crystallization Problems and Solutions
ProblemProbable Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated (too much solvent used). Compound is very soluble even at low temps.Boil off some solvent to increase concentration and re-cool. Try a different solvent or switch to the anti-solvent/evaporation method.
Oiling Out Solution is too concentrated; cooling is too rapid. Solvent boiling point is higher than the solute's melting point. Impurities are present.Re-heat to dissolve the oil, add slightly more solvent, and cool much more slowly. Use a lower-boiling point solvent. Purify the crude material first.
Rapid Precipitation (Fine Powder) Supersaturation is too high; cooling is too fast.Use more solvent to reduce the initial concentration. Ensure the solution cools as slowly as possible.
Poor Yield Compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Cool the filtrate for a longer period or at a lower temperature (e.g., in a freezer). Ensure filtration apparatus is pre-heated.
A Note on Polymorphism

Polymorphism is the ability of a compound to exist in two or more different crystal structures.[16] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, and stability. For pharmaceutical applications, controlling polymorphism is critical as it can directly impact a drug's bioavailability and shelf-life. The crystallization conditions—solvent, cooling rate, temperature—can all influence which polymorph is obtained. Therefore, it is essential to characterize the resulting crystals (e.g., using PXRD, DSC, or IR spectroscopy) to ensure consistency between batches.[2]

Safety and Handling of Pyrazole Carboxylic Acids

Pyrazole carboxylic acids, like all laboratory chemicals, must be handled with care. They can cause skin, eye, and respiratory irritation.[17][18][19]

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[20][21]

  • Handling: Use a fume hood or ensure work is done in a well-ventilated area to avoid inhaling dust or vapors.[20] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[21]

  • First Aid:

    • Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[19]

    • Skin: Wash off immediately with soap and plenty of water.[20]

    • Inhalation: Move to fresh air. If you feel unwell, call a poison center or doctor.[18]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[20]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[20]

Always consult the specific Safety Data Sheet (SDS) for the particular pyrazole carboxylic acid derivative you are working with before commencing any experimental work.

References

  • Zhang, X., Zhou, C., et al. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Chemical Research. Available at: [Link]

  • Zhao, H., Yu, J., & Feng, C. (2025). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

  • Srinivasan, B.R., et al. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Powder Diffraction, Cambridge University Press. Available at: [Link]

  • Wang, Y., et al. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Crystal Growth & Design, ACS Publications. Available at: [Link]

  • Nigam, A., et al. (2014). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. Available at: [Link]

  • Karunanithi, A.T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering. Available at: [Link]

  • Google Patents. (1991). Crystallization method for organic acid or organic acid ester.
  • Jiang, Y-H., et al. (2025). Using bridging ligands to regulate pyrazole carboxylic acid coordination polymers: Investigating crystal structure and electrochemiluminescence properties. ResearchGate. Available at: [Link]

  • Google Patents. (1991). Carboxylic acid purification and crystallization process.
  • Di Profio, G., et al. (2023). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. PMC - NIH. Available at: [Link]

  • EPFL. (n.d.). Guide for crystallization. Available at: [Link]

  • Warkentin, M., & Thorne, R. E. (2010). Slow cooling and temperature-controlled protein crystallography. PMC - NIH. Available at: [Link]

  • Thorat, A. A., & Dalvi, S. V. (2014). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications. Available at: [Link]

  • Portell, A., et al. (2021). Polymorphism in the 1/1 Pterostilbene/Picolinic Acid Cocrystal. PMC - NIH. Available at: [Link]

  • Solubility of Things. (n.d.). Pyrazole. Available at: [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]

  • GEA Group. (2021). Hybrid Crystallization of Organic Chemicals. Available at: [Link]

  • Kakran, M., et al. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • University of Texas at Dallas. (n.d.). Exp 2 - Crystallization. Available at: [Link]

  • Christodoulou, M. S., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. Available at: [Link]

  • PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Welcome to the technical support guide for the synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who may be encountering challenges, particularly low yields, in this synthetic sequence. Our goal is to provide not just protocols, but a foundational understanding of the reaction mechanism and critical parameters, enabling you to troubleshoot and optimize your results effectively.

The synthesis of N-alkylated pyrazoles is a cornerstone of medicinal chemistry, with the resulting scaffolds appearing in numerous pharmacologically active agents. The target molecule, 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, is typically prepared via a two-step sequence: a base-mediated Michael (conjugate) addition of 4-bromo-3,5-dimethyl-1H-pyrazole to an acrylate ester, followed by hydrolysis of the resulting ester to the desired carboxylic acid. While seemingly straightforward, this pathway is prone to several pitfalls that can significantly depress yields. This guide will address these common issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the initial Michael addition step?

The most frequent issue is an improperly optimized base-solvent system. The Michael addition of a pyrazole to an acrylate is a nucleophilic conjugate addition. For the pyrazole to act as an effective nucleophile, its N-H proton must be abstracted by a base to form the pyrazolate anion. The success of this step hinges on the relative acidity of the pyrazole and the strength of the base.

  • Causality: If the base is too weak, the concentration of the reactive pyrazolate anion at any given time will be too low, leading to an incomplete or exceedingly slow reaction. Conversely, a base that is excessively strong can promote undesirable side reactions, most notably the polymerization of the acrylate Michael acceptor.

  • Expert Recommendation: A moderately strong base is ideal. While strong bases like sodium hydride (NaH) can be effective, they require strictly anhydrous conditions. A more practical and forgiving choice for many researchers is potassium carbonate (K₂CO₃) in an aprotic polar solvent like acetonitrile or DMF. The heterogeneous nature of this system often provides a sufficient, sustained concentration of the nucleophile without aggressively promoting polymerization.

Q2: I'm observing a significant amount of unreacted 4-bromo-3,5-dimethyl-1H-pyrazole. How can I drive the reaction to completion?

Seeing unreacted starting material is a clear sign of either insufficient activation of the nucleophile or unfavorable reaction kinetics.

  • Troubleshooting Steps:

    • Re-evaluate Your Base: As discussed in Q1, ensure your base is strong enough to deprotonate the pyrazole. For 3,5-dimethylpyrazole, the pKa is approximately 15. A base like potassium carbonate (the pKa of its conjugate acid, HCO₃⁻, is ~10.3) can work, but the equilibrium may not strongly favor the pyrazolate. Switching to a stronger base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) can dramatically increase the rate of reaction.

    • Increase Temperature: Many Michael additions are performed at room temperature but can benefit from moderate heating. Increasing the reaction temperature to 50-80 °C can significantly improve the reaction rate. Monitor the reaction by TLC or LC-MS to avoid product decomposition at higher temperatures.

    • Check Stoichiometry: While a 1:1 stoichiometry is theoretically sound, using a slight excess (1.1 to 1.2 equivalents) of the acrylate ester can help drive the reaction to completion, consuming all of the more valuable pyrazole starting material.

Q3: My reaction mixture turns into a solid mass, and I can't isolate my product. What's happening?

This is a classic sign of acrylate polymerization. Acrylates are electron-deficient alkenes that are highly susceptible to anionic polymerization, which can be initiated by the same base used to deprotonate your pyrazole.

  • Mechanistic Insight: The base or the pyrazolate anion can add to an acrylate molecule, generating a new enolate. This enolate can then act as a nucleophile, adding to another acrylate molecule, and so on, leading to a long-chain polymer.

  • Preventative Measures:

    • Controlled Addition: Add the acrylate ester slowly (e.g., via a syringe pump) to the solution of the pyrazole and base. This keeps the instantaneous concentration of the acrylate low, favoring the desired reaction with the pyrazole over self-polymerization.

    • Lower Temperature: Perform the initial addition of the acrylate at a lower temperature (e.g., 0 °C) before allowing the reaction to slowly warm to room temperature or be gently heated.

    • Inhibitors: Commercial acrylates often contain small amounts of radical inhibitors like hydroquinone monomethyl ether (MEHQ). Ensure you are using an inhibited grade, and do not remove the inhibitor prior to the reaction.

Q4: The final hydrolysis step is giving me a complex mixture of products. How can I improve the purity of my carboxylic acid?

The hydrolysis of the ethyl or methyl ester to the carboxylic acid is typically straightforward but can present challenges if not properly controlled.

  • Common Issues & Solutions:

    • Incomplete Hydrolysis: Standard conditions (e.g., NaOH or LiOH in a THF/water or methanol/water mixture) may require extended reaction times or gentle heating to go to completion. Monitor the reaction by TLC or LC-MS until all the starting ester has been consumed.

    • Side Reactions During Workup: After hydrolysis, the reaction mixture is basic. The product is a carboxylate salt. Upon acidification to protonate the carboxylate and precipitate the desired acid, using too strong an acid or acidifying too quickly can cause localized heating or degradation.

    • Expert Protocol: Use lithium hydroxide (LiOH) in a 3:1 mixture of THF and water at room temperature. After the reaction is complete, cool the mixture in an ice bath and acidify slowly with 1 M HCl, constantly stirring, until the pH is approximately 2-3. This controlled acidification often results in the precipitation of a cleaner product.

Visualized Reaction Scheme and Workflow

The overall synthetic pathway is summarized below. The key is the initial formation of the pyrazolate anion, which then undergoes a conjugate addition to the acrylate ester.

reaction_scheme pyrazole 4-Bromo-3,5-dimethyl-1H-pyrazole intermediate Ethyl 3-(4-bromo-3,5-dimethyl- 1H-pyrazol-1-yl)propanoate pyrazole->intermediate Step 1: Michael Addition acrylate Ethyl Acrylate acrylate->intermediate Step 1: Michael Addition base Base (e.g., K₂CO₃) base->intermediate Step 1: Michael Addition solvent Solvent (e.g., Acetonitrile) solvent->intermediate Step 1: Michael Addition hydrolysis_reagents 1. LiOH, THF/H₂O 2. HCl (aq) product 3-(4-bromo-3,5-dimethyl- 1H-pyrazol-1-yl)propanoic acid intermediate->product Step 2: Hydrolysis

Caption: Synthetic pathway for the target acid.

Troubleshooting Guide: At-a-Glance

This table provides a quick reference for diagnosing and solving common issues.

Symptom Observed Potential Cause Recommended Solution
Low Conversion / High Unreacted Pyrazole 1. Insufficient deprotonation of pyrazole. 2. Low reaction temperature.1. Switch to a stronger base (e.g., Cs₂CO₃, NaH). 2. Increase reaction temperature to 50-80 °C. 3. Use a slight excess (1.1 eq) of the acrylate.
Reaction Mixture Solidifies / Polymerizes Anionic polymerization of the acrylate ester.1. Add the acrylate slowly to the reaction mixture. 2. Cool the reaction to 0 °C before acrylate addition. 3. Ensure you are using an acrylate that contains an inhibitor.
Multiple Spots on TLC After Hydrolysis 1. Incomplete hydrolysis. 2. Degradation during acidic workup.1. Extend reaction time or gently heat; monitor by TLC/LC-MS. 2. Acidify slowly at 0 °C with dilute acid (e.g., 1 M HCl).
Difficult Purification / Oily Product Residual starting materials or byproducts.1. Ensure complete reaction before workup. 2. For the final acid, trituration with a non-polar solvent (e.g., hexanes) or recrystallization (e.g., from ethyl acetate/hexanes) can induce crystallization and improve purity.

Troubleshooting Workflow

Use this decision tree to systematically diagnose issues with low yield.

troubleshooting_flowchart start Low Yield Observed check_sm Analyze starting material (SM) by TLC/LC-MS start->check_sm sm_ok SM is consumed check_sm->sm_ok No sm_not_ok High SM remaining check_sm->sm_not_ok Yes check_tlc Analyze crude reaction mixture by TLC/LC-MS sm_ok->check_tlc increase_potency Increase reaction potency: 1. Stronger Base (NaH) 2. Higher Temp (60-80°C) 3. Excess Acrylate (1.2 eq) sm_not_ok->increase_potency clean_product Clean spot for product ester check_tlc->clean_product Clean messy_product Multiple spots / Streaking check_tlc->messy_product Messy purification_issue Issue is in Hydrolysis/Workup clean_product->purification_issue polymerization Suspect Polymerization messy_product->polymerization optimize_addition Optimize Addition: 1. Add acrylate slowly 2. Lower initial temp to 0°C polymerization->optimize_addition optimize_hydrolysis Optimize Hydrolysis: 1. Ensure complete reaction 2. Slow, cold (0°C) acidification purification_issue->optimize_hydrolysis

Caption: A decision tree for troubleshooting low yield.

Optimized Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of Ethyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

This protocol uses potassium carbonate for a balance of reactivity and safety.

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3,5-dimethyl-1H-pyrazole (10.0 g, 52.9 mmol) and anhydrous potassium carbonate (10.97 g, 79.4 mmol, 1.5 eq).

  • Solvent Addition: Add acetonitrile (100 mL).

  • Reagent Addition: Begin vigorous stirring. Add ethyl acrylate (6.89 mL, 63.5 mmol, 1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting pyrazole is consumed.

  • Workup:

    • Cool the reaction to room temperature.

    • Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

    • Dissolve the oil in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly in the next step or purified by column chromatography if necessary.

Protocol 2: Hydrolysis to 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
  • Setup: To a 250 mL round-bottom flask, add the crude ethyl ester from the previous step (approx. 52.9 mmol).

  • Solvent & Reagent: Dissolve the ester in a mixture of tetrahydrofuran (THF, 90 mL) and water (30 mL). Add lithium hydroxide monohydrate (4.44 g, 105.8 mmol, 2.0 eq).

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting ester is no longer visible.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most of the THF.

    • Cool the remaining aqueous solution in an ice bath.

    • Slowly add 1 M HCl with vigorous stirring until the pH of the solution is ~2. A white precipitate should form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water (2 x 20 mL).

    • Dry the solid under vacuum to a constant weight to yield the final product. The typical yield for this two-step process should be in the 75-85% range.

References

  • 1

  • [Problems on Conjugate (Michael) Additions and Related Syntheses The prob.. - Filo]([Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Bromination of Dimethylpyrazole

Welcome to the technical support center for the bromination of dimethylpyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of dimethylpyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this common but nuanced reaction. Here, we will dissect the common side reactions, delve into their mechanistic origins, and provide actionable troubleshooting strategies to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: I am trying to brominate 3,5-dimethylpyrazole and I'm observing multiple products in my crude NMR. What are the likely side reactions?

When brominating 3,5-dimethylpyrazole, the primary goal is typically the synthesis of 4-bromo-3,5-dimethylpyrazole[1][2][3]. However, several side reactions can lead to a mixture of products. The most common of these include:

  • Over-bromination: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack[4]. If the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled, you can form di- or even tri-brominated species.

  • N-Bromination: While less common for pyrazoles compared to other nitrogen heterocycles, under certain conditions, bromination can occur at one of the nitrogen atoms.

  • Benzylic Bromination: If you are performing the reaction under radical conditions (e.g., using N-Bromosuccinimide with a radical initiator), you may observe bromination of the methyl groups[5][6][7].

  • Solvent Participation: In some cases, the solvent can participate in the reaction, leading to undesired byproducts. For instance, using dimethyl sulfoxide (DMSO) with HBr can be an effective brominating system, but can also lead to other transformations[8][9].

Q2: Why is my bromination not regioselective? I am getting a mixture of isomers.

The regioselectivity of pyrazole bromination is governed by the electronic properties of the pyrazole ring and the nature of the substituents. For an unsubstituted pyrazole, the C4 position is the most electron-rich and therefore the most susceptible to electrophilic attack[10]. In the case of 3,5-dimethylpyrazole, the two methyl groups are electron-donating, further activating the C4 position for electrophilic substitution.

However, factors that can lead to a loss of regioselectivity include:

  • Steric Hindrance: If the substituents on the pyrazole ring are very bulky, they may hinder the approach of the electrophile to the C4 position, leading to bromination at other sites.

  • Reaction Mechanism: The mechanism of bromination can influence regioselectivity. The Wheland intermediate (arenium ion) formed during the reaction plays a crucial role. The stability of this intermediate for attack at different positions will dictate the final product distribution[11].

  • Reaction Conditions: Factors such as temperature, solvent, and the choice of brominating agent can all impact the regioselectivity of the reaction[9][12].

Q3: What is the mechanistic basis for over-bromination and how can I prevent it?

Over-bromination occurs because the initial product of monobromination, 4-bromo-3,5-dimethylpyrazole, is still an electron-rich heterocycle and can undergo further electrophilic substitution. The bromine atom is a deactivating group, but it is also an ortho-, para-director. In the context of the pyrazole ring, it will direct subsequent electrophilic attack to the remaining open positions.

To prevent over-bromination, consider the following strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of your brominating agent. Use of 1.0 to 1.1 equivalents of the brominating agent is a good starting point.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture. This helps to maintain a low concentration of the electrophile and favors the monobromination product.

  • Temperature Control: Perform the reaction at a lower temperature. This reduces the overall reactivity of the system and can improve selectivity[12].

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂)[5][13]. The use of NBS can help to minimize over-bromination.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the bromination of dimethylpyrazole.

Issue Potential Cause(s) Troubleshooting Steps & Rationale
Low Yield of Desired Product - Incomplete reaction- Degradation of starting material or product- Formation of multiple side products- Monitor the reaction closely by TLC or LC-MS: This will help you determine the optimal reaction time and prevent the reaction from proceeding to form byproducts.- Use a milder brominating agent: Switch from Br₂ to NBS to reduce the harshness of the reaction conditions[5].- Optimize reaction temperature: Start at a low temperature (e.g., 0 °C) and slowly warm to room temperature if the reaction is sluggish[12].
Formation of Over-brominated Products - Excess brominating agent- Reaction temperature is too high- High concentration of brominating agent- Use a slight excess (1.05-1.1 eq) of the brominating agent: This ensures complete consumption of the starting material without significant over-bromination.- Perform the reaction at or below room temperature: Lower temperatures decrease the rate of the second bromination more than the first.- Add the brominating agent portion-wise or via syringe pump: This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
Presence of N-Brominated Byproducts - Reaction conditions favoring N-bromination (e.g., presence of a strong base)- Avoid the use of strong bases: Pyrazole is acidic and can be deprotonated by strong bases, making the nitrogen atom more nucleophilic.- Use a protic solvent: Protic solvents can solvate the nitrogen atoms and reduce their nucleophilicity.
Observation of Benzylic Bromination - Radical reaction conditions are being employed- Avoid radical initiators (e.g., AIBN, benzoyl peroxide) and light: These conditions promote radical chain reactions[6][14].- Use polar, aprotic solvents: Solvents like DMF or acetonitrile favor ionic reaction pathways over radical pathways.
Difficult Purification - Multiple products with similar polarities- Optimize the reaction to minimize side products: This is the most effective way to simplify purification.- Consider crystallization: If the desired product is a solid, crystallization can be a highly effective purification method[15].- Employ advanced chromatographic techniques: Techniques such as preparative HPLC or flash chromatography with a shallow solvent gradient may be necessary to separate closely related isomers.

Experimental Protocols

Protocol 1: Selective Monobromination of 3,5-Dimethylpyrazole using NBS

This protocol is designed to selectively synthesize 4-bromo-3,5-dimethylpyrazole while minimizing side reactions.

Materials:

  • 3,5-Dimethylpyrazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylpyrazole (1.0 eq) in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the product with DCM (3 x volume of the aqueous layer).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.

Visualizing the Workflow

Bromination_Workflow cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Workup & Purification A Dissolve 3,5-dimethylpyrazole in DMF B Cool to 0 °C A->B C Add NBS (1.05 eq) portion-wise B->C D Stir at 0 °C, then warm to RT C->D E Monitor by TLC/LC-MS D->E F Quench with Na₂S₂O₃ E->F G Extract with DCM F->G H Wash & Dry G->H I Purify (Chromatography/Recrystallization) H->I

Caption: Workflow for the selective monobromination of 3,5-dimethylpyrazole.

Mechanistic Insights

Understanding the underlying mechanisms is key to troubleshooting. The electrophilic bromination of pyrazole proceeds through a classic electrophilic aromatic substitution (EAS) pathway.

EAS_Mechanism cluster_step1 Step 1: Electrophile Attack cluster_step2 Step 2: Deprotonation start Pyrazole + Br⁺ intermediate Wheland Intermediate (Resonance Stabilized) start->intermediate Slow intermediate2 Wheland Intermediate end Bromopyrazole + H⁺ intermediate2->end Fast

Caption: Generalized mechanism for electrophilic aromatic substitution on pyrazole.

The stability of the Wheland intermediate is paramount in determining the regioselectivity. For 3,5-dimethylpyrazole, attack at the C4 position leads to a more stable intermediate due to the electron-donating nature of the methyl groups, thus favoring the formation of the 4-bromo product.

References

  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. (n.d.). MDPI. Retrieved from [Link]

  • Selective Boc-Protection and Bromination of Pyrazoles. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Bromination of pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved from [Link]

  • Regioselectivity of pyrazole bromination. (2022, June 4). Reddit. Retrieved from [Link]

  • Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. (2014, October 1). Semantic Scholar. Retrieved from [Link]

  • Synthesis of Novel Substituted-3, 5-dimethyl-1H- pyrazolyl phthalazine-1, 4-diones. (2013, September 25). TSI Journals. Retrieved from [Link]

  • 4-bromo-3,5-dimethyl-1H-pyrazole. (n.d.). PubChem. Retrieved from [Link]

  • CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. (2023, October 28). Journal of Chemistry and Technologies. Retrieved from [Link]

  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025, July 8). Nanjing Suru Chemical Co., Ltd. Retrieved from [Link]

  • Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. (n.d.). Australian Journal of Chemistry. Retrieved from [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2025, February 28). Master Organic Chemistry. Retrieved from [Link]

  • Process for the purification of pyrazoles. (n.d.). Google Patents.
  • Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023, October 13). LibreTexts. Retrieved from [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). PubMed Central. Retrieved from [Link]

  • Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. (n.d.). ResearchGate. Retrieved from [Link]

  • Bromination of pyrazole-3(5)-carboxylic acid. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions. (2014, October 1). Beijing Institute of Technology. Retrieved from [Link]

  • Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Pyrazole. (n.d.). Retrieved from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). Retrieved from [Link]

  • 10.3 Allylic Bromination and Benzylic Bromination with NBS. (2020, December 16). YouTube. Retrieved from [Link]

  • Electrophilic Aromatic Substitution. (2021, July 31). LibreTexts. Retrieved from [Link]

  • 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. (n.d.). In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Retrieved from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 1). The Journal of Organic Chemistry. Retrieved from [Link]

  • Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). (2020, November 20). YouTube. Retrieved from [Link]

  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2025, October 16). ResearchGate. Retrieved from [Link]

  • Synthesis of 3,5-Dimethylpyrazole. (2020, September 2). YouTube. Retrieved from [Link]

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Troubleshooting

Technical Support Center: A Troubleshooting Guide for Pyrazole Synthesis

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing pyrazole scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing pyrazole scaffolds. Pyrazoles are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3] However, their synthesis is not without its challenges. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during pyrazole synthesis.

Q1: My pyrazole synthesis is resulting in a mixture of regioisomers. How can I improve the regioselectivity?

The formation of regioisomers is a frequent challenge, particularly in the classical Knorr synthesis involving unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[2][4] The regioselectivity is influenced by the steric and electronic properties of the substituents on both reactants.

  • Controlling the Reaction Conditions: The choice of solvent and catalyst can significantly impact the isomeric ratio. Aprotic dipolar solvents like DMF, NMP, or DMAc, often in the presence of an acid catalyst, have been shown to improve regioselectivity compared to protic solvents like ethanol.[2]

  • Hydrazine Substituent Effects: The nature of the substituent on the hydrazine plays a crucial role. For instance, in reactions with arylhydrazines, the primary amine is generally more nucleophilic and will preferentially attack the more electrophilic carbonyl carbon of the dicarbonyl compound. Conversely, with alkylhydrazines, the nitrogen bearing the alkyl group can be more nucleophilic.[2]

Q2: I am observing very low to no yield of my desired pyrazole. What are the likely causes and how can I address them?

Low or no yield can stem from a variety of factors, from suboptimal reaction conditions to reactant instability.

  • Catalyst Inactivity: Many pyrazole syntheses require a catalyst, either acidic or basic, to proceed efficiently.[4] Ensure your catalyst is active and used in the appropriate amount. For instance, some protocols may fail without any catalyst.[4]

  • Reaction Temperature: Temperature plays a critical role. While higher temperatures can increase reaction rates, they can also lead to decomposition of reactants or products. It is essential to find the optimal temperature for your specific reaction. For example, in some silver-catalyzed reactions, increasing the temperature to 60°C improved yield, but further increases were detrimental.[4]

  • Reactant Quality: Ensure the purity of your starting materials, particularly the hydrazine, which can be susceptible to oxidation.

Q3: I am struggling with the purification of my final pyrazole product. What are some effective purification strategies?

Purification can be challenging due to the presence of unreacted starting materials, isomeric byproducts, or other impurities.

  • Column Chromatography: This is the most common method for purifying pyrazoles. A careful selection of the stationary phase (e.g., silica gel) and a suitable eluent system is crucial for achieving good separation.[5]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining pure material. The choice of solvent is critical and may require some experimentation.

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated. This property can be exploited in an acid-base extraction workup to separate them from non-basic impurities.

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for specific issues you may encounter.

Guide 1: Addressing Low or No Product Yield

Low yield is a common frustration in organic synthesis. This guide provides a systematic approach to diagnosing and resolving this issue.

Potential Causes & Solutions

Potential Cause Diagnostic Check Proposed Solution
Suboptimal Reaction Temperature Monitor the reaction at different temperatures (e.g., room temperature, 60°C, reflux) using TLC or LC-MS.Systematically vary the temperature to find the optimal condition. Some reactions are sensitive to heat and may require cooling, while others need elevated temperatures to proceed.[4]
Incorrect Solvent The polarity and nature of the solvent can significantly influence the reaction outcome.Screen a range of solvents with varying polarities (e.g., ethanol, DMF, toluene, THF, dioxane). Aprotic dipolar solvents are often effective for pyrazole synthesis.[2][4]
Inactive or Inappropriate Catalyst The reaction may be catalyst-dependent.If using a catalyst, verify its activity. If none is used, consider adding a suitable acid (e.g., acetic acid, TsOH) or base catalyst.[4] For some modern syntheses, specific metal catalysts (e.g., copper, silver, palladium) are required.[4][6]
Poor Quality of Starting Materials Check the purity of your 1,3-dicarbonyl compound and hydrazine derivative by NMR or other analytical techniques.Use freshly purified starting materials. Hydrazine, in particular, can degrade over time.
Atmospheric Conditions Some reactions are sensitive to air or moisture.Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Optimizing Reaction Conditions for a Knorr-type Pyrazole Synthesis

  • Setup: In parallel reaction vials, place your 1,3-dicarbonyl compound (1.0 eq).

  • Solvent Screening: To each vial, add a different solvent (e.g., Ethanol, DMF, Toluene, Acetonitrile) to achieve a concentration of 0.1 M.

  • Catalyst Addition: To a subset of vials for each solvent, add a catalyst (e.g., acetic acid, 10 mol%).

  • Hydrazine Addition: Add the hydrazine derivative (1.1 eq) to each vial.

  • Temperature Variation: Run the sets of reactions at different temperatures (e.g., room temperature, 50°C, 80°C).

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).

  • Analysis: Compare the product formation across the different conditions to identify the optimal solvent, catalyst, and temperature.

Guide 2: Improving Regioselectivity in Unsymmetrical Pyrazole Synthesis

The formation of a single, desired regioisomer is often critical for the biological activity of pyrazole-containing compounds.

Causality of Isomer Formation

In the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine, two regioisomers can form depending on which carbonyl group the more substituted nitrogen of the hydrazine attacks. This is governed by a combination of steric hindrance and the electrophilicity of the carbonyl carbons.

Workflow for Optimizing Regioselectivity

G start Mixture of Regioisomers Observed solvent Modify Solvent System (e.g., from EtOH to DMF/acid) start->solvent hydrazine Alter Hydrazine Derivative (if synthetically feasible) start->hydrazine temp Adjust Reaction Temperature (Lower temperature may favor one isomer) start->temp analysis Analyze Isomeric Ratio (e.g., by 1H NMR or HPLC) solvent->analysis hydrazine->analysis temp->analysis analysis->start If unsuccessful, try another modification end Desired Regioisomer is Major Product analysis->end If successful

Caption: A workflow for optimizing the regioselectivity of pyrazole synthesis.

Key Considerations for Regiocontrol

  • Solvent Choice: As highlighted in the FAQs, switching from a protic solvent like ethanol to an aprotic dipolar solvent like DMF or DMAc, often with an added acid, can significantly favor the formation of one regioisomer.[2]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the reaction pathway. The less sterically hindered carbonyl is more likely to be attacked by the more sterically demanding nitrogen of the hydrazine.[2]

  • Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl can increase the electrophilicity of the adjacent carbonyl carbon, making it a more likely site for nucleophilic attack.

Guide 3: Managing Side Product Formation and Purification

Even with optimized conditions, side products can form. This guide will help you identify and minimize them.

Common Side Products and Their Origins

Side Product Potential Origin Mitigation Strategy
Pyrazoline Incomplete oxidation of the pyrazoline intermediate, especially when starting from α,β-unsaturated ketones.[2][4]Add an oxidizing agent (e.g., I2, air, or simply heating in DMSO) to the reaction mixture or during workup.[6]
Hydrazone Formation of a stable hydrazone intermediate that fails to cyclize.Ensure reaction conditions (e.g., temperature, catalyst) are sufficient to promote the subsequent cyclization step.
Unreacted Starting Materials Incomplete reaction due to insufficient reaction time, low temperature, or deactivation of reactants/catalyst.Increase reaction time, temperature, or add fresh catalyst. Ensure stoichiometry is correct.
Polymeric Materials Self-condensation of starting materials or products under harsh conditions.Use milder reaction conditions (lower temperature, less aggressive catalyst).

Workflow for Purification

G start Crude Reaction Mixture extraction Aqueous Workup / Acid-Base Extraction start->extraction chromatography Column Chromatography (Silica gel, appropriate eluent) extraction->chromatography recrystallization Recrystallization (If solid product) chromatography->recrystallization If necessary purity_check Purity Analysis (NMR, LC-MS, mp) chromatography->purity_check recrystallization->purity_check purity_check->chromatography Purity <95% pure_product Pure Pyrazole Product purity_check->pure_product Purity >95%

Caption: A general workflow for the purification of pyrazole products.

Experimental Protocol: In-situ Oxidation of Pyrazoline Intermediate

This protocol is useful for syntheses starting from α,β-unsaturated ketones or aldehydes where the pyrazoline is the initial product.

  • Initial Reaction: Perform the condensation of the α,β-unsaturated carbonyl compound with the hydrazine derivative under your optimized conditions to form the pyrazoline.

  • Oxidation: Once the formation of the pyrazoline is complete (as determined by TLC or LC-MS), add an oxidizing agent.

    • Option A (Mild): If using DMSO as a solvent, simply continue heating the reaction mixture under an atmosphere of air or oxygen.[6]

    • Option B (Chemical Oxidant): Add a chemical oxidant such as iodine (I2) or bromine (Br2) portion-wise at a suitable temperature (e.g., room temperature or slightly elevated).[6]

  • Quenching: After the oxidation is complete, quench any remaining oxidant (e.g., with aqueous sodium thiosulfate for I2 or Br2).

  • Workup and Purification: Proceed with a standard aqueous workup and purify the resulting pyrazole by column chromatography or recrystallization.

By systematically applying the principles and protocols outlined in this guide, you will be better equipped to overcome the common challenges in pyrazole synthesis, leading to more efficient and successful outcomes in your research and development endeavors.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6599. Retrieved from [Link]

  • Kaur, R., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(38), 7765-7788. Retrieved from [Link]

  • Aggarwal, R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7338. Retrieved from [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Retrieved from [Link]

  • Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 831-837. Retrieved from [Link]

  • Zhang, Y., et al. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Retrieved from [Link]

  • Patil, S., et al. (2021). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Drug Delivery and Therapeutics, 11(4-S), 10-13. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Pyrazolepropanoic Acid Synthesis

Welcome to the technical support center for the synthesis of pyrazolepropanoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazolepropanoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, actionable insights into optimizing reaction temperatures—a critical parameter influencing yield, purity, and overall success of the synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to troubleshoot and refine your experimental work with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 3-(1H-pyrazol-1-yl)propanoic acid, and what is the general role of temperature in this process?

The most common and direct route to 3-(1H-pyrazol-1-yl)propanoic acid is the Michael addition of pyrazole to an acrylic acid derivative, followed by hydrolysis. The reaction temperature is a critical lever at each stage, directly influencing reaction rate, selectivity, and the formation of byproducts.

The overall workflow can be visualized as follows:

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis A Pyrazole C Propanoate Ester Intermediate A->C Base Catalyst B Acrylic Acid Ester B->C D Propanoate Ester Intermediate E Pyrazolepropanoic Acid D->E Acid or Base

Caption: General two-step synthesis of pyrazolepropanoic acid.

Temperature control is paramount in both steps. In the Michael addition, exothermic reactions can lead to side products if not properly managed. During hydrolysis, sufficient thermal energy is required to drive the reaction to completion, but excessive heat can cause decarboxylation or other degradation pathways.

Q2: My Michael addition is resulting in a low yield of the desired propanoate ester. How can temperature be adjusted to optimize this step?

Low yields in the Michael addition of pyrazole to an acrylate are a common issue. Temperature plays a pivotal role here. For instance, in the synthesis of a substituted pyrazolepropanoic acid derivative, the Michael addition is conducted at a significantly low temperature of -50°C.[1]

Troubleshooting Low Yield in Michael Addition:

IssueCausalityTemperature-Related Solution
No or Slow Reaction Insufficient energy to overcome the activation barrier.Gradually increase the reaction temperature. Start from room temperature and incrementally warm the reaction. Monitor progress by TLC or LC-MS.
Formation of Side Products The reaction may be too exothermic, or the higher temperature might be enabling alternative reaction pathways. A common side product is the formation of a dialkylated pyrazole.Conduct the reaction at a lower temperature. For highly reactive substrates, cooling to 0°C or even -50°C can significantly improve selectivity.[1]
Polymerization of Acrylate Acrylates can polymerize, especially at elevated temperatures in the presence of a base.Maintain a low reaction temperature and ensure slow, controlled addition of the acrylate to the reaction mixture.

It is crucial to establish a baseline at room temperature and then explore lower or higher temperatures based on the observed outcome.

Q3: During the hydrolysis of the ester to the final acid, I am observing significant byproduct formation. What is the optimal temperature for this step?

The hydrolysis of the propanoate ester is typically carried out under basic or acidic conditions with heating. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing degradation of the product.

In the synthesis of a related compound, the hydrolysis of the ester was performed at 65°C, followed by a decarboxylation step at 100°C.[1] This indicates that different stages of the workup may require distinct temperature profiles.

Troubleshooting Hydrolysis:

IssueCausalityTemperature-Related Solution
Incomplete Hydrolysis Insufficient thermal energy to drive the saponification to completion.Increase the temperature to reflux, typically between 60-100°C, depending on the solvent. Monitor the disappearance of the starting ester by TLC or HPLC.
Product Degradation/Decarboxylation Pyrazolepropanoic acid can be susceptible to decarboxylation or other degradation pathways at excessively high temperatures.Use the minimum temperature required for complete hydrolysis. A stepwise increase in temperature (e.g., starting at 60°C and slowly increasing) while monitoring the reaction can help identify the optimal point.
Formation of Unidentified Impurities High temperatures can lead to complex side reactions.Consider a lower temperature for a longer reaction time. While slower, this can often provide a cleaner reaction profile.

A systematic approach, such as a time-course experiment at various temperatures (e.g., 60°C, 80°C, 100°C), can elucidate the optimal conditions for your specific substrate.

Experimental Protocols

Protocol 1: Temperature Screening for Michael Addition

This protocol outlines a method for determining the optimal temperature for the Michael addition of pyrazole to an acrylic acid ester.

  • Reaction Setup: In three separate round-bottom flasks equipped with stir bars and nitrogen inlets, dissolve pyrazole (1 equivalent) and a base catalyst (e.g., DBU, 0.1 equivalents) in a suitable solvent (e.g., THF, acetonitrile).

  • Temperature Control: Cool the flasks to -20°C, 0°C, and 25°C (room temperature), respectively.

  • Reagent Addition: Slowly add the acrylic acid ester (1.1 equivalents) to each flask over 30 minutes.

  • Reaction Monitoring: Stir the reactions at their respective temperatures. Withdraw aliquots at regular intervals (e.g., 1, 2, 4, and 8 hours) and quench with a dilute acid solution.

  • Analysis: Analyze the quenched aliquots by HPLC or LC-MS to determine the conversion to the desired product and the formation of any impurities.

  • Optimization: Based on the results, select the temperature that provides the best balance of reaction rate and purity.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Accurate assessment of product purity is essential for optimizing reaction conditions.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point for method development.

  • Procedure:

    • Prepare a standard solution of your starting materials and, if available, the purified product.

    • Prepare a sample of your crude reaction mixture by diluting it in the mobile phase.

    • Inject the samples and run the HPLC method.

    • Identify and quantify the starting materials, product, and any impurities by comparing retention times and peak areas with the standards.

This analytical data is critical for making informed decisions about temperature adjustments.[2]

Troubleshooting Guide: A Deeper Dive

This decision tree provides a systematic approach to troubleshooting common issues related to temperature in pyrazolepropanoic acid synthesis.

G A Low Yield or Purity Issue B Which Step is Problematic? A->B C Michael Addition B->C D Hydrolysis B->D E Incomplete Reaction? C->E N Incomplete Hydrolysis? D->N F Yes E->F Low Conversion G No E->G H Increase Temperature Incrementally (e.g., 25°C -> 40°C) F->H I Significant Side Products? G->I V Reaction Optimized H->V J Yes I->J Multiple Spots on TLC K No I->K L Decrease Temperature (e.g., 25°C -> 0°C or lower) J->L M Check for Acrylate Polymerization K->M L->V O Yes N->O Starting Ester Remains P No N->P Q Increase Temperature to Reflux (60-100°C) O->Q R Evidence of Degradation? P->R Q->V S Yes R->S Charring or Gas Evolution T No R->T U Decrease Temperature, Increase Time S->U T->V U->V

Caption: Troubleshooting workflow for temperature optimization.

References

  • Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile. CN105461630A.

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Reference Data & Comparative Studies

Validation

A Comprehensive Spectroscopic Guide to 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid: A Comparative Analysis of Predicted ¹H and ¹³C NMR Data

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Re...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers an in-depth analysis of the predicted ¹H and ¹³C NMR spectral data for 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, a substituted pyrazole derivative of interest in medicinal chemistry. Drawing upon established principles of NMR spectroscopy and comparative data from analogous structures, this document serves as a practical reference for the characterization of this and similar molecules.

Molecular Structure and Predicted Spectroscopic Features

The structure of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid combines a substituted pyrazole ring with a propanoic acid side chain. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery, known for its diverse biological activities. The substituents on this ring—a bromine atom at the 4-position and two methyl groups at the 3- and 5-positions—along with the N-alkylation by a propanoic acid moiety, are expected to give rise to a distinct set of signals in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to reveal characteristic signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment, including inductive effects from electronegative atoms and the aromaticity of the pyrazole ring.

Table 1: Predicted ¹H NMR Data for 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~11-12Broad Singlet1H-COOHThe carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[1]
~4.2 - 4.4Triplet2HN-CH₂-The methylene group attached to the pyrazole nitrogen is deshielded by the adjacent nitrogen atom. It is expected to be a triplet due to coupling with the adjacent CH₂ group.
~2.8 - 3.0Triplet2H-CH₂-COOHThis methylene group is adjacent to the carbonyl group of the carboxylic acid, causing a downfield shift.[1] It will appear as a triplet due to coupling with the N-CH₂ group.
~2.2 - 2.4Singlet3HC3-CH₃Methyl groups on the pyrazole ring typically appear as sharp singlets. Their chemical shift is influenced by their position on the aromatic ring.
~2.1 - 2.3Singlet3HC5-CH₃Similar to the C3-methyl group, this will be a singlet. A slight difference in chemical shift compared to the C3-methyl may be observed due to the different electronic environment.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will produce a distinct signal, with its chemical shift being highly dependent on its hybridization and the nature of its substituents.

Table 2: Predicted ¹³C NMR Data for 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~170 - 175-COOHThe carbonyl carbon of a carboxylic acid is significantly deshielded and typically appears in this region.[1][2]
~148 - 152C5 (pyrazole)The carbon atom at the 5-position of the pyrazole ring is typically found in this downfield region.[3]
~138 - 142C3 (pyrazole)The carbon atom at the 3-position of the pyrazole ring is also deshielded due to the adjacent nitrogen atoms.[3]
~90 - 95C4 (pyrazole)The carbon atom bearing the bromine atom (C4) is expected to be shifted upfield compared to an unsubstituted C4, but its exact position can vary. The presence of bromine will influence this shift.
~45 - 50N-CH₂-The carbon of the methylene group attached to the pyrazole nitrogen will be deshielded.
~33 - 38-CH₂-COOHThe carbon of the methylene group adjacent to the carboxylic acid will be influenced by the carbonyl group.
~12 - 15C3-CH₃The methyl carbon at the 3-position of the pyrazole ring will appear in the aliphatic region.[3]
~10 - 13C5-CH₃The methyl carbon at the 5-position of the pyrazole ring will also be in the aliphatic region, with a potentially slightly different shift from the C3-methyl.[3]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, the following experimental procedure is recommended.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of the synthesized and purified compound.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like the carboxylic acid proton.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve optimal homogeneity and sharp spectral lines.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid using the acquired NMR data.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Confirmation SamplePrep Sample Preparation H1_NMR 1H NMR Acquisition SamplePrep->H1_NMR C13_NMR 13C NMR Acquisition SamplePrep->C13_NMR Analyze_H1 Analyze 1H Spectrum (Chemical Shift, Multiplicity, Integration) H1_NMR->Analyze_H1 Analyze_C13 Analyze 13C Spectrum (Chemical Shift) C13_NMR->Analyze_C13 Assign_Signals Assign Signals to Molecular Structure Analyze_H1->Assign_Signals Analyze_C13->Assign_Signals Compare_Data Compare with Predicted Data and Analogs Assign_Signals->Compare_Data Final_Structure Confirm Structure of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid Compare_Data->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Comparative Analysis with Structurally Related Compounds

The predicted chemical shifts for 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid can be benchmarked against known data for similar structural motifs.

  • Propanoic Acid Moiety: The ¹H NMR spectrum of propanoic acid itself shows a triplet at approximately 1.16 ppm for the CH₃ group, a quartet at around 2.36 ppm for the -CH₂- group, and a broad singlet for the -COOH proton above 11 ppm.[5][6] In our target molecule, the propanoic acid chain is attached to a nitrogen atom, which will significantly alter the chemical shifts of the adjacent methylene protons, as reflected in our predictions. The carboxylic acid proton, however, is expected to remain in a similar downfield region.[1] The carbonyl carbon in propanoic acid resonates around 180 ppm, which is in line with our prediction for the target molecule.[2]

  • 3,5-Dimethylpyrazole Ring: For comparison, 3,5-dimethyl-1-phenyl-1H-pyrazole shows singlets for the two methyl groups at approximately 2.25 ppm and a singlet for the C4-H proton at around 5.90 ppm.[3] In our target molecule, the C4 position is substituted with a bromine atom, so no proton signal is expected from this position. The chemical shifts of the methyl groups are predicted to be in a similar range. The carbon signals for the pyrazole ring in 3,5-dimethyl-1-phenyl-1H-pyrazole are reported at approximately 148.1 ppm (C3/C5), 139.4 ppm (C3/C5), and 106.4 ppm (C4).[3] Our predictions for the C3 and C5 carbons are in a similar range, while the C4 carbon bearing the bromine atom is expected to be in a different region.

Conclusion

This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. By leveraging established NMR principles and comparative data from related structures, we have presented a robust set of predicted chemical shifts and a clear experimental protocol for data acquisition. This information will be invaluable for researchers in confirming the synthesis of this compound and for the structural characterization of other novel pyrazole derivatives. The provided workflow and comparative analysis serve as a practical tool for scientists engaged in the synthesis and analysis of new chemical entities.

References

  • Pharmaffiliates. 3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic Acid. [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • ResearchGate. Example 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). [Link]

  • PubMed Central. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

  • PubChem. (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. [Link]

  • Nagwa. Question Video: ¹H NMR Spectrum of Propanoic Acid. [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • DOI. 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. [Link]

  • PubMed Central. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]

  • Google Patents. WO2015094913A1 - Fluorophenyl pyrazol compounds.
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. 1 H (a) and 13 C NMR spectra of 4 (b). [Link]

  • International Journal of Multidisciplinary Research and Development. In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. [Link]

  • Unknown Source. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

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Comparative

The Pyrazole Scaffold: A Privileged Framework in Kinase Inhibitor Design - A Comparative Guide

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic discovery, particularly in oncology and inflammatory diseases....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic discovery, particularly in oncology and inflammatory diseases. Among the myriad of heterocyclic scaffolds explored, the pyrazole ring has emerged as a "privileged structure".[1] Its synthetic accessibility, favorable drug-like properties, and versatile nature as a bioisosteric replacement have cemented its importance in medicinal chemistry.[1] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of pyrazole-based kinase inhibitors, offering insights into the design principles that govern their potency and selectivity, supported by experimental data and detailed protocols.

The Enduring Appeal of the Pyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of features that make it an exceptional pharmacophore for kinase inhibition.[2] Its ability to act as both a hydrogen bond donor (at N-1) and acceptor (at N-2) allows for critical interactions within the ATP-binding pocket of kinases, often mimicking the adenine region of ATP.[1][3] This fundamental interaction is a recurring theme across a multitude of kinase targets. Furthermore, the pyrazole scaffold provides a rigid core from which various substituents can be strategically positioned to explore different regions of the kinase active site, thereby fine-tuning potency and achieving selectivity.

The clinical success of pyrazole-containing drugs underscores their therapeutic potential. As of recent counts, numerous FDA-approved small molecule kinase inhibitors incorporate a pyrazole ring, including Crizotinib, Ruxolitinib, and Encorafenib, targeting a range of kinases such as ALK, JAK, and BRAF, respectively.[1][4]

Comparative Structure-Activity Relationship (SAR) Analysis

The true power of the pyrazole scaffold lies in its amenability to chemical modification. The following sections dissect the SAR of pyrazole-based inhibitors across several key kinase families, highlighting how subtle structural changes can lead to profound differences in biological activity.

Aurora Kinases: Gatekeepers of Mitosis

Aurora kinases are crucial regulators of cell division, making them attractive targets for cancer therapy.[5] The 3-aminopyrazole moiety has proven to be a particularly effective scaffold for targeting this kinase family.[1]

A seminal example is Tozasertib (VX-680) , a pan-Aurora kinase inhibitor.[1][3] The 3-aminopyrazole core of Tozasertib forms key hydrogen bonds with the hinge region residues Glu211 and Ala213 of Aurora A.[1][3] The SAR studies around this scaffold have revealed several critical insights:

  • Substitution at the 4-position of the pyrazole: This position is often linked to a larger aromatic or heteroaromatic system via a linker (e.g., an amide or urea). In the case of AT9283 , a pyrazol-4-yl urea derivative, this moiety contributes to its multi-targeted profile, which includes potent inhibition of Aurora A/B, JAK2, and Abl (T315I).[5] The urea linker provides additional hydrogen bonding opportunities.

  • Substitution at the 5-position of the pyrazole: Modifications at this position can influence selectivity. For instance, introducing a methyl group can enhance potency.[1]

Key SAR Insights for Aurora Kinase Inhibitors:

  • 3-Aminopyrazole: Essential for hinge binding.

  • N-1 of Pyrazole: Often substituted with a solubilizing group or a moiety that extends into the solvent-exposed region.

  • 4- and 5-positions: Key for modulating potency, selectivity, and pharmacokinetic properties.

Janus Kinases (JAKs): Mediators of Cytokine Signaling

The JAK-STAT signaling pathway is central to immune responses and hematopoiesis, and its dysregulation is implicated in various inflammatory diseases and cancers.[2] Pyrazole-based inhibitors have been highly successful in targeting JAKs.

Ruxolitinib , an FDA-approved JAK1/JAK2 inhibitor, features a pyrazole ring as a key component of its pyrrolo[2,3-d]pyrimidine core.[2] While not an unfused pyrazole, its development highlights the importance of this heterocycle in JAK inhibition. More direct examples of unfused pyrazole-containing JAK inhibitors include:

  • Baricitinib: A selective JAK1/JAK2 inhibitor where the pyrazole ring is part of a larger scaffold.[1]

  • Brepocitinib (PF-06700841): An aminopyrazole derivative that inhibits JAK1 and Tyk2.[1]

SAR studies on pyrazole-based JAK inhibitors have demonstrated that:

  • Substitution on the pyrazole ring is crucial for selectivity. For example, an ortho substitution on a phenyl ring attached to the pyrazole was found to be important for selectivity of a JAK1 inhibitor over JAK2.[1]

  • The pyrazole can serve as a central scaffold to which other functional groups are attached to optimize interactions with different sub-pockets of the ATP-binding site.

Comparative Potency of Pyrazole-Based JAK Inhibitors:

InhibitorTarget(s)IC50 (nM)Reference
RuxolitinibJAK1, JAK23.3 (JAK1), 2.8 (JAK2)[2]
BaricitinibJAK1, JAK25.9 (JAK1), 5.7 (JAK2)[1]
BrepocitinibJAK1, Tyk229 (JAK1), 47 (Tyk2)[1]
Vascular Endothelial Growth Factor Receptors (VEGFRs): Regulators of Angiogenesis

VEGFRs, particularly VEGFR-2, play a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Consequently, VEGFR-2 is a prime target for anti-cancer drug development.

Recent studies have explored novel pyrazole-based scaffolds as potent VEGFR-2 inhibitors. For instance, a series of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones demonstrated significant cytotoxic activity against prostate cancer cells. Within this series, specific substitutions on the phenylhydrazono moiety led to remarkable potency against VEGFR-2.

  • Compound 3i from this series, with a 2,4-dichlorophenyl substitution, exhibited an IC50 of 8.93 nM against VEGFR-2, which is approximately 3-fold more potent than the reference drug Sorafenib (IC50 = 30 nM).

  • Compound 3a , with an unsubstituted phenyl ring, also showed potent VEGFR-2 inhibition with an IC50 of 38.28 nM.

These findings highlight the profound impact of substitutions on the appended phenyl ring, suggesting that these groups are likely interacting with specific residues in the VEGFR-2 active site.

Logical Relationship of SAR in Pyrazole-Based VEGFR-2 Inhibitors

SAR_VEGFR2 cluster_scaffold Core Pyrazole Scaffold cluster_substitutions Substitutions cluster_activity Biological Activity Pyrazole_Core 3-Phenyl-1H-pyrazol-5(4H)-one Sub_R1 R1 at 4-position (Phenylhydrazono) Pyrazole_Core->Sub_R1 dictates core interactions Sub_R2 R2 on Phenyl of R1 Sub_R1->Sub_R2 fine-tunes properties Potency VEGFR-2 Inhibition (IC50) Sub_R2->Potency directly impacts Selectivity Kinase Selectivity Sub_R2->Selectivity influences

Caption: SAR logic for pyrazole-based VEGFR-2 inhibitors.

Experimental Protocols for Inhibitor Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential. Below are step-by-step methodologies for key assays used in the characterization of pyrazole-based kinase inhibitors.

Kinase Inhibition Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: A radiometric assay using [γ-³³P]ATP is a common and robust method. The kinase phosphorylates a specific substrate, and the amount of incorporated radiolabel is quantified.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Purified recombinant kinase.

    • Specific peptide or protein substrate.

    • [γ-³³P]ATP.

    • Test compounds (pyrazole inhibitors) dissolved in DMSO at various concentrations.

    • ATP solution.

    • Stop solution (e.g., 3% phosphoric acid).

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the test compound dilution.

    • Add 20 µL of a solution containing the kinase and substrate in kinase buffer.

    • Incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 20 µL of a solution containing ATP and [γ-³³P]ATP in kinase buffer.

    • Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction by adding 50 µL of stop solution.

  • Quantification:

    • Transfer 25 µL of the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor Dilutions into 96-well Plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase_Substrate Add Kinase and Substrate Mixture Dispense_Inhibitor->Add_Kinase_Substrate Pre_Incubate Pre-incubate for Compound Binding Add_Kinase_Substrate->Pre_Incubate Initiate_Reaction Initiate Reaction with [γ-³³P]ATP Pre_Incubate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Filter_and_Wash Transfer to Filter Mat and Wash Stop_Reaction->Filter_and_Wash Measure_Radioactivity Measure Radioactivity Filter_and_Wash->Measure_Radioactivity Analyze_Data Calculate % Inhibition and IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cells, providing a measure of its cellular potency.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., HCT116, PC-3) in appropriate growth medium supplemented with fetal bovine serum.

    • Harvest cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole-based inhibitors in growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Visualization

To understand the broader biological context of kinase inhibition, it is crucial to visualize the signaling pathways in which the target kinases operate.

Simplified JAK-STAT Signaling Pathway and Inhibition

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P dimerizes Gene_Expression Gene Expression (Proliferation, Inflammation) STAT_P->Gene_Expression translocates & activates Cytokine Cytokine Cytokine->Cytokine_Receptor binds Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK inhibits

Caption: Inhibition of the JAK-STAT pathway by pyrazole-based inhibitors.

Conclusion

The pyrazole scaffold continues to be a remarkably fruitful starting point for the design of novel kinase inhibitors. Its inherent properties, combined with the vast potential for chemical diversification, have led to the development of numerous clinical candidates and approved drugs. A thorough understanding of the structure-activity relationships, as exemplified by the comparative data presented here, is paramount for the rational design of the next generation of pyrazole-based therapeutics. By integrating potent and selective chemical design with rigorous and reproducible biological evaluation, the full potential of this privileged scaffold can be realized in the ongoing effort to combat a wide range of human diseases.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prost
  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. MDPI.

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Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazole Compounds

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Analytical Imperative for Pyrazole Compounds The pyrazole nucleus is a privileged scaffold in medicinal chemistry, formi...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Pyrazole Compounds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs, including anti-inflammatory agents like celecoxib, anti-cancer therapies, and various central nervous system agents. The efficacy and safety of these pharmaceuticals are inextricably linked to their quality, which, in turn, is guaranteed by robust and reliable analytical methods. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1].

This guide provides an in-depth comparison of common analytical techniques for the quantitative analysis of pyrazole-containing active pharmaceutical ingredients (APIs). As a self-validating system, this document will not only compare High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry but will also provide the causal logic behind experimental choices and a detailed protocol for cross-validation. Our goal is to equip researchers with the expertise to select, validate, and cross-validate analytical methods, ensuring data integrity and regulatory compliance in drug development.

Pillar 1: Understanding the Analytical Techniques

The choice of an analytical method is a critical decision based on performance characteristics such as sensitivity, precision, and accuracy[2]. For pyrazole compounds, two widely used quantitative techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

High-Performance Liquid Chromatography (HPLC): The Gold Standard in Separation Science

HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of compounds in a mixture. For pyrazoles, which are often part of complex formulations or biological matrices, this specificity is paramount.

  • The "Why" of RP-HPLC for Pyrazoles: Pyrazole derivatives, like celecoxib, are often non-polar or weakly polar molecules. Reverse-phase chromatography, which utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, is ideally suited for their retention and separation. The interaction between the hydrophobic pyrazole compound and the C18 stationary phase allows for excellent separation from more polar impurities or excipients. The precise control over the mobile phase composition (e.g., acetonitrile and water mixtures) allows for the fine-tuning of retention times, ensuring robust and reproducible analysis.

UV-Vis Spectrophotometry: A Rapid and Accessible Quantitative Tool

UV-Vis spectrophotometry is a simpler, high-throughput technique that relies on the principle that every compound absorbs or transmits light over a specific wavelength range.

  • The "Why" of UV-Vis for Pyrazoles: The aromatic nature of the pyrazole ring and any associated phenyl groups results in strong chromophores that absorb light in the UV region. For instance, celecoxib exhibits a distinct absorption maximum (λmax) at approximately 254 nm, which can be used for its quantification[3]. This technique is particularly valuable for the routine analysis of bulk drug substances or simple formulations where interfering substances are minimal. Its simplicity and speed make it an excellent choice for quality control applications where rapid results are necessary.

Pillar 2: A Head-to-Head Comparison: HPLC vs. UV-Vis for Pyrazole Analysis

To provide a clear, data-driven comparison, we will use the well-characterized pyrazole compound, celecoxib, as our case study. The following table summarizes typical validation parameters for both HPLC and UV-Vis methods, synthesized from published data.

Validation Parameter RP-HPLC Method (Celecoxib) UV-Vis Spectrophotometric Method (Celecoxib) Rationale for Performance
Specificity High: Can separate the analyte from impurities, degradation products, and excipients.Lower: Susceptible to interference from any substance that absorbs at the same wavelength.HPLC's chromatographic separation provides superior specificity.
Linearity (Range) 14,000 - 26,000 mcg (r² > 0.999)[4]0.2 - 1.0 µg/mL (r² > 0.999)[3]Both methods demonstrate excellent linearity within their respective optimal concentration ranges.
Accuracy (% Recovery) 98.70%[4]99.40% - 100.28%[5][6]Both methods are highly accurate when properly validated.
Precision (% RSD) < 1%< 1%[3]Both techniques demonstrate high precision for repeated measurements.
Limit of Detection (LOD) 25 ng/mL[1]0.26 µg/mL (260 ng/mL)[1]HPLC is significantly more sensitive, capable of detecting much lower concentrations of the analyte.
Limit of Quantitation (LOQ) Typically ~3x LODTypically ~3x LODFollows the trend of LOD, with HPLC being more suitable for trace analysis.
Robustness High: Minor variations in mobile phase composition, flow rate, or temperature have a minimal effect.Moderate: Sensitive to pH changes if the analyte's chromophore is pH-dependent.The controlled environment of an HPLC system generally leads to higher robustness.

Pillar 3: The Cross-Validation Protocol: A Self-Validating System

Cross-validation is the formal process of verifying that a validated analytical method produces consistent and reliable results when performed under different conditions, such as in a different laboratory or using a different analytical technique[7]. This is a critical step in method transfer and for confirming the validity of results across different analytical platforms.

The following is a detailed protocol for the cross-validation of a newly developed UV-Vis spectrophotometric method against an established, validated RP-HPLC method for the quantification of a pyrazole API in a drug substance.

Experimental Workflow Diagram

CrossValidation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation start Define Acceptance Criteria (e.g., % Difference < 2.0%) prep_samples Prepare Homogenous Batch of Pyrazole API start->prep_samples prep_qc Prepare QC Samples (Low, Medium, High Concentrations) prep_samples->prep_qc hplc_analysis Analyze Samples by Validated HPLC Method (Reference Method) prep_qc->hplc_analysis uv_analysis Analyze Samples by New UV-Vis Method (Test Method) prep_qc->uv_analysis collect_data Collect Quantitative Data from Both Methods hplc_analysis->collect_data uv_analysis->collect_data stats_analysis Perform Statistical Analysis (e.g., t-test, Bland-Altman plot) collect_data->stats_analysis compare_criteria Compare Results Against Acceptance Criteria stats_analysis->compare_criteria conclusion Conclusion: Methods are Equivalent / Not Equivalent compare_criteria->conclusion

Caption: Cross-validation workflow for comparing a new UV-Vis method against a reference HPLC method.

Step-by-Step Methodology
  • Objective: To demonstrate the equivalence of the new UV-Vis spectrophotometric method and the validated RP-HPLC method for the quantitative analysis of the target pyrazole API.

  • Materials:

    • One homogenous batch of the pyrazole API drug substance.

    • Reference standard of the pyrazole API.

    • HPLC-grade solvents (e.g., acetonitrile, water).

    • UV-grade solvent (e.g., methanol).

    • Validated RP-HPLC system with a C18 column.

    • Calibrated UV-Vis spectrophotometer.

  • Procedure:

    • Preparation of Stock and QC Samples:

      • Prepare a stock solution of the pyrazole API in a suitable solvent.

      • From the stock solution, prepare at least three levels of Quality Control (QC) samples: Low, Medium, and High concentrations, spanning the linear range of both methods.

    • Analysis by the Reference Method (RP-HPLC):

      • Perform a system suitability test to ensure the HPLC system is operating correctly.

      • Analyze the Low, Medium, and High QC samples in triplicate.

      • Calculate the mean concentration and relative standard deviation (RSD) for each QC level.

    • Analysis by the Test Method (UV-Vis Spectrophotometry):

      • Calibrate the spectrophotometer according to standard procedures.

      • Analyze the Low, Medium, and High QC samples in triplicate.

      • Calculate the mean concentration and RSD for each QC level.

    • Data Evaluation:

      • For each QC level, calculate the percentage difference between the mean concentration obtained by the UV-Vis method and the mean concentration obtained by the HPLC method.

      • The formula for percentage difference is: % Difference = [ (Result_UV-Vis - Result_HPLC) / Result_HPLC ] * 100

      • Perform a paired t-test on the results from both methods to determine if there is a statistically significant difference between them.

  • Acceptance Criteria:

    • The percentage difference for each QC level should not exceed ±2.0%.

    • The p-value from the paired t-test should be > 0.05, indicating no statistically significant difference between the two methods.

Logical Relationship of Validation Parameters

The success of any analytical method, and by extension its cross-validation, relies on the interplay of several key validation parameters as defined by the International Council on Harmonisation (ICH)[8].

Validation_Parameters Accuracy Accuracy Closeness to true value Range Range Interval of acceptable accuracy, precision, and linearity Accuracy->Range Precision Precision Agreement between measurements Precision->Range LOQ LOQ Lowest quantifiable amount Precision->LOQ Specificity Specificity Ability to assess analyte unequivocally Specificity->Accuracy Linearity Linearity Proportional response to concentration Specificity->Linearity Linearity->Range Linearity->LOQ Range->Accuracy Range->Precision LOD LOD Lowest detectable amount Robustness Robustness Unaffected by small variations

Caption: Interdependence of core analytical method validation parameters as per ICH guidelines.

Conclusion: An Integrated Approach to Analytical Excellence

The selection and validation of an analytical method for pyrazole compounds is not a one-time event but a lifecycle approach that ensures data quality from early development to post-market surveillance. While HPLC offers superior specificity and sensitivity, making it ideal for complex samples and impurity profiling, UV-Vis spectrophotometry provides a rapid, cost-effective solution for routine quality control of bulk substances.

Cross-validation is the critical link that ensures these different methods can be used interchangeably, providing flexibility in the laboratory without compromising data integrity. By understanding the fundamental principles of each technique, rigorously comparing their performance through validation, and confirming their equivalence with a robust cross-validation protocol, researchers can build a comprehensive and reliable analytical strategy. This ensures that the quality of pyrazole-based pharmaceuticals is never , safeguarding patient safety and satisfying regulatory expectations.

References

  • Ghurghure, S. M., Das, P. V., & Birajdar, S. M. (2023). UV Spectrophotometric Method Development and Validation for Estimation of Celecoxib. International Journal of Pharmacy & Pharmaceutical Research, 27(3), 749-758. Available at: [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Available at: [Link]

  • Saha, R. N., Sajeev, C., & Singh, S. K. (2002). Determination of celecoxib in pharmaceutical formulations using UV spectrophotometry and liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 741–752. Available at: [Link]

  • Sharkawi, S. M., et al. (2024). New chemometrics-assisted spectrophotometric methods for simultaneous determination of co-formulated drugs montelukast, rupatadine, and desloratadine in their different dosage combinations. BMC Chemistry, 18(1), 232. Available at: [Link]

  • Karajgi, S. R., et al. (2016). UV spectrophotometric method for the quantitative estimation of celecoxib in capsule dosage forms. Der Pharmacia Lettre, 8(10), 247-257. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • International Journal of Current Pharmaceutical Affairs. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at: [Link]

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Comparative

Benchmarking a Novel Pyrazole Compound: A Comparative Guide for Hematopoietic Prostaglandin D Synthase Inhibition

Introduction: The Rationale for Targeting Hematopoietic Prostaglandin D Synthase (H-PGDS) in Inflammatory and Allergic Diseases In the landscape of drug discovery for inflammatory and allergic conditions, the precise tar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting Hematopoietic Prostaglandin D Synthase (H-PGDS) in Inflammatory and Allergic Diseases

In the landscape of drug discovery for inflammatory and allergic conditions, the precise targeting of key molecular mediators is paramount. Prostaglandin D2 (PGD2) has emerged as a critical player in the pathophysiology of diseases such as asthma, allergic rhinitis, and atopic dermatitis.[1] PGD2 is a lipid signaling molecule derived from the arachidonic acid cascade, and its production is catalyzed by two primary enzymes: lipocalin-type PGD synthase (L-PGDS) and hematopoietic PGD synthase (H-PGDS).[1] While L-PGDS is predominantly found in the central nervous system, H-PGDS is primarily expressed in immune cells, including mast cells, Th2 cells, and antigen-presenting cells, making it a highly attractive therapeutic target for peripherally-driven inflammatory disorders.[1]

The strategic inhibition of H-PGDS offers a more targeted approach compared to broader anti-inflammatory agents like non-steroidal anti-inflammatory drugs (NSAIDs), which non-selectively inhibit cyclooxygenase (COX) enzymes upstream in the arachidonic acid pathway. By specifically blocking H-PGDS, we can selectively reduce the production of PGD2 in immune cells, thereby mitigating its pro-inflammatory effects without disrupting the synthesis of other crucial prostaglandins.

This guide introduces a novel pyrazole-containing compound, 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, as a putative H-PGDS inhibitor. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities. Here, we outline a comprehensive benchmarking strategy to evaluate the inhibitory potential of this novel compound against well-characterized H-PGDS inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the experimental workflow for characterizing novel inhibitors of this important therapeutic target.

The Benchmarks: A Profile of Known H-PGDS Inhibitors

To rigorously assess the potential of a new chemical entity, it is essential to compare its performance against established standards. In the context of H-PGDS inhibition, several small molecules have been developed and characterized, serving as excellent benchmarks for potency and selectivity. For the purpose of this guide, we will focus on three well-documented H-PGDS inhibitors: HQL-79, TFC-007, and TAS-204.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )Reported IC50 (H-PGDS)
HQL-79 4-benzhydryloxy-1-[3-(1H-tetrazol-5-yl)propyl]piperidineC22H27N5O377.48~6 µM
TFC-007 N-(4-(1-morpholinocarbonyl)cyclohexyl)phenyl)-2-phenoxy-5-pyrimidinecarboxamideC27H29N5O4487.5583 nM[1]
TAS-204 2-(4-(5-fluoro-2-methylbenzoyl)phenoxy)acetic acidNot readily availableNot readily available24.0 nM[2]

Note: IC50 values can vary depending on the specific assay conditions.

These compounds represent a range of potencies and chemical scaffolds, providing a robust set of comparators for our novel pyrazole compound.

Experimental Benchmarking Workflow: A Two-Tiered Approach

A robust evaluation of a novel inhibitor necessitates a multi-faceted experimental approach, progressing from initial biochemical validation to more physiologically relevant cell-based assays. This two-tiered strategy ensures that the observed inhibitory activity is not only present at the enzymatic level but also translates to a functional effect in a cellular context.

G cluster_0 Tier 1: Biochemical Assay cluster_1 Tier 2: Cell-Based Assay biochem_assay Fluorescence Polarization (FP) Inhibitor Screening Assay biochem_result Determine IC50 (Enzymatic Potency) biochem_assay->biochem_result Quantify displacement of fluorescent probe cell_assay LAD2 Mast Cell Degranulation Assay biochem_result->cell_assay Proceed with potent hits cell_result Determine EC50 (Cellular Potency) cell_assay->cell_result Measure PGD2 release by ELISA

Caption: A two-tiered workflow for benchmarking novel H-PGDS inhibitors.

Tier 1: Primary Biochemical Screening - Fluorescence Polarization (FP) Assay

Rationale: The initial assessment of direct enzyme inhibition is most efficiently performed using a high-throughput biochemical assay. A fluorescence polarization (FP) assay is an excellent choice as it is a homogenous, solution-based method that measures the binding of a small fluorescently labeled ligand (probe) to a larger protein (H-PGDS).[3] An inhibitor will compete with the fluorescent probe for binding to the active site of H-PGDS, resulting in a decrease in the polarization of the emitted light. This method avoids the use of radioactive materials and is readily adaptable to a multi-well plate format for screening and dose-response studies.

Detailed Protocol: H-PGDS FP-Based Inhibitor Screening Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, such as 100 mM potassium phosphate, pH 7.4, containing 1 mM EDTA.

    • Recombinant Human H-PGDS: Dilute the enzyme to a final concentration of 50 nM in the assay buffer. The optimal concentration should be determined empirically to give a stable and robust FP signal.

    • H-PGDS Fluorescent Probe: A commercially available, validated fluorescent probe for H-PGDS should be used. Dilute the probe to a final concentration of 1 nM in the assay buffer.

    • Test Compounds and Benchmarks: Prepare a 10 mM stock solution of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, HQL-79, TFC-007, and TAS-204 in 100% DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells of a black, low-volume 384-well plate.

    • Prepare a "tracer only" control by adding 1 µL of DMSO to designated wells.

    • Prepare a "tracer + enzyme" control by adding 1 µL of DMSO to designated wells.

    • Add 10 µL of the diluted H-PGDS enzyme solution to all wells except the "tracer only" control wells. Add 10 µL of assay buffer to the "tracer only" wells.

    • Add 10 µL of the diluted fluorescent probe solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., excitation at 485 nm and emission at 535 nm for a fluorescein-based probe).

  • Data Analysis:

    • The fluorescence polarization (mP) values are calculated by the instrument software.

    • Normalize the data using the "tracer only" (0% inhibition) and "tracer + enzyme" (100% binding, for baseline) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Tier 2: Secondary Cell-Based Assay - PGD2 Release from LAD2 Mast Cells

Rationale: While a biochemical assay confirms direct enzyme inhibition, a cell-based assay provides a more physiologically relevant context by assessing the compound's ability to penetrate cell membranes and inhibit H-PGDS in its native cellular environment. The human mast cell line, LAD2, is a suitable model as it endogenously expresses H-PGDS and can be stimulated to degranulate and release PGD2.[4] The amount of PGD2 released into the cell culture supernatant can be quantified using a sensitive and specific enzyme-linked immunosorbent assay (ELISA).

Detailed Protocol: PGD2 Release from Stimulated LAD2 Cells

  • Cell Culture and Sensitization:

    • Culture LAD2 cells in StemPro-34 medium supplemented with Stem Cell Factor (SCF) as previously described.

    • Sensitize the LAD2 cells by incubating them overnight with 100 ng/mL of human IgE.

  • Inhibitor Treatment and Cell Stimulation:

    • Wash the sensitized LAD2 cells with a suitable buffer (e.g., Tyrode's buffer) and resuspend them to a concentration of 2.5 x 10^5 cells/mL.

    • Pre-incubate the cells with various concentrations of the test compound and benchmarks (or DMSO vehicle control) for 30 minutes at 37°C.

    • Stimulate degranulation and PGD2 release by adding an optimal concentration of anti-IgE antibody (e.g., 1 µg/mL).

    • Incubate for 30 minutes at 37°C.

  • Sample Collection and PGD2 Quantification (ELISA):

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Carefully collect the supernatant, which contains the released PGD2.

    • Quantify the PGD2 concentration in the supernatant using a commercially available PGD2 ELISA kit, following the manufacturer's instructions.[5] These kits typically involve a competitive immunoassay format.

  • Data Analysis:

    • Generate a standard curve using the PGD2 standards provided in the ELISA kit.

    • Calculate the concentration of PGD2 in each sample based on the standard curve.

    • Determine the percentage of inhibition of PGD2 release for each concentration of the test compounds relative to the vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Data Presentation and Interpretation

The quantitative data generated from the biochemical and cell-based assays should be summarized in a clear and concise table to facilitate direct comparison of the novel compound with the established benchmarks.

Table 2: Comparative Inhibitory Potency of H-PGDS Inhibitors

CompoundH-PGDS FP Assay IC50 (nM)LAD2 Cell PGD2 Release EC50 (nM)
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid Experimental ValueExperimental Value
HQL-79 ~6000~100000[6]
TFC-007 83Literature Value
TAS-204 24Literature Value

Note: Literature values are approximate and may vary based on experimental conditions.

Interpretation of Results:

  • A low IC50 value in the FP assay indicates potent direct inhibition of the H-PGDS enzyme.

  • A low EC50 value in the LAD2 cell assay demonstrates that the compound is cell-permeable and effectively inhibits PGD2 production in a cellular context.

  • A significant discrepancy between the IC50 and EC50 values may suggest issues with cell permeability, off-target effects, or metabolic instability of the compound.

  • Comparing the potency of the novel pyrazole compound to HQL-79, TFC-007, and TAS-204 will provide a clear indication of its relative efficacy.

Visualizing the Mechanism: The Prostaglandin Synthesis Pathway

To provide a clear conceptual framework, the following diagram illustrates the position of H-PGDS in the arachidonic acid cascade and the point of intervention for the inhibitors discussed in this guide.

G AA Arachidonic Acid COX COX-1/COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 HPGDS H-PGDS PGH2->HPGDS PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 Inflammation Inflammation & Allergic Responses PGD2->Inflammation Inhibitors 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid HQL-79, TFC-007, TAS-204 Inhibitors->HPGDS

Caption: The arachidonic acid cascade leading to PGD2 synthesis and the target of H-PGDS inhibitors.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the benchmarking of a novel putative H-PGDS inhibitor, 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. By employing a two-tiered approach that combines a primary biochemical assay with a secondary cell-based functional assay, researchers can obtain a clear and reliable assessment of the compound's potency and cellular efficacy. The inclusion of well-characterized benchmark inhibitors is crucial for contextualizing the performance of the novel compound and making informed decisions regarding its potential for further development as a therapeutic agent for inflammatory and allergic diseases. The detailed protocols and data interpretation guidelines presented herein are designed to ensure the generation of high-quality, reproducible data, upholding the principles of scientific integrity and trustworthiness.

References

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Introduction: As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of specializ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid demand a meticulous, informed, and proactive approach. This guide provides a comprehensive, step-by-step operational plan for its proper disposal, grounded in established safety protocols and regulatory standards. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain compliance, and minimize environmental impact.

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is publicly available at the time of this writing. The following guidance is synthesized from the safety data of structurally analogous compounds, including brominated pyrazoles and propanoic acid derivatives, alongside general principles of hazardous waste management.[1][2][3][4] This conservative "worst-case" methodology establishes a high margin of safety. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities. [4]

Hazard Assessment and Profile

Before handling any chemical, a thorough understanding of its potential hazards is paramount.[5] Based on its structure—a brominated heterocyclic compound with a carboxylic acid moiety—we can infer a hazard profile from similar molecules.

The presence of the brominated pyrazole ring suggests potential for skin, eye, and respiratory irritation.[2][6] Carboxylic acids can also be corrosive or irritating.[3] Therefore, this compound must be handled as a hazardous substance until its toxicological properties are fully investigated.[1]

Hazard CategoryInferred Finding from Analogous CompoundsRationale & Causality
Skin Irritation/Corrosion Causes skin irritation.[1][2]The pyrazole ring and carboxylic acid group can irritate skin upon contact. Brominated compounds can also be sensitizers.
Eye Irritation/Damage Causes serious eye irritation.[1][2]Direct contact with eyes is likely to cause significant irritation or damage.
Respiratory Irritation May cause respiratory irritation.[1][2]Inhalation of dust or aerosols can irritate the respiratory tract. All handling of solids should be done in a ventilated enclosure.
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[7]While the specific LD50 is unknown, a precautionary approach assumes moderate acute toxicity via all routes of exposure.[5]
Environmental Hazards Potentially harmful to aquatic life.[4]Brominated organic compounds can persist in the environment. Do not empty into drains or release into the environment.[1][2]

Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense. All handling and preparation for the disposal of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5][8] The work area should be equipped with an accessible eyewash station and safety shower.[1]

Proper PPE is mandatory to prevent dermal, ocular, and respiratory exposure.[9][10]

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum 4-6 mil thickness).[4][8]Provides a barrier against incidental contact. Gloves must be inspected before use and changed immediately if contamination is suspected.[9]
Eye Protection Chemical safety goggles.[4]Protects against splashes and dust. A face shield should be worn in addition to goggles if there is a significant splash risk.[8]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.[8]Required for all laboratory work to protect against spills.
Respiratory Use a NIOSH/MSHA approved respirator if exposure limits may be exceeded or if not handled in a fume hood.[1]Generally not required if work is performed within a properly functioning chemical fume hood.

Step-by-Step Disposal Protocol

The guiding principle for disposal is waste segregation. Halogenated organic waste must be collected separately from non-halogenated streams to ensure proper final treatment, which is typically high-temperature incineration.[11]

Step 1: Waste Classification and Segregation
  • Identify the Waste Stream: All materials containing 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid must be classified as Halogenated Organic Hazardous Waste .

  • Segregate at the Source: Do not mix this waste with non-hazardous waste or other chemical waste streams like flammable solvents or corrosive materials, unless explicitly permitted by your institution's EHS department.[4][12]

Step 2: Containerization and Labeling
  • Select a Compatible Container:

    • Solid Waste: Collect pure compound, contaminated spill cleanup materials, and grossly contaminated PPE in a clearly labeled, sealable, and chemically compatible waste container (e.g., a wide-mouth polyethylene bottle).[1][4]

    • Liquid Waste: Collect solutions containing the compound or rinsate from decontamination in a labeled, leak-proof container designated for halogenated organic liquid waste.[12]

  • Properly Label the Container: The container must be clearly labeled with the words "Hazardous Waste" .[13] The label must also include:

    • The full chemical name: "3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid".

    • Accumulation start date.

    • Appropriate hazard warnings (e.g., "Irritant," "Toxic").[4][13]

Step 3: Managing Different Waste Forms
  • Unused or Waste Solid Compound:

    • Carefully transfer the solid waste into the designated halogenated solids container inside a chemical fume hood.

    • Avoid creating dust during the transfer.[1]

  • Contaminated Labware (e.g., beakers, flasks):

    • Triple-rinse the container with a suitable organic solvent (e.g., acetone or ethanol).

    • Collect all rinsate and dispose of it as halogenated organic liquid waste.[12]

    • After decontamination, the glassware can typically be washed through normal laboratory procedures.

  • Empty Reagent Bottles:

    • Triple-rinse the empty bottle with a suitable solvent as described above.

    • Collect the rinsate as hazardous liquid waste.[12]

    • Deface or remove the original label. The decontaminated bottle can then be disposed of in the regular trash or glass recycling, per institutional policy.[12]

  • Contaminated PPE and Spill Materials:

    • Place contaminated gloves, bench paper, and absorbent materials used for minor spills into the designated solid halogenated waste container.[12]

Step 4: Temporary Storage and Final Disposal
  • Satellite Accumulation: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[13] The container must remain closed except when adding waste.[14]

  • Central Accumulation: When the container is full, or as per your institution's schedule, arrange for its transfer to a Central Accumulation Area (CAA).[13]

  • Final Disposal: The final disposal must be conducted through your institution's EHS department, which will contract with a licensed hazardous waste disposal company.[1][2][6] The most appropriate disposal method for this type of compound is high-temperature incineration at a licensed facility, which is equipped to handle halogenated compounds and scrub harmful by-products.[11]

Visualization of Disposal Workflow

The following diagrams illustrate the critical decision-making and procedural flow for proper disposal.

WasteSegregation Start Generated Waste Containing Compound Solid Solid Waste (Pure compound, spill debris) Start->Solid Liquid Liquid Waste (Solutions, rinsate) Start->Liquid Labware Contaminated Labware (Glassware, stir bars) Start->Labware PPE Contaminated PPE (Gloves, bench paper) Start->PPE Solid_Container Sealable Container: 'Halogenated Organic Solids' Solid->Solid_Container Liquid_Container Leak-proof Container: 'Halogenated Organic Liquids' Liquid->Liquid_Container Decon Decontaminate: Triple-rinse with solvent Labware->Decon PPE->Solid_Container Decon->Liquid_Container

Caption: Waste segregation decision tree for different forms of contamination.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_Facility Facility Waste Management A 1. Generation (At the bench) B 2. Segregation & Containerization A->B C 3. Storage in SAA (Satellite Accumulation Area) B->C D 4. Transfer to CAA (Central Accumulation Area) C->D E 5. Pickup by Licensed Waste Hauler D->E F 6. Final Disposal (TSDF - Incineration) E->F

Caption: Overall workflow from laboratory generation to final disposal.

Spill and Emergency Procedures

  • Minor Spill (Solid):

    • Ensure proper PPE is worn.

    • Gently sweep or vacuum up the spillage and collect it in a suitable, closed container for disposal.[1] Avoid creating dust.

    • Decontaminate the area with a suitable solvent and absorbent pads. Collect all cleanup materials as solid halogenated waste.

  • Minor Spill (Liquid):

    • Use an appropriate absorbent material to contain the spill.[12]

    • Collect the absorbed material and place it in the solid halogenated waste container.

    • Decontaminate the surface area.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert colleagues and notify your supervisor and institutional EHS department immediately.

    • Prevent entry into the affected area.

In case of personal exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2]

  • Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][2][6]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][6]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6][7]

By adhering to this comprehensive disposal plan, you actively contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health.

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